Naringenin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274239 | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67604-48-2, 480-41-1 | |
| Record name | (±)-Naringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naringenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | naringenin | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
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| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the natural sources of naringenin
An In-depth Technical Guide to the Natural Sources of Naringenin
Introduction
This compound (2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a flavanone, a class of flavonoids, that stands as a cornerstone phytochemical in nutraceutical and pharmaceutical research.[1][2] Abundantly found in nature, primarily as its glycosidic derivatives naringin and narirutin, it is responsible for the characteristic bitter taste of grapefruit and other citrus fruits.[3] Beyond its organoleptic properties, this compound has garnered significant scientific interest due to a plethora of demonstrated biological activities, including potent antioxidant, anti-inflammatory, cardioprotective, and antitumor effects.[1][2][4]
For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's natural origins is paramount. This knowledge informs not only the direct isolation and purification of the compound for experimental and therapeutic use but also provides a foundation for agricultural optimization and biotechnological production strategies. This guide provides a detailed exploration of the principal natural sources of this compound, its biosynthetic pathway in plants, and the critical methodologies for its extraction and quantification, designed to equip scientific professionals with the foundational and practical knowledge required for its study and application.
Part 1: Occurrence and Distribution in Nature
This compound is widely distributed throughout the plant kingdom, though its concentration varies significantly between species, cultivars, and even different tissues of the same plant.[3] In its natural state, this compound is most commonly found not as a free aglycone but conjugated to sugars, forming glycosides. The most prevalent of these are naringin (this compound-7-rhamnoglucoside) and narirutin (this compound-7-rutinoside), which must be hydrolyzed by gut microbiota to release the biologically active this compound aglycone for absorption.[3][5][6]
The primary and most commercially relevant sources of this compound and its glycosides are:
-
Citrus Fruits: This group is the most significant source of this compound.[7][8][9] Grapefruit (Citrus paradisi), pomelo (Citrus maxima), and sour orange (Citrus aurantium) contain particularly high concentrations.[3][10] The distribution within the fruit is not uniform; the highest levels are typically found in the peel (flavedo and albedo) and pith, with substantially lower amounts in the juice vesicles.[11][12] This distribution is a critical consideration for extraction, as fruit processing byproducts like peels represent a rich and often underutilized source material.
-
Tomatoes (Solanum lycopersicum): Tomatoes, particularly the skin of cherry tomatoes, are another important dietary source.[13][14] Interestingly, the bioavailability of this compound from tomatoes has been shown to increase significantly after cooking, suggesting that processing can enhance its nutritional value.[15][16][17]
-
Herbs: Certain herbs are exceptionally rich in this compound. Greek oregano (Origanum vulgare) and Mexican oregano (Lippia graveolens) have been identified as containing substantial quantities of the aglycone form.[3][18][19]
The following table summarizes the approximate content of this compound and its primary glycoside, naringin, in various natural sources. It is important to note that these values can fluctuate based on variety, ripeness, growing conditions, and analytical methodology.
| Natural Source | Plant Part | Compound | Reported Content | Reference(s) |
| Grapefruit (C. paradisi) | Peel | Naringin | 2300 µg/mL | [11][12] |
| Grapefruit (C. paradisi) | Juice (White) | Naringin | 16.90 mg/100 mg | [3] |
| Grapefruit (C. paradisi) | Juice | This compound | 1.56 mg/100 mL | [18] |
| Pomelo (C. maxima) | Peel | Naringin | 3910 µg/mL | [11][12] |
| Pomelo (C. maxima) | Juice | Naringin | 72.06 - 73.90 mg/L | [20] |
| Sour Orange (C. aurantium) | Fruit | Naringin | 47.1 µg/mL | [11] |
| Lime (C. aurantiifolia) | Skin | Naringin | 517.2 µg/mL | [11][12] |
| Mandarin (C. reticulata) | Peel | Naringin | 0.65 mg/g | [21] |
| Tomato (Cherry) | Fruit (Fresh) | This compound Chalcone | 57.8 mg/kg | [13] |
| Tomato (Cherry) | Fruit (Fresh) | Naringin | 649 mg/kg | [13] |
| Tomato Paste | Paste | This compound | 3.8 mg per 150g | [7][16] |
| Oregano (Mexican, dried) | Leaf | This compound | 370 mg/100g | [18] |
Part 2: Biosynthesis of this compound in Plants
The production of this compound in plants is a well-characterized process occurring via the phenylpropanoid pathway, a central metabolic route responsible for synthesizing thousands of plant secondary metabolites.[22][23] Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing this compound yields in crops or producing it in microbial systems. The synthesis involves a series of enzymatic steps that convert the primary amino acid L-phenylalanine into the flavanone backbone.
The core biosynthetic sequence is as follows:
-
Deamination: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid. In some plants, particularly monocots, Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.[22]
-
Hydroxylation: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, introduces a hydroxyl group onto the 4-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[22]
-
CoA Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. This is a critical precursor for the next step.[24]
-
Chalcone Synthesis: This is the committed step in flavonoid biosynthesis. The enzyme Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form a tetraketide intermediate. This intermediate then undergoes intramolecular cyclization and aromatization to yield this compound chalcone (2',4',6',4-tetrahydroxychalcone).[22][24]
-
Isomerization: Finally, the enzyme Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the this compound chalcone to form (2S)-naringenin, the flavanone product.[22][25]
Sources
- 1. The Therapeutic Potential of this compound: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringin: Pharmacokinetics, Biological Activities and Therapeutic Application_Chemicalbook [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. foodstruct.com [foodstruct.com]
- 9. Pharmacokinetic, pharmacodynamic and formulations aspects of this compound: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin | Encyclopedia MDPI [encyclopedia.pub]
- 13. econtent.hogrefe.com [econtent.hogrefe.com]
- 14. Sorption and interaction of the flavonoid this compound on tomato fruit cuticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of domestic cooking on human bioavailability of this compound, chlorogenic acid, lycopene and beta-carotene in cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound from cooked tomato paste is bioavailable in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flavonoids and Phenolic Acids from Oregano: Occurrence, Biological Activity and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Comparative Molecular Mechanisms of Biosynthesis of this compound and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Two putative parallel pathways for this compound biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
Naringenin's Modulation of Inflammatory Signaling Pathways: A Technical Guide for Researchers
Introduction: Naringenin as a Potent Anti-Inflammatory Phytochemical
This compound, a flavanone predominantly found in citrus fruits, has garnered significant scientific attention for its wide array of pharmacological activities, most notably its potent anti-inflammatory and antioxidant properties.[1][2] As a natural compound, this compound presents a promising therapeutic agent for a variety of inflammatory conditions.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound in the context of inflammation. We will delve into the core signaling cascades influenced by this compound, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Toll-like Receptor (TLR) pathways, as well as its impact on the NLRP3 inflammasome and JAK/STAT signaling. Furthermore, this guide will provide field-proven experimental protocols and data presentation strategies to facilitate the investigation of this compound's anti-inflammatory activities in a laboratory setting.
Core Signaling Pathways Modulated by this compound in the Inflammatory Response
This compound's anti-inflammatory prowess lies in its ability to interfere with multiple signaling cascades that are central to the initiation and propagation of the inflammatory response.[4][5] By targeting key regulatory nodes within these pathways, this compound effectively dampens the production of pro-inflammatory mediators and restores cellular homeostasis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[7]
This compound has been demonstrated to potently inhibit the NF-κB pathway through multiple mechanisms.[8][9] It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4][10] This inhibitory effect has been observed in various cell types, including macrophages and epithelial cells, upon stimulation with LPS.[4][11]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Attenuation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[12] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors and downstream proteins, culminating in the production of inflammatory mediators.[13]
This compound has been shown to effectively suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory triggers.[4][12] By inhibiting the activation of these key kinases, this compound disrupts the downstream signaling events that lead to the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14][15]
Figure 2: this compound's attenuation of MAPK signaling pathways.
Modulation of Toll-like Receptor (TLR) Signaling
TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria.[1] TLR4, in particular, is a key receptor for LPS, and its activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to a robust inflammatory response.[2][16]
This compound has been found to interfere with TLR signaling, particularly TLR4. It can suppress the expression of TLR4, thereby reducing the cell's responsiveness to LPS.[1][2] By downregulating TLR4 expression and inhibiting its downstream signaling, this compound effectively blunts the inflammatory response at a very early stage.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, including microbial products and endogenous danger signals, triggers the activation of caspase-1.[6][17] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[11]
Recent studies have highlighted this compound's ability to inhibit the activation of the NLRP3 inflammasome.[18] It can suppress the expression of NLRP3, ASC, and pro-caspase-1, key components of the inflammasome complex.[19] This inhibition leads to a significant reduction in the secretion of IL-1β and IL-18, potent pyrogenic cytokines.
Regulation of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation. Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.
This compound has been shown to modulate the JAK/STAT pathway, although the exact mechanisms are still under investigation. It is suggested that this compound can interfere with the phosphorylation of JAK and STAT proteins, thereby inhibiting the downstream inflammatory gene expression.
Experimental Protocols for Investigating this compound's Anti-Inflammatory Effects
To facilitate the study of this compound's mechanisms of action, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating and are based on established laboratory practices.
Experimental Workflow Overview
Figure 3: General experimental workflow for studying this compound's anti-inflammatory effects.
Protocol 1: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (ERK, JNK, p38) signaling pathways.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for p65 phosphorylation).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.
-
Protocol 2: ELISA for Pro-inflammatory Cytokine Quantification
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.[20][21]
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Methodology:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, add standards and cell culture supernatants to the antibody-coated microplate wells.
-
Incubate to allow the cytokines to bind to the immobilized antibodies.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate and wash again, then add streptavidin-HRP conjugate.
-
After another incubation and wash, add the TMB substrate solution and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression
Objective: To assess the effect of this compound on the mRNA expression of pro-inflammatory genes like Cox-2 and iNos.[14][15]
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Cox-2, iNos, and a housekeeping gene (e.g., Gapdh or Actb)
-
Real-time PCR system
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Set up the qPCR reactions with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Table 1: Example Primer Sequences for Murine RT-qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Cox-2 | GCTGTACAAGCAGTGGCAAA | GCTCGGCTTCCAGTATTGAGGA |
| iNos | CAGCTGGGCTGTACAAACCTT | CATTGGAAGTGAAGCGTTTCG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Note: Primer sequences should be validated for specificity and efficiency before use.
Protocol 4: Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.[22][23][24]
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Treat the cells with this compound and/or LPS as described in Protocol 1.
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-p65 antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in structured tables and graphs.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 15 ± 3 | 10 ± 2 |
| LPS (1 µg/mL) | 550 ± 45 | 480 ± 38 |
| LPS + this compound (10 µM) | 420 ± 30 | 350 ± 25 |
| LPS + this compound (25 µM) | 280 ± 22 | 210 ± 18 |
| LPS + this compound (50 µM) | 150 ± 12 | 95 ± 8 |
Data are presented as mean ± SEM from three independent experiments. Statistical significance can be indicated using asterisks or letters.
Conclusion and Future Directions
This compound is a multifaceted phytochemical that exhibits potent anti-inflammatory properties by targeting multiple key signaling pathways. Its ability to inhibit NF-κB, MAPK, and TLR signaling, as well as the NLRP3 inflammasome, underscores its therapeutic potential for a wide range of inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound's action and to explore its efficacy in various preclinical models of inflammation. Future research should focus on elucidating the precise molecular targets of this compound within these pathways and on optimizing its delivery and bioavailability for clinical applications. The continued exploration of this compound's anti-inflammatory signaling pathways will undoubtedly pave the way for the development of novel, natural-product-based therapies for inflammatory disorders.
References
- Dou, W., Zhang, J., Sun, A., Zhang, E., Ding, L., Mukherjee, S., & Mani, S. (2013). Protective effect of this compound against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling. British Journal of Nutrition, 110(4), 599-608.
- Liu, Y., Wu, H., Zhang, H., Wang, Z., & Li, S. (2016). The citrus flavonoid this compound confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway. British Journal of Pharmacology, 173(12), 1937-1953.
- Xu, J., Wang, Z., Ren, Z., Wan, Z., Zhang, Y., Li, R., & Zhu, Y. (2025). This compound inhibits PRV replication by regulating the TLR4/NF-κB pathway mediated inflammatory response. Veterinary Microbiology, 306, 110563.
- Wang, Y., Chen, J., Li, Y., & Zhang, J. (2022). This compound attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway. Journal of Orthopaedic Surgery and Research, 17(1), 1-13.
- Liu, Y., et al. (2016). The citrus flavonoid this compound confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway. British Journal of Pharmacology, 173(12), 1937–1953.
- BenchChem. (2025). The Core Mechanism of Action of Naringin: An In-depth Technical Guide.
- Saleh, T. M., Saleh, M. C., Connell, B. J., & Song, Y. H. (2017). A co-drug conjugate of this compound and lipoic acid mediates neuroprotection in a rat model of oxidative stress. Clinical and Experimental Pharmacology and Physiology, 44(S1), 31-39.
- Xiong, H., et al. (2025). Activity and mechanism of naringin in the treatment of post-infectious cough. Journal of Ethnopharmacology, 345, 118261.
- Thabet, N. M., & Moustafa, E. M. (2018). Protective effect of rutin against brain injury induced by acrylamide or gamma radiation: Role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway. Archives of Physiology and Biochemistry, 124(3), 185-193.
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Naringenin: A Multifaceted Flavanone in Antioxidant Biology and Free Radical Scavenging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[1] Its potential health benefits are vast, ranging from cardiovascular protection to neuroprotection and potential anticancer activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of this compound's antioxidant capabilities. We will move beyond a simple recitation of facts to explore the causal relationships between its chemical structure and its biological function, provide validated experimental protocols for its evaluation, and discuss its role in modulating key cellular defense pathways. Our focus is on providing a robust, technically-grounded framework to empower further research and development in this promising field.
The Chemical Foundation of this compound's Antioxidant Efficacy
The antioxidant capacity of any compound is fundamentally dictated by its chemical structure. This compound (C₁₅H₁₂O₅) possesses a classic flavanone backbone: two aromatic benzene rings (A and B) connected by a three-carbon, heterocyclic pyran ring (C).[1][3] However, the specific arrangement of its functional groups is what endows it with its remarkable free radical scavenging and antioxidant potential.
Structure-Activity Relationship
The efficacy of this compound as an antioxidant is not arbitrary; it is a direct consequence of specific structural motifs:
-
Hydroxyl Groups (-OH): this compound has three hydroxyl groups located at the 5, 7, and 4' positions.[1] These groups are the primary actors in direct free radical scavenging, as they can readily donate a hydrogen atom (H•) to neutralize highly reactive radicals, thereby terminating damaging chain reactions.[4] The resulting this compound radical is stabilized by resonance, particularly through the 5,7-m-dihydroxy arrangement in the A-ring, making it relatively unreactive.[4][5][6]
-
4-Oxo (Carbonyl) Group: The carbonyl group at position 4 on the C-ring, in conjunction with the 5-hydroxyl group on the A-ring, creates a critical site for chelating metal ions.[4][5][7]
-
Saturation of the C2=C3 Bond: Unlike some other flavonoids (e.g., quercetin), this compound has a saturated C2-C3 bond. While this lack of conjugation between the A and B rings slightly reduces its antioxidant activity compared to flavonoids with this double bond, its other structural features provide substantial compensatory effects.[2]
Caption: Key functional groups on the this compound molecule and their corresponding antioxidant functions.
Core Mechanisms of Antioxidant Action
This compound employs a multi-pronged strategy to combat oxidative stress, encompassing both direct interaction with reactive species and indirect modulation of cellular defense systems.
Direct Free Radical Scavenging
This compound can neutralize free radicals through several well-established chemical mechanisms. The dominant mechanism often depends on the solvent polarity and the nature of the radical.
-
Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic -OH group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The favorability of this mechanism is determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE indicates a more easily donated hydrogen and thus stronger antioxidant activity.[3][8]
ArOH + R• → ArO• + RH
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, this compound donates an electron to the free radical, forming a radical cation (ArOH•⁺). Subsequently, this cation transfers a proton to the surrounding medium.[3] This pathway is influenced by the Ionization Potential (IP).
Step 1 (SET): ArOH + R• → ArOH•⁺ + R⁻ Step 2 (PT): ArOH•⁺ → ArO• + H⁺
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar, aqueous environments. It begins with the deprotonation of the flavonoid's hydroxyl group to form an anion (ArO⁻), which then donates an electron to the free radical.[3][8] The initial deprotonation step is governed by the Proton Affinity (PA).
Step 1 (SPL): ArOH → ArO⁻ + H⁺ Step 2 (ET): ArO⁻ + R• → ArO• + R⁻
Metal Ion Chelation
Transition metals like iron (Fe²⁺) and copper (Cu⁺) are potent catalysts for the generation of the highly destructive hydroxyl radical (•OH) via the Fenton reaction. This compound can effectively chelate these metal ions, sequestering them and preventing their participation in this damaging process.[7][9] This action is primarily attributed to the structural arrangement of the 5-hydroxyl and 4-carbonyl groups.[4][5][7]
Indirect and Cellular Antioxidant Mechanisms
Beyond direct scavenging, this compound exerts profound antioxidant effects by fortifying the cell's endogenous defense systems.
Activation of the Nrf2-Keap1 Pathway: This is arguably one of the most significant mechanisms for this compound's protective effects. The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response.[10]
-
Under normal conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets it for degradation.
-
In the presence of this compound: this compound can interact with Keap1, disrupting the Keap1-Nrf2 complex.[11] This frees Nrf2, allowing it to translocate into the nucleus.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective proteins, including antioxidant enzymes (e.g., SOD, Catalase, HO-1) and phase II detoxification enzymes.[12][13]
This upregulation of the cell's own defense machinery provides a sustained and amplified antioxidant effect, a highly desirable attribute for therapeutic development.[14]
Caption: The Nrf2-Keap1 signaling pathway activation by this compound.
Experimental Validation: Protocols and Methodologies
Evaluating the antioxidant properties of this compound requires a multi-assay approach. No single method can capture the full spectrum of its activity. Below are detailed, self-validating protocols for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a cornerstone for assessing the capacity of a compound to act as a hydrogen or electron donor.[15] The stable DPPH radical has a deep violet color, which is reduced to the pale yellow diphenylpicrylhydrazine upon reaction with an antioxidant.
-
Principle: Measures the reduction of the DPPH radical by monitoring the decrease in absorbance at 517 nm.
-
Causality: A greater decrease in absorbance signifies a higher scavenging activity, directly reflecting the compound's ability to donate hydrogen atoms or electrons.
-
Methodology:
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the DPPH working solution.
-
Add 100 µL of the various concentrations of this compound sample solutions.
-
For the control (A_control), add 100 µL of methanol instead of the sample.
-
For the blank, add 100 µL of methanol to 100 µL of methanol (to zero the plate reader).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated as:
% Scavenging = [(A_control - A_sample) / A_control] × 100
-
The IC₅₀ value (concentration required to scavenge 50% of radicals) is determined by plotting the % scavenging against the this compound concentration.
-
-
Caption: Standard experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic compounds and is less susceptible to steric hindrance effects than the DPPH assay.
-
Principle: Measures the reduction of the pre-formed blue-green ABTS•⁺ radical, monitored by the decrease in absorbance at 734 nm.
-
Causality: The degree of color loss is proportional to the concentration and potency of the antioxidant.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical stock solution.[16]
-
Prior to the assay, dilute the stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
-
Sample Preparation:
-
Prepare this compound stock and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 990 µL of the ABTS•⁺ working solution to a cuvette or well.
-
Add 10 µL of the this compound sample solution.
-
For the control, add 10 µL of the solvent (e.g., methanol).
-
-
Incubation:
-
Allow the reaction to proceed for 6 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value.
-
-
Quantitative Data and Interpretation
The antioxidant capacity of this compound has been quantified in numerous studies. It is crucial to interpret these values within the context of the specific assay used, as results can vary. This compound consistently demonstrates potent scavenging activity against a wide range of reactive species.
Table 1: In Vitro Scavenging Activity of this compound Against Various Reactive Species
| Reactive Species Scavenged | Assay Method | IC₅₀ Value (approx.) | Key Observations | Reference |
| DPPH Radical | Spectrophotometry | 264.44 µM | Demonstrates effective hydrogen/electron donating ability. | [7] |
| Nitric Oxide (NO•) | Griess Reaction | 185.6 µM | Potent inhibitor of reactive nitrogen species (RNS). | [7] |
| Hydroxyl Radical (•OH) | Fenton Reaction-based | 251.1 µM | Capable of neutralizing one of the most damaging ROS. | [7] |
| Superoxide Anion (O₂•⁻) | NBT Reduction | 360.03 µM | Scavenges superoxide, a precursor to other ROS. | [7] |
| Hydrogen Peroxide (H₂O₂) | Spectrophotometry | 358.5 µM | Helps neutralize H₂O₂, preventing its conversion to •OH. | [7] |
| ABTS Radical Cation | Spectrophotometry | ~282 µg/mL (~1035 µM) | Effective scavenging, confirming broad-spectrum activity. | [17] |
Note: IC₅₀ values are aggregated from different studies and should be used for comparative purposes. Absolute values can vary based on specific experimental conditions.
Conclusion and Future Directions
This compound's antioxidant profile is both potent and sophisticated. It operates through direct mechanisms, including hydrogen atom donation and metal ion chelation, and through powerful indirect cellular mechanisms, most notably the activation of the Nrf2 signaling pathway. This dual action—directly neutralizing immediate threats while simultaneously upgrading the cell's intrinsic defense systems—makes this compound a compelling candidate for further investigation in the prevention and treatment of pathologies rooted in oxidative stress.
For drug development professionals, the ability of this compound to modulate a master regulatory pathway like Nrf2 is of particular interest. Future research should focus on enhancing its bioavailability, exploring synergistic effects with other compounds, and conducting robust clinical trials to translate its well-documented in vitro and preclinical efficacy into tangible therapeutic applications. The protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing these critical endeavors.
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A Technical Guide to the Neuroprotective Potential of Naringenin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naringenin, a naturally occurring flavanone abundant in citrus fruits, has emerged as a compelling candidate for neuroprotective therapies.[1][2] Its multifaceted mechanism of action, encompassing potent antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a promising agent against the complex pathologies of neurodegenerative diseases (NDs) such as Alzheimer's and Parkinson's.[3][4] Preclinical evidence from a multitude of in vitro and in vivo models demonstrates this compound's ability to mitigate neuronal damage, reduce neuroinflammation, and interfere with key pathological processes like amyloid-β aggregation and tau hyperphosphorylation.[5][6] This guide provides a technical overview of this compound's neuroprotective mechanisms, summarizes key preclinical findings, details experimental protocols for its evaluation, and discusses the challenges and future directions for its clinical translation.
Introduction: The Therapeutic Promise of a Citrus Flavonoid
Neurodegenerative diseases (NDs) represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function.[3] The complex and multifactorial nature of these diseases, involving oxidative stress, chronic neuroinflammation, protein misfolding, and apoptosis, has made the development of effective, single-target drugs a significant challenge.[3][4] This has spurred research into multi-target agents, with natural compounds like flavonoids gaining considerable attention for their pleiotropic effects.[1][3]
This compound (4′,5,7-trihydroxy flavanone), found in high concentrations in citrus fruits like grapefruit and tomatoes, is one such molecule.[1][7] Its ability to cross the blood-brain barrier, although limited, allows it to exert direct effects within the central nervous system (CNS).[8] this compound's neuroprotective capacity stems from its ability to modulate multiple core signaling pathways implicated in neurodegeneration, making it a subject of intense investigation for therapeutic development.[1][5]
Pharmacokinetics: A Hurdle for Clinical Translation
A critical consideration for any CNS drug candidate is its pharmacokinetic profile. This compound faces significant challenges in this regard. Its poor water solubility, extensive first-pass metabolism in the gut and liver, and rapid clearance result in low oral bioavailability, limiting its systemic exposure and clinical utility.[5][9][10][11] Studies in rats have shown that after oral administration, this compound is extensively converted into sulfate and glucuronide conjugates, with very little of the free, active form detected in circulation.[10]
Strategies to Enhance Bioavailability: To overcome these limitations, research is focused on advanced drug delivery systems. Strategies include:
-
Nanoparticle Encapsulation: Formulations such as solid-lipid nanoparticles (SLNs) and nanoemulsions have been shown to improve this compound's solubility, protect it from degradation, and enhance its absorption and brain penetration.[9][12][13][14][15][16]
-
Prodrug Approaches: Modifying the this compound structure to create more lipophilic prodrugs can improve its absorption characteristics.
Optimizing delivery is paramount for translating the promising preclinical findings of this compound into effective clinical therapies.[9]
Core Neuroprotective Mechanisms of Action
This compound's therapeutic potential lies in its ability to concurrently target several key pathological cascades in neurodegeneration.
Antioxidant Effects via Nrf2/ARE Pathway Activation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a cornerstone of neuronal damage in NDs.[17] this compound exerts potent antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[5][17][18][19]
Mechanism:
-
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.
-
This compound promotes the dissociation of Nrf2 from Keap1.
-
Freed Nrf2 translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various antioxidant genes.
-
This leads to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and enzymes involved in glutathione (GSH) synthesis.[5][3][17][20]
This coordinated antioxidant response enhances the neuron's capacity to neutralize ROS, reduce lipid peroxidation, and maintain mitochondrial function, thereby preventing oxidative damage.[17][21]
Figure 1: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.
Anti-Inflammatory Effects via NF-κB Inhibition
Chronic neuroinflammation, mediated by the overactivation of microglia and astrocytes, is a key driver of neuronal death in NDs.[5] this compound demonstrates significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[5][22][23][24][25]
Mechanism:
-
In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.
-
Pro-inflammatory stimuli (e.g., lipopolysaccharide [LPS] or pathological proteins) trigger the phosphorylation and subsequent degradation of IκBα.
-
This frees NF-κB (specifically the p65 subunit) to translocate into the nucleus.
-
This compound prevents the phosphorylation and degradation of IκBα.[5]
-
By stabilizing the NF-κB/IκBα complex, this compound blocks the nuclear translocation of NF-κB.[5]
-
This inhibits the transcription of pro-inflammatory genes, leading to a decrease in the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
By suppressing microglial activation and the subsequent inflammatory cascade, this compound helps to create a more favorable microenvironment for neuronal survival.[22]
Figure 2: this compound-mediated inhibition of the NF-κB inflammatory pathway.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many NDs. This compound has been shown to inhibit apoptosis through several mechanisms:
-
Modulation of Bcl-2 Family Proteins: It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[5][26][27] This shifts the cellular balance towards survival.
-
Inhibition of Caspases: this compound can block the activation of executioner caspases, such as caspase-3, which are critical enzymes that dismantle the cell during apoptosis.[5][3][26]
-
Activation of Pro-Survival Pathways: It can activate signaling cascades like the PI3K/Akt pathway, which promotes cell survival and inhibits apoptotic machinery.[5]
Modulation of Alzheimer's and Parkinson's Disease Pathology
Beyond its general neuroprotective effects, this compound directly targets the specific pathologies of major NDs.
-
In Alzheimer's Disease (AD): this compound has been shown to interfere with the amyloid cascade by reducing the expression of amyloid precursor protein (APP) and β-secretase (BACE1), the enzyme that initiates the production of amyloid-beta (Aβ) peptides.[5][6][16] It also inhibits the aggregation of Aβ into toxic plaques and reduces the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, partly by modulating kinases like GSK-3β.[5][6][28][29]
-
In Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons in the substantia nigra.[5] this compound protects these neurons from toxins like 6-hydroxydopamine (6-OHDA) and rotenone, which are used to model the disease.[5][12][18][21] This protection is mediated by its antioxidant (Nrf2 activation) and anti-inflammatory effects, which are critical in preventing the degeneration of these vulnerable neurons.[5][7][18]
Preclinical Evidence: A Summary of Key Findings
The neuroprotective potential of this compound is supported by a substantial body of preclinical research. The following table summarizes representative findings from in vitro and in vivo studies.
| Disease Model | System | This compound Dose/Conc. | Key Findings | Reference(s) |
| Alzheimer's Disease | Aβ-injected rat model | Oral administration | Improved spatial learning and memory; reduced tau hyperphosphorylation via PI3K/Akt/GSK-3β pathway. | [5] |
| Alzheimer's Disease | SH-SY5Y cells (Aβ-induced toxicity) | Nanoemulsion | Protected against Aβ neurotoxicity; downregulated APP and BACE1 expression; reduced tau phosphorylation. | [16] |
| Parkinson's Disease | 6-OHDA-injected mice | 70 mg/kg (oral) | Protected dopaminergic neurons; activated Nrf2/ARE pathway; inhibited JNK/p38 and caspase-3. | [5] |
| Parkinson's Disease | Rotenone-induced rat model | SLN formulation | Improved behavioral outcomes; reduced lipid peroxidation; increased levels of SOD, GSH, and CAT. | [12] |
| Ischemic Stroke | MCAO rat model | Pretreatment | Reduced infarct size and brain edema; suppressed NF-κB-mediated neuroinflammation. | [22][24] |
| Ischemic Stroke | OGD/R in cortical neurons | In vitro | Promoted cell proliferation; inhibited apoptosis and oxidative stress via the Nrf2 pathway. | [30] |
Experimental Protocols for Assessing Neuroprotection
Validating the neuroprotective effects of a compound like this compound requires robust and reproducible experimental models. Below are detailed, exemplary protocols for key assays.
In Vitro Model: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol assesses this compound's ability to protect a human neuroblastoma cell line (SH-SY5Y) from oxidative stress-induced cell death.
Objective: To determine the cytoprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100 µM) in serum-free medium. The final DMSO concentration should be <0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium.
-
Include a "Vehicle Control" group treated with medium containing the same concentration of DMSO.
-
Incubate for 2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of H₂O₂ in serum-free medium to a final concentration that induces ~50% cell death (e.g., 200 µM; this must be optimized beforehand).
-
Add 10 µL of the H₂O₂ solution to all wells except the "Control" group, which receives 10 µL of serum-free medium.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the control group. Compare the viability of H₂O₂-treated cells with those pre-treated with this compound.
Self-Validation System:
-
Control Group: Untreated cells (represents 100% viability).
-
H₂O₂ Only Group (Positive Control for Toxicity): Cells treated only with H₂O₂ (should show significantly reduced viability).
-
Vehicle Control Group: Cells treated with DMSO vehicle + H₂O₂ (ensures the vehicle itself is not protective).
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol quantifies the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein in the nucleus.
Objective: To determine if this compound treatment increases the nuclear levels of Nrf2 in neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
This compound
-
Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blot apparatus
-
Chemiluminescence substrate (ECL)
Step-by-Step Methodology:
-
Cell Treatment: Culture cells in 6-well plates until 80-90% confluent. Treat with this compound (e.g., 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours).
-
Cell Fractionation:
-
Harvest the cells by scraping.
-
Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions. Causality: This step is critical to isolate the protein pool where active Nrf2 resides.
-
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA assay.
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis and Validation:
-
Quantify the band intensity for Nrf2 in the nuclear fractions.
-
Normalize the nuclear Nrf2 signal to the Lamin B1 signal (loading control for the nuclear fraction).
-
Probe the cytoplasmic fraction for Nrf2 and GAPDH (cytoplasmic loading control) to confirm successful fractionation and demonstrate a corresponding decrease in cytoplasmic Nrf2 upon activation.
-
Compare the normalized nuclear Nrf2 levels between this compound-treated and vehicle-treated cells.
-
Figure 3: Experimental workflow for Western blot analysis of Nrf2 translocation.
Challenges and Future Directions
Despite the compelling preclinical data, the path to clinical application for this compound is not without obstacles.
-
Bioavailability: This remains the single most significant hurdle.[5][9] Future research must focus on developing and validating novel delivery systems in advanced preclinical and eventually clinical settings.[14][15]
-
Clinical Trials: There is a notable lack of well-designed, large-scale human clinical trials to validate the efficacy and safety of this compound for neurodegenerative diseases.[31][9]
-
Dosage and Standardization: Determining the optimal therapeutic dose in humans is crucial. Standardization of this compound extracts and formulations is needed to ensure reproducibility in clinical studies.[9]
Future work should prioritize Phase I and II clinical trials using bioavailable formulations to assess safety, pharmacokinetics, and preliminary efficacy in patient populations.
Conclusion
This compound stands out as a powerful, multi-target neuroprotective agent with a strong scientific rationale for its use in combating neurodegenerative diseases. Its ability to simultaneously quell oxidative stress, inhibit neuroinflammation, prevent apoptosis, and interfere with disease-specific pathologies like Aβ and tau aggregation makes it an exceptionally promising candidate.[5][4][6] While the challenge of its poor bioavailability is significant, ongoing advancements in drug delivery technology offer viable solutions. With continued rigorous research, particularly in the clinical arena, this compound could transition from a promising natural compound to a cornerstone of future neuroprotective therapeutic strategies.
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Naringenin in the Prevention of Cardiovascular Disease: A Mechanistic and Methodological Guide
Abstract
Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the exploration of novel preventative and therapeutic strategies. Naringenin, a flavanone predominantly found in citrus fruits, has emerged as a promising natural compound with significant vasoprotective and cardioprotective potential.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted role of this compound in mitigating cardiovascular risk. We delve into the core molecular mechanisms underpinning its antioxidant, anti-inflammatory, and lipid-lowering properties, with a particular focus on key signaling pathways such as Nrf2, NF-κB, and AMPK. Furthermore, this guide offers a synthesis of the preclinical and clinical evidence supporting the cardiovascular benefits of this compound. To facilitate further research and drug development, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments crucial for evaluating the efficacy and mechanism of action of this compound and its derivatives. This document is intended for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.
Introduction: The Promise of a Citrus Flavonoid
This compound is a naturally occurring flavanone that is abundant in citrus fruits like grapefruit and oranges.[3] Its therapeutic potential in a range of diseases has been extensively investigated, with a significant body of evidence pointing towards its protective effects on the cardiovascular system.[1][2] These effects are attributed to its diverse biological activities, including potent antioxidant, anti-inflammatory, and lipid-lowering actions.[1][3] While preclinical studies in animal models have consistently demonstrated these benefits, human clinical data are still emerging and warrant further investigation.[3][4] This guide aims to provide a deep dive into the scientific rationale behind this compound's cardiovascular protective effects and to equip researchers with the practical knowledge to advance its study.
Molecular Mechanisms of this compound in Cardiovascular Protection
This compound exerts its cardioprotective effects through a multi-targeted approach, influencing several key signaling pathways involved in the pathogenesis of cardiovascular disease.
Antioxidant Activity and Activation of the Nrf2 Pathway
Oxidative stress is a major contributor to endothelial dysfunction and the development of atherosclerosis.[5] this compound has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[8][9] This results in an increased synthesis of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[7][10] By bolstering the cell's intrinsic antioxidant defenses, this compound effectively reduces the levels of reactive oxygen species (ROS) and protects vascular cells from oxidative damage.[8][10]
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition
Chronic inflammation plays a pivotal role in all stages of atherosclerosis.[11] this compound exhibits potent anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and adhesion molecules (e.g., VCAM-1, ICAM-1).[12] this compound has been shown to prevent the degradation of IκB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[12] This leads to a significant reduction in the expression of inflammatory mediators, thus attenuating the inflammatory response within the vasculature.[6][10]
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Regulation of Lipid Metabolism through the AMPK Pathway
Dyslipidemia, characterized by elevated levels of total cholesterol, triglycerides, and LDL cholesterol, is a major risk factor for atherosclerosis.[13] this compound has been demonstrated to improve lipid profiles by activating the AMP-activated protein kinase (AMPK) signaling pathway.[13][14] AMPK acts as a cellular energy sensor and, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.[15] In the context of lipid metabolism, activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[13][15] By activating AMPK, this compound can reduce hepatic steatosis and lower serum levels of triglycerides and cholesterol.[13][14]
Caption: this compound's regulation of lipid metabolism via the AMPK pathway.
Preclinical and Clinical Evidence
A substantial body of preclinical research supports the cardiovascular benefits of this compound. In vitro studies have consistently shown that this compound can protect endothelial cells from oxidative stress and inflammation.[16][17] It has also been observed to inhibit the proliferation and migration of vascular smooth muscle cells, key events in the formation of atherosclerotic plaques.[16]
In vivo studies using various animal models of cardiovascular disease have corroborated these findings. For instance, in low-density lipoprotein receptor-null mice fed a high-fat diet, this compound was found to decrease atherosclerosis by improving dyslipidemia.[18] It has also been shown to ameliorate myocardial injury in diabetic mice by reducing oxidative stress, inflammation, and apoptosis through the regulation of the Nrf2 and NF-κB signaling pathways.[10] Furthermore, this compound has been demonstrated to improve endothelial function and increase nitric oxide (NO) bioavailability in animal models.[16]
While the preclinical data are compelling, clinical evidence for the cardiovascular benefits of this compound in humans is still in its early stages.[3][4] Some studies have reported modest improvements in lipid profiles and markers of oxidative stress in individuals consuming this compound-rich citrus products.[3] However, these studies are often limited by small sample sizes and the presence of confounding factors.[3][4] Larger, well-controlled clinical trials are needed to definitively establish the efficacy and optimal dosage of this compound for cardiovascular disease prevention in humans.[4]
Table 1: Summary of Preclinical Studies on this compound in Cardiovascular Disease
| Model System | Key Findings | Reference(s) |
| LDL receptor-null mice | Decreased atherosclerosis, improved dyslipidemia. | [18] |
| Diabetic mice (STZ-induced) | Reduced cardiac fibrosis and cardiomyocyte apoptosis, decreased oxidative stress and inflammation. | [10] |
| Hypercholesterolemic rats | Improved endothelium-dependent vasodilation, increased aortic NO levels, reduced vascular superoxide. | [16] |
| Human umbilical vein endothelial cells (HUVECs) | Protected against high glucose-induced endothelial dysfunction, increased NO production. | [19] |
| Vascular smooth muscle cells (VSMCs) | Inhibited abnormal proliferation and migration. | [16] |
Methodologies for Investigating the Cardiovascular Effects of this compound
To further elucidate the mechanisms of action and therapeutic potential of this compound, a variety of in vitro and in vivo experimental models are employed.
In Vitro Assays
A general workflow for in vitro investigation of this compound's effects on vascular cells is depicted below.
Caption: General workflow for in vitro investigation of this compound.
Protocol 1: Assessment of Endothelial Nitric Oxide (NO) Production
This protocol is adapted from studies investigating the effects of flavonoids on endothelial cell function.[20][21]
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed HUVECs in 96-well plates and grow to confluence. Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Stimulate the cells with an agonist such as acetylcholine or bradykinin to induce eNOS activation.
-
NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Quantify nitrite concentration using a standard curve of sodium nitrite. Normalize the results to the total protein content of the cells in each well.
In Vivo Models
In vivo studies are crucial for validating the physiological relevance of in vitro findings.
Protocol 2: Assessment of Endothelial Function in a Murine Model of Hypercholesterolemia
This protocol is based on established methods for evaluating endothelial function in vivo.[22][23][24]
-
Animal Model: Use a suitable animal model, such as Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerosis.
-
Diet and Treatment: Feed the mice a high-fat diet to accelerate atherogenesis. Divide the animals into a control group receiving the high-fat diet and a treatment group receiving the high-fat diet supplemented with this compound.
-
Assessment of Endothelium-Dependent Vasodilation: After a defined treatment period, anesthetize the mice and cannulate the carotid artery. Measure the changes in blood flow or vessel diameter in response to the infusion of an endothelium-dependent vasodilator (e.g., acetylcholine) and an endothelium-independent vasodilator (e.g., sodium nitroprusside).[23] This can be achieved using techniques like Doppler flowmetry or high-frequency ultrasound.[22][24]
-
Tissue Analysis: At the end of the study, euthanize the animals and harvest the aortas. Perform histological analysis (e.g., Oil Red O staining) to quantify atherosclerotic lesion area. Analyze gene and protein expression of relevant markers in the aortic tissue.
Conclusion and Future Directions
This compound holds considerable promise as a natural compound for the prevention and potential treatment of cardiovascular diseases. Its well-documented antioxidant, anti-inflammatory, and lipid-lowering effects, mediated through the modulation of key signaling pathways like Nrf2, NF-κB, and AMPK, provide a strong scientific rationale for its cardioprotective properties. While preclinical evidence is robust, further rigorous clinical trials are essential to translate these findings into tangible therapeutic applications for human health. Future research should also focus on optimizing the bioavailability of this compound and exploring the potential of synergistic combinations with other cardioprotective agents.
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The Bidirectional Interplay of Naringenin and the Gut Microbiota: Mechanisms and Methodologies
An In-depth Technical Guide for Researchers
Abstract
Naringenin, a flavanone predominantly found in citrus fruits, is a subject of intense research due to its wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, and metabolic regulatory effects.[1] However, its low oral bioavailability has historically presented a challenge to its clinical application.[2] Emerging evidence compellingly demonstrates that the gut microbiota is a critical mediator of this compound's bioactivity. This technical guide provides an in-depth exploration of the complex, bidirectional relationship between this compound and the intestinal microbiome. We will dissect the microbial transformation pathways that enhance this compound's bioavailability, analyze how this compound modulates microbial community structure and function, and examine the downstream physiological consequences for host health, particularly concerning gut barrier integrity and inflammatory signaling. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to advance the study of this promising phytobiotic.
The Central Role of Gut Microbiota in this compound Bioactivation
Orally ingested this compound, often in its glycosidic form, naringin, has limited absorption in the upper gastrointestinal tract.[3][4] The majority transits to the colon, where it encounters a dense and metabolically active microbial community. This interaction is not merely incidental; it is fundamental to the compound's ultimate bioavailability and therapeutic efficacy.
Microbial Enzymatic Transformation
The gut microbiota possesses a vast arsenal of enzymes capable of metabolizing xenobiotics like flavonoids.[5] The primary transformation is the hydrolysis of the glycosidic bond in naringin by microbial β-glucosidases, releasing the more readily absorbable aglycone, this compound.[6]
Following this initial step, the microbiota further catabolizes this compound through C-ring fission, dehydroxylation, and other reactions, producing a variety of smaller phenolic acid metabolites.[1][7] Key microbial metabolites that have been identified and are considered bioactive include 3-(4'-hydroxyphenyl)propionic acid (HPPA), 4'-hydroxybenzoic acid, and phloroglucinol.[3][4][7] These metabolites are readily absorbed into systemic circulation and contribute significantly to the overall physiological effects attributed to this compound consumption.[5][7]
Key Microbial Metabolites of this compound
The transformation of this compound by gut bacteria results in several key metabolites, which are often more bioavailable and may possess unique biological activities.
| Metabolite | Precursor | Key Microbial Action | Potential Bioactivity | References |
| This compound | Naringin | Hydrolysis of glycoside bond | Anti-inflammatory, Antioxidant, Improves gut barrier | [5][6] |
| 3-(4'-hydroxyphenyl)propionic acid (HPPA) | This compound | C-ring fission | Anti-inflammatory, Antiviral | [3][4][7] |
| Phloroglucinol | This compound | C-ring fission | Contributes to overall phenolic load | [7] |
| 3-(phenyl)propionic acid | This compound | Ring fission, dehydroxylation | Contributes to overall phenolic load | [7] |
This compound-Mediated Modulation of the Gut Microbiome
The interaction is bidirectional; this compound and its metabolites also exert a significant influence on the composition and function of the gut microbiota.[1] This modulation often results in a healthier microbial ecosystem, characterized by an increase in beneficial bacteria and their metabolic byproducts.
Selective Growth Promotion and Inhibition
This compound can act as a prebiotic, selectively fostering the growth of beneficial bacteria. Studies have shown that this compound supplementation can increase the abundance of genera like Bifidobacterium and Lactobacillus.[7][8] For instance, incubation with Bifidobacterium catenulatum not only enhanced bacterial growth but also upregulated genes involved in cell metabolism and DNA repair.[7] Conversely, this compound has demonstrated inhibitory effects against certain pathogenic or pro-inflammatory microbes, such as Enterococcus caccae.[9][10]
In mouse models of high-fat diet (HFD)-induced obesity, this compound treatment has been shown to increase the abundance of butyrate-producing bacteria like Intestinimonas and Roseburia while reducing the levels of bacteria associated with inflammation.[8][11]
Enhancement of Short-Chain Fatty Acid (SCFA) Production
A functional consequence of this compound's modulation of the gut microbiota is the increased production of SCFAs, such as acetate, propionate, and butyrate.[7] These microbial metabolites are crucial for host health. Butyrate, in particular, is the primary energy source for colonocytes, enhances gut barrier function, and has potent anti-inflammatory properties.[11] Clinical trials have observed that consumption of this compound-containing orange juice stimulated the growth of Lactobacillus and Bifidobacterium, which was accompanied by a significant increase in fecal acetic acid.[7]
Host Physiological Consequences of the this compound-Microbiota Interaction
The interplay between this compound and the gut microbiota culminates in tangible health benefits for the host, primarily through the enhancement of gut barrier function and the attenuation of inflammatory signaling pathways.
Reinforcement of Intestinal Barrier Integrity
A compromised intestinal barrier, or "leaky gut," is implicated in a host of inflammatory and metabolic diseases. This compound has been shown to directly enhance intestinal barrier function. In vitro studies using Caco-2 intestinal epithelial cells demonstrated that this compound dose-dependently increases transepithelial electrical resistance (TEER), a key indicator of barrier integrity.[12] This effect is mediated, at least in part, by the increased expression and proper localization of tight junction proteins, particularly claudin-4, through Sp1-dependent transcriptional regulation.[12] By strengthening the gut barrier, this compound helps to prevent the translocation of inflammatory molecules like lipopolysaccharide (LPS) from the gut lumen into circulation.
Attenuation of Pro-inflammatory Signaling
This compound and its microbial metabolites exert potent anti-inflammatory effects by modulating key signaling pathways. In models of colorectal cancer associated with a high-fat diet, this compound was found to inhibit the IL-6/STAT3 pathway.[11] IL-6 is a pro-inflammatory cytokine that, upon binding its receptor, activates STAT3, a transcription factor that promotes cell proliferation and survival. This compound treatment significantly reduced the expression of IL-6 and the phosphorylation of STAT3, thereby suppressing this pro-inflammatory and oncogenic pathway.[11]
Furthermore, in models of colitis, this compound has been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade.[13] This pathway is a critical driver of the innate immune response, and its overactivation leads to the excessive production of inflammatory mediators like TNF-α and IL-6.[13]
Methodologies for Studying this compound-Microbiota Interactions
Investigating the complex interplay between this compound and the gut microbiota requires a multi-pronged approach, combining in vitro and in vivo models with advanced analytical techniques.
In Vitro Anaerobic Fecal Fermentation
This method simulates the conditions of the human colon to study the metabolism of this compound by a complex microbial community.
Objective: To identify and quantify the metabolites of this compound produced by human gut microbiota over time.
Protocol:
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Immediately place the sample in an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
Fermentation: In the anaerobic chamber, dispense 9 mL of the fecal slurry into sterile serum bottles.
-
Add 1 mL of a sterile, anaerobic stock solution of this compound to achieve a final concentration (e.g., 50-100 µM). Include a vehicle control (without this compound).
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate the bottles at 37°C in a shaking incubator.
-
Sampling: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove a bottle from each group.
-
Metabolite Extraction: Quench the fermentation by adding two volumes of ice-cold methanol.
-
Centrifuge at high speed (e.g., 13,000 x g for 15 minutes at 4°C) to pellet bacteria and debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound and its metabolites by comparing retention times and mass spectra to authentic standards.[5][14]
In Vivo Animal Models: High-Fat Diet-Induced Obesity
Animal models are indispensable for understanding the physiological effects of this compound in a complex biological system.
Objective: To evaluate the effect of this compound on metabolic parameters, gut microbiota composition, and gut barrier function in a diet-induced obesity model.
Protocol:
-
Animal Model: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
Acclimation: Acclimate mice for one week with standard chow and water ad libitum.
-
Diet Induction: Divide mice into two main groups: a control group fed a normal diet (ND) and a group fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.
-
Intervention: Subdivide the HFD group into:
-
HFD + Vehicle (Control)
-
HFD + this compound (e.g., 100 mg/kg body weight, administered daily by oral gavage)
-
-
Continue the diets and treatments for an additional 6-8 weeks.
-
Monitoring: Monitor body weight, food intake, and glucose tolerance (via an oral glucose tolerance test) throughout the study.
-
Sample Collection at Terminus:
-
Blood: Collect blood for analysis of serum lipids (TC, TG, LDL-C) and inflammatory cytokines (IL-6, TNF-α).
-
Tissues: Harvest liver for histological analysis (H&E staining for steatosis) and weighing. Harvest sections of the colon for gene expression analysis of tight junction proteins (e.g., Occludin, Claudin-1) via RT-qPCR.
-
Fecal Pellets/Cecal Content: Collect fresh fecal pellets or cecal content and immediately freeze at -80°C for 16S rRNA gene sequencing to analyze microbiota composition and for SCFA analysis via gas chromatography.[3][11]
-
Conclusion and Future Directions
The intricate relationship between this compound and the gut microbiota is a critical determinant of its health benefits. The biotransformation of this compound by gut bacteria into more bioavailable and bioactive metabolites is essential for its efficacy. Concurrently, this compound beneficially shapes the gut microbial ecosystem, promoting gut barrier function and reducing inflammation. This bidirectional interplay underscores the potential of this compound as a therapeutic agent for metabolic and inflammatory diseases.
Future research should focus on identifying the specific bacterial species and enzymes responsible for this compound metabolism, which could lead to the development of next-generation probiotics or synbiotics to enhance its therapeutic effects. Furthermore, well-controlled human clinical trials are necessary to translate the promising results from preclinical studies into tangible health outcomes. Understanding and harnessing the power of the this compound-microbiota axis will be a key step in developing novel nutritional and pharmacological strategies for disease prevention and treatment.
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Naringenin's Modulation of Gene Expression in Hepatocytes: A Technical Guide for Researchers
Executive Summary
Naringenin, a prominent flavonoid found in citrus fruits, has emerged as a significant modulator of hepatic gene expression, exerting pleiotropic effects on lipid metabolism, inflammation, and cellular stress responses. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity in hepatocytes. We dissect the core signaling pathways—including PPARα, AMPK, Nrf2, and NF-κB—that are targeted by this compound, offering a causal framework for experimental design. This document serves as a resource for researchers in academia and the pharmaceutical industry, providing field-proven insights, detailed experimental protocols, and data interpretation strategies to accelerate research and development in metabolic and inflammatory liver diseases.
Introduction: this compound and the Central Role of the Hepatocyte
The liver is the body's primary metabolic hub, and hepatocytes are the functional units responsible for regulating systemic lipid and glucose homeostasis, detoxification, and protein synthesis. Dysregulation of gene expression in these cells is a hallmark of prevalent metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), which can progress to cirrhosis and hepatocellular carcinoma (HCC)[1].
This compound (4',5,7-trihydroxyflavanone) is a natural compound that has garnered significant attention for its hepatoprotective properties[1][2]. Its ability to modulate multiple key proteins and signaling pathways makes it a compelling candidate for therapeutic development[2][3]. Understanding how this compound precisely alters the transcriptional landscape of hepatocytes is critical for harnessing its full potential. This guide will deconstruct these complex interactions, providing a clear path from hypothesis to validated results.
Core Mechanistic Pillars of this compound Action in Hepatocytes
This compound's effects on hepatocyte gene expression are not mediated by a single receptor but by a multi-pronged modulation of key nuclear receptors and signaling cascades.
Regulation of Lipid Metabolism: A Two-Pronged Approach
This compound orchestrates a metabolic shift in hepatocytes from energy storage to fatty acid oxidation, effectively mimicking a fasted-like state[4]. This is achieved by simultaneously activating catabolic pathways and suppressing anabolic ones.
-
Activation of PPARα and AMPK Signaling: Peroxisome proliferator-activated receptor-alpha (PPARα) is a master regulator of fatty acid oxidation. This compound has been shown to activate the ligand-binding domain of PPARα[4][5]. This activation leads to the increased transcription of PPARα target genes involved in the breakdown of fatty acids, such as Acyl-CoA Oxidase (ACOX) and Cytochrome P450 4A11 (CYP4A11)[4][5]. Concurrently, this compound activates AMP-activated protein kinase (AMPK), a central energy sensor[6][7]. Phosphorylated AMPK further enhances fatty acid oxidation and inhibits lipid synthesis[6][7][8].
-
Inhibition of Lipogenesis via SREBP and LXRα: Sterol regulatory element-binding protein 1c (SREBP-1c) is a key transcription factor that drives the expression of lipogenic genes like Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). This compound treatment leads to a decrease in the mRNA expression of SREBP-1c[9][10]. Furthermore, this compound acts as an inhibitor of the Liver X Receptor alpha (LXRα), another nuclear receptor that promotes the expression of genes involved in lipogenesis and cholesterol synthesis, such as FAS and HMG-CoA Reductase (HMGR)[4][5].
The Antioxidant and Detoxification Response: Nrf2/ARE Pathway
Oxidative stress is a primary driver of liver injury. This compound bolsters the hepatocyte's endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[2][11]. Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes[2][12]. This induces the expression of a battery of cytoprotective enzymes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H:quinone oxidoreductase (NQO1)
-
Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis[2][12]
This robust antioxidant response helps to neutralize reactive oxygen species (ROS) and protect the cell from damage[2][13].
Attenuation of Inflammatory Signaling: NF-κB Inhibition
Chronic inflammation is a key pathogenic feature of progressive liver disease. This compound exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[2][3][14]. NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to block the phosphorylation of IκB, the inhibitory protein that retains NF-κB in the cytoplasm. This prevents NF-κB's translocation to the nucleus, thereby downregulating the expression of its target genes, including:
By suppressing these inflammatory mediators, this compound helps to quell the inflammatory cascade that drives liver damage[14][16].
Diagram 1: Core Signaling Pathways Modulated by this compound in Hepatocytes
Caption: this compound's multi-target action on hepatocyte gene expression.
Experimental Design and Methodologies
A robust experimental design is paramount for obtaining reliable and reproducible data. This section outlines the critical steps from model selection to data analysis.
Model Selection: Choosing the Right Hepatocyte System
The choice of cellular model is a critical first step that influences the translational relevance of the findings.
| Model System | Advantages | Disadvantages | Primary Use Case |
| HepG2 Cells | Immortalized, easy to culture, highly reproducible, well-characterized. | Cancer-derived (abnormal karyotype), lower expression of some metabolic enzymes compared to primary cells. | Initial screening, mechanism of action studies, high-throughput assays.[8][17][18] |
| Huh7 Cells | Differentiated hepatoma line, supports HCV replication, useful for specific disease models. | Cancer-derived, genetic and phenotypic drift can occur between labs. | Studies involving lipid metabolism and viral hepatitis.[5] |
| Primary Human Hepatocytes (PHH) | Gold Standard: Most physiologically relevant, express a full complement of liver-specific genes and functions. | Limited availability, high cost, significant donor-to-donor variability, short culture lifespan. | Validation of key findings, toxicity studies, studies requiring complete metabolic pathways.[4] |
Recommendation: Begin with an established cell line like HepG2 for initial dose-response experiments and mechanistic studies due to their robustness. Key findings should then be validated in primary human hepatocytes to ensure physiological relevance.
Core Experimental Workflow
The following workflow provides a comprehensive framework for investigating this compound's effects on gene expression.
Diagram 2: Standard Experimental Workflow for Hepatocyte Gene Expression Analysis
Caption: From cell culture to data analysis workflow.
Detailed Protocols
Protocol 1: this compound Treatment and Cytotoxicity Assay
-
Causality: It is crucial to determine a non-toxic working concentration of this compound. High concentrations can induce off-target effects or apoptosis, confounding gene expression data. The MTT assay is a standard colorimetric method to assess cell viability.
-
Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[19]
-
Prepare serial dilutions of this compound (e.g., 0, 25, 50, 100, 200, 400 μM) in complete culture medium. For HepG2 cells, concentrations up to 200 μM are generally non-toxic.[14]
-
Replace the medium in the wells with the this compound dilutions and incubate for the desired time (e.g., 24 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 450 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage of the untreated control and select the highest concentration that maintains >90% viability for subsequent experiments.
-
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
Causality: qPCR is the gold standard for quantifying mRNA levels of specific genes. The protocol's integrity relies on high-quality, intact RNA and primers that specifically amplify the target of interest.
-
Methodology:
-
Cell Lysis & RNA Isolation: After treating cells in a 6-well plate with this compound, wash with PBS and lyse directly in the well using 1 mL of TRIzol reagent. Follow the manufacturer's protocol for phase separation and RNA precipitation.
-
RNA Quality Control: Quantify RNA using a NanoDrop spectrophotometer (assessing A260/280 and A260/230 ratios) and verify integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA synthesis kit with random primers and oligo(dT). Include a No-Reverse-Transcriptase (NRT) control to check for genomic DNA contamination.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers. (See Table 2 for examples).
-
Thermal Cycling: Perform the reaction on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB) and then to the untreated control.
-
Table 2: Key Hepatocyte Target Genes for qPCR Analysis
| Pathway | Gene | Function | Expected Change with this compound |
| Lipid Oxidation | PPARα | Transcription Factor | ↑[5][9] |
| CPT1A | Fatty Acid Transport | ↑[9] | |
| Lipogenesis | SREBP-1c | Transcription Factor | ↓[9][10] |
| FAS | Fatty Acid Synthesis | ↓[4][9] | |
| Antioxidant | Nrf2 | Transcription Factor | ↑[2][13] |
| HO-1 | Heme Catabolism | ↑[2][12] | |
| Inflammation | TNF-α | Pro-inflammatory Cytokine | ↓[2][3][14] |
| IL-6 | Pro-inflammatory Cytokine | ↓[2][3][14] |
Protocol 3: Protein Expression Analysis by Western Blot
-
Causality: It is essential to confirm that changes in mRNA levels translate to corresponding changes in protein expression, as post-transcriptional regulation can occur. Western blotting provides semi-quantitative analysis of protein levels.
-
Methodology:
-
Protein Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., p-AMPK, Nrf2, NF-κB p65) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.[21][22]
-
Data Interpretation and Advanced Techniques
For a global, unbiased view of gene expression changes, RNA-sequencing (RNA-seq) is a powerful discovery tool. It can identify novel target genes and pathways modulated by this compound that may be missed by a candidate-gene approach. KEGG pathway and Gene Ontology (GO) enrichment analyses of differentially expressed genes from RNA-seq data can provide comprehensive insights into the biological processes affected[23].
Conclusion and Future Perspectives
This compound modulates hepatocyte gene expression through a sophisticated network of interactions, primarily promoting fatty acid oxidation, enhancing antioxidant defenses, and suppressing inflammation. The methodologies outlined in this guide provide a robust framework for researchers to dissect these mechanisms with precision and confidence. Future research should focus on leveraging advanced techniques like RNA-seq and ChIP-seq to create a comprehensive map of this compound's transcriptional regulation. Furthermore, translating these in vitro findings into well-designed in vivo models is a critical next step for evaluating this compound's therapeutic efficacy for liver diseases like NAFLD and positioning it for potential clinical development.
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Methodological & Application
Application Note: Preparation of Naringenin Stock Solutions in DMSO
<
Introduction
Naringenin is a flavanone, a type of flavonoid, predominantly found in citrus fruits and is recognized for its antioxidant and anti-inflammatory properties.[1] Its diverse biological activities have made it a compound of significant interest in pharmacological research and drug development. Accurate and reproducible in vitro and in vivo experimentation begins with the precise preparation of stock solutions. This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds, including this compound.[2][3] Its miscibility with water and many organic solvents makes it an ideal choice for preparing high-concentration stock solutions that can be subsequently diluted into aqueous cell culture media or physiological buffers for experimental use. However, it is critical to acknowledge that DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can impact compound solubility and stability over time.[6] Furthermore, DMSO can facilitate the transport of other dissolved substances through the skin, necessitating stringent safety measures.[7]
Physicochemical Properties and Data
A thorough understanding of this compound's properties is essential for accurate stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₅ | [8][9] |
| Molecular Weight (MW) | 272.25 g/mol | [9][10] |
| Appearance | Crystalline solid / Powder | [11] |
| Solubility in DMSO | ≥ 100 mg/mL (equivalent to 367.31 mM) | [10] |
| Solubility in Ethanol | ~2.5 mg/mL | [2] |
| Storage (Powder) | -20°C for up to 3 years | [10] |
| Storage (In DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [10] |
Core Protocol: Preparing a 100 mM this compound Stock Solution
This protocol details the preparation of a 10 mL stock solution at a concentration of 100 mM, a common starting point for serial dilutions.
I. Materials and Equipment
-
This compound powder (>98% purity)[1]
-
Anhydrous, sterile-filtered DMSO (cell culture grade)[12]
-
Calibrated analytical balance
-
Sterile 15 mL polypropylene conical centrifuge tubes
-
Sterile serological pipettes or calibrated micropipettes with sterile, low-retention filter tips[13]
-
Vortex mixer
-
Syringe filters (0.2 µm), DMSO-compatible (e.g., PTFE or Nylon)[14][15]
-
Sterile syringes
-
Sterile, light-protecting cryovials (e.g., amber colored) for aliquoting
-
Personal Protective Equipment (PPE): Butyl gloves, safety goggles, lab coat[16][17]
II. Molarity Calculation
Accurate calculations are the foundation of a reliable stock solution. The formula for calculating the mass of solute needed is:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mL (0.01 L) of 100 mM (0.1 mol/L) this compound (MW = 272.25 g/mol ) stock: Mass = 0.1 mol/L * 0.01 L * 272.25 g/mol = 0.27225 g = 27.23 mg
III. Step-by-Step Methodology
-
Preparation and Weighing:
-
Work in a clean, designated area. Don appropriate PPE, including butyl gloves and safety goggles.[7][16]
-
Place a sterile 15 mL conical tube on the analytical balance and tare it.
-
Carefully weigh 27.23 mg of this compound powder directly into the tube. Avoid creating dust.[18][19] Record the exact mass.
-
-
Dissolution:
-
Using a sterile pipette, add approximately 9 mL of anhydrous, sterile-filtered DMSO to the conical tube containing the this compound powder.
-
Tightly cap the tube and vortex at high speed for 1-2 minutes. The goal is to ensure complete dissolution.[20]
-
Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear.[20]
-
Once fully dissolved, add DMSO to bring the final volume to 10 mL. Invert the tube several times to ensure homogeneity.
-
-
Sterilization (Critical for Cell Culture Applications):
-
While high-concentration DMSO is generally inhospitable to microbial growth, filter sterilization is a mandatory aseptic technique for cell culture applications to remove any potential contaminants.[21][22]
-
Draw the this compound-DMSO solution into a sterile syringe.
-
Attach a 0.2 µm DMSO-compatible syringe filter (PTFE or Nylon) to the syringe.[14][15]
-
Carefully filter the solution into a new sterile 15 mL conical tube. This step ensures the final stock solution is sterile.[12]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 50-200 µL) in sterile, light-protecting cryovials.[6][23]
-
Clearly label each vial with the compound name ("this compound"), concentration (100 mM in DMSO), preparation date, and your initials.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[10]
-
Workflow and Decision Diagrams
Quality Control and Best Practices
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals are present, gently warm the vial to 37°C and vortex to attempt redissolution. If the precipitate does not dissolve, the aliquot should be discarded as the concentration is no longer accurate.[20]
-
Hygroscopicity Management: DMSO readily absorbs water from the air.[24] Use anhydrous DMSO and minimize the time containers are open to the atmosphere. Work efficiently to prevent the stock solution from absorbing moisture, which can decrease the solubility of hydrophobic compounds like this compound.[4][6]
-
Avoid Freeze-Thaw Cycles: The primary reason for aliquoting is to prevent the degradation and precipitation that can occur with repeated temperature changes.[6] Use a fresh aliquot for each experiment.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18][25] Butyl gloves are recommended when working with DMSO, as it can penetrate nitrile gloves.[17]
-
Handling DMSO: DMSO is a powerful solvent that can be absorbed through the skin and may carry dissolved substances with it.[7] Handle with care and avoid direct contact. In case of skin contact, wash the affected area thoroughly with water.[16][26]
-
Handling this compound Powder: Avoid inhaling this compound powder or allowing it to contact skin or eyes.[19][25] Handle in a well-ventilated area or a chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste, including unused stock solutions and contaminated consumables, according to your institution's hazardous waste guidelines.[17]
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Application Notes and Protocols for Naringenin Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of naringenin in cell culture experiments. This document outlines the essential physicochemical properties of this compound, detailed protocols for its preparation and application, and methods for assessing its biological effects. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound (4′,5,7-trihydroxyflavanone) is a naturally occurring flavonoid predominantly found in citrus fruits like grapefruit and oranges.[1][2] It is the aglycone of naringin.[1] this compound has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-atherogenic, hepatoprotective, and anticancer properties.[3][4] In cell culture models, this compound has been shown to modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle in numerous cancer cell lines.[3][5][6] Its ability to interfere with key cellular processes makes it a promising candidate for further investigation in drug discovery and development.
Physicochemical Properties and Handling
A thorough understanding of this compound's properties is crucial for accurate and reproducible experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O₅ | [7] |
| Molecular Weight | 272.256 g/mol | [8] |
| Appearance | Crystalline solid | [9] |
| Melting Point | 251 °C | [8] |
| Solubility in Water | 475 mg/L (sparingly soluble) | [8] |
| Solubility in Organic Solvents | Soluble in DMSO (~5 mg/ml), ethanol (~2.5 mg/ml), and DMF (~10 mg/ml) | [9] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [9] |
Preparation of this compound Stock Solution
Due to its poor water solubility, a concentrated stock solution of this compound must be prepared in an organic solvent.[9][10] Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.
Protocol 3.1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, weigh out 27.23 mg of this compound powder. Perform this in a chemical fume hood.
-
Add DMSO: Add 1 ml of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Expert Insight: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can induce cytotoxicity and affect cellular functions, thus confounding the experimental results.[7] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.
In Vitro Treatment of Cell Cultures
The following protocol provides a general framework for treating adherent or suspension cells with this compound. The optimal concentration and treatment duration are cell-line dependent and must be determined empirically.
Protocol 4.1: General Protocol for this compound Treatment
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed the cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency for adherent cells) at the time of treatment. Allow the cells to adhere and recover for 12-24 hours.[7]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 100 µM in 1 ml of medium, add 1 µL of the 100 mM stock solution.
-
Treatment: Carefully remove the old medium from the wells (for adherent cells). Add the medium containing the desired concentrations of this compound to the respective wells. For suspension cells, add the appropriate volume of the concentrated this compound working solution directly to the culture flask or plate.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3][4]
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays to assess the effects of this compound.
Workflow for this compound Cell Culture Treatment
Caption: A typical workflow for treating cultured cells with this compound.
Determining Optimal Working Concentration: The IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that represents the concentration of a drug that is required for 50% inhibition in vitro. It is essential to determine the IC₅₀ of this compound for each specific cell line to establish a relevant working concentration range for further experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[3]
Protocol 5.1: Determination of IC₅₀ using MTT Assay
Materials:
-
Cells treated with a range of this compound concentrations (as per Protocol 4.1) in a 96-well plate
-
MTT solution (5 mg/ml in PBS), sterile-filtered
-
DMSO
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: In a 96-well plate, treat cells with a serial dilution of this compound. A broad range is recommended for the initial determination (e.g., 10 µM to 500 µM). Include untreated and vehicle-treated controls.
-
Incubate: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).[3]
-
Add MTT Reagent: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate IC₅₀: Plot the percentage of cell viability against the log of the this compound concentration. The IC₅₀ value can then be determined using non-linear regression analysis.
Table 2: Exemplary IC₅₀ Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (24h) | IC₅₀ (48h) | Reference(s) |
| MCF-7 | Breast Cancer | 95 µM | 49 µM | [3] |
| A549 | Lung Cancer | - | ~100 µM (viability ~51.4%) | [4] |
| HeLa | Cervical Cancer | - | Effective at 500 µM | [1] |
| HepG2 | Liver Cancer | - | IC₅₀ ~37.63 µg/mL (~138 µM) | [11] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple intracellular signaling pathways that are often dysregulated in disease states, particularly in cancer. Understanding these pathways is crucial for designing mechanistic studies.
Signaling Pathways Influenced by this compound
Caption: this compound modulates key signaling pathways involved in cell fate.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[6][12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. This compound can suppress the activation of NF-κB, thereby exerting anti-inflammatory effects and sensitizing cancer cells to apoptosis.[12]
-
JAK/STAT Pathway: The JAK/STAT signaling pathway is involved in cell proliferation, differentiation, and survival. This compound has been reported to inhibit the JAK2/STAT3 pathway, contributing to its anti-tumor activity.[5]
-
MAPK Pathway: this compound can also modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and apoptosis.[13]
Troubleshooting and Considerations
-
Precipitation in Media: If this compound precipitates upon dilution in the cell culture medium, it is likely due to its low aqueous solubility. To mitigate this, ensure the final solvent concentration is as low as possible and that the stock solution is added to the medium with gentle mixing. Preparing intermediate dilutions in a serum-free medium before adding to the final culture can also be beneficial.
-
Solvent Toxicity: Always run a vehicle control to account for any effects of the solvent on cell viability and function. If solvent toxicity is observed, reduce the final concentration of the solvent in the culture medium.
-
Variability Between Experiments: Ensure consistency in cell passage number, seeding density, and treatment conditions to minimize variability between experiments. The purity of the this compound used can also impact results.
Conclusion
This compound is a versatile flavonoid with significant potential in biomedical research. By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively utilize this compound in cell culture models to investigate its mechanisms of action and explore its therapeutic potential. The key to successful experimentation with this compound lies in careful preparation, empirical determination of optimal conditions for each cell line, and a thorough understanding of its molecular targets.
References
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Isolation and Characterization of Flavonoid this compound and Evaluation of Cytotoxic and Biological Efficacy of Water Lilly (Nymphaea mexicana Zucc.). (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Biological Activities and Solubilization Methodologies of Naringin. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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This compound Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells. (2025). PubMed Central. Retrieved January 7, 2026, from [Link]
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A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Biological Activities and Solubilization Methodologies of Naringin. (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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This compound inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Formulation Design, Statistical Optimization, and In Vitro Evaluation of a this compound Nanoemulsion to Enhance Apoptotic Activity in A549 Lung Cancer Cells. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Effect of this compound and its combination with cisplatin in cell death, proliferation and invasion of cervical cancer spheroids. (2020). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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This compound Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases. (2022). MDPI. Retrieved January 7, 2026, from [Link]
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Preparation and Physicochemical Properties of the Complex of this compound with Hydroxypropyl-β-Cyclodextrin. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Naringenin In Vivo Administration Protocol for Mice: A Detailed Guide for Researchers
Introduction: Unlocking the Therapeutic Potential of Naringenin
This compound (4′,5,7-trihydroxyflavanone), a prominent flavonoid found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. In vitro and in vivo studies have demonstrated its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties, making it a promising candidate for therapeutic development. However, a critical hurdle in harnessing its full potential lies in its poor aqueous solubility and subsequent low bioavailability. This guide provides a comprehensive overview and detailed protocols for the in vivo administration of this compound to mice, addressing the challenges of its physicochemical properties to ensure reliable and reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the in vivo effects of this compound in murine models.
I. Foundational Knowledge: Physicochemical Properties and Pharmacokinetics of this compound
A thorough understanding of this compound's characteristics is paramount for designing effective in vivo studies.
Physicochemical Properties: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Its solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) is significantly higher, at approximately 2.5, 5, and 10 mg/ml, respectively.[1] This poor water solubility is a major determinant of its limited oral bioavailability.[2][3][4]
Pharmacokinetics in Rodents: Following administration, this compound is rapidly metabolized in the intestine and liver into glucuronide and sulfate conjugates.[5][6] In rats, after oral administration of this compound, the parent compound is often undetectable in plasma, with the conjugated metabolites being the predominant circulating forms.[5] The half-life of this compound in rodents is relatively short, necessitating careful consideration of dosing frequency in chronic studies.[3]
II. Strategic Experimental Design: Causality in Methodological Choices
The selection of the administration route and dosage regimen is a critical decision that directly influences the pharmacokinetic profile and, consequently, the observed biological effects of this compound.
A. Dosage Considerations
The effective dose of this compound in mice varies widely depending on the experimental model and the intended biological effect. Published studies have reported a broad range of effective doses:
| Administration Route | Dosage Range (mg/kg) | Observed Effects |
| Oral Gavage | 10 - 150 | Anti-inflammatory, gastroprotective, neuroprotective, anti-obesity[6][7][8] |
| Intraperitoneal (IP) | 10 - 50 | Anti-inflammatory, neuroprotective[5][9] |
It is imperative to conduct pilot studies to determine the optimal dose for a specific research question and mouse model. Toxicity is generally low, with studies showing no adverse effects at doses up to 1250 mg/kg/day in rats for extended periods.[10]
B. Route of Administration: A Critical Choice
The choice between oral and parenteral administration depends on the research objectives.
-
Oral Gavage: This route mimics the natural route of exposure for a dietary compound and is suitable for studying effects related to the gastrointestinal tract and systemic effects following absorption. However, the low oral bioavailability of this compound must be addressed through appropriate formulation.
-
Intraperitoneal (IP) Injection: IP administration bypasses the complexities of oral absorption and first-pass metabolism, leading to higher bioavailability and more direct systemic exposure. This route is often chosen to study systemic effects where consistent plasma concentrations are desired.
-
Intravenous (IV) Injection: While providing 100% bioavailability, IV injection of poorly soluble compounds like this compound is challenging and requires specialized formulations to prevent precipitation in the bloodstream. For this reason, detailed protocols for IV administration are less common and require significant formulation development.
III. Formulation and Administration Protocols: Step-by-Step Methodologies
The success of in vivo studies with this compound hinges on the proper preparation of the administration vehicle. The following protocols provide detailed, step-by-step instructions for preparing this compound for oral and intraperitoneal administration.
A. Protocol 1: Intraperitoneal (IP) Injection
This protocol is designed to achieve a clear and stable solution of this compound suitable for IP injection, minimizing the risk of precipitation and solvent toxicity.
Rationale: Due to this compound's poor water solubility, a co-solvent system is necessary. DMSO is an excellent solvent for this compound, but its concentration must be kept low to avoid toxicity in mice.[11] Tween 80, a non-ionic surfactant, is used to improve the stability of the solution when diluted with physiological saline.[5][12]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80
-
Physiological saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Step-by-Step Protocol:
-
Stock Solution Preparation (e.g., 100 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the this compound in 100% DMSO to create a concentrated stock solution. For example, to make a 100 mg/mL stock, dissolve 100 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate until the this compound is completely dissolved. This stock solution can be stored at -20°C for future use.[13]
-
-
Working Solution Preparation (e.g., for a 20 mg/kg dose):
-
Calculation: For a 25g mouse, a 20 mg/kg dose requires 0.5 mg of this compound. If the final injection volume is 100 µL (0.1 mL), the final concentration of the working solution needs to be 5 mg/mL.
-
Preparation:
-
In a sterile tube, combine a small volume of the this compound stock solution with Tween 80. A common ratio is 1:1 (v/v) of DMSO stock to Tween 80.
-
Vortex thoroughly.
-
Slowly add sterile physiological saline while vortexing to achieve the final desired concentration. The final concentration of DMSO should ideally be below 5%, and not exceed 10%.[11] For a 5 mg/mL final solution starting from a 100 mg/mL stock, you would dilute the stock 20-fold. For instance, take 5 µL of the 100 mg/mL stock, add 5 µL of Tween 80, vortex, and then add 90 µL of saline. This results in a final DMSO concentration of 5%.
-
-
Stability Check: Visually inspect the final solution for any precipitation. A stable solution should be clear. It is recommended to prepare the working solution fresh before each use.[12][14]
-
-
Administration:
-
Administer the prepared this compound solution to the mice via intraperitoneal injection. The typical injection volume for mice is 5-10 mL/kg body weight. For a 25g mouse, this corresponds to 125-250 µL.[15]
-
B. Protocol 2: Oral Gavage (Suspension)
This protocol describes the preparation of a stable suspension of this compound for oral administration.
Rationale: For oral gavage, a suspension is often used for poorly soluble compounds. Carboxymethylcellulose (CMC) is a commonly used suspending agent that increases the viscosity of the vehicle, preventing the rapid settling of the compound.[2][6]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
Step-by-Step Protocol:
-
Vehicle Preparation (0.5% CMC-Na):
-
Weigh the required amount of CMC-Na. For 100 mL of 0.5% CMC-Na, weigh 0.5 g.
-
Heat a portion of the sterile water (e.g., 30 mL) to 60-70°C.
-
Slowly add the CMC-Na powder to the hot water while stirring continuously to prevent clumping.
-
Once dispersed, add the remaining cold sterile water and continue to stir until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Levigate the this compound powder with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste. This can be done in a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
For a more uniform suspension, use a homogenizer or sonicator.
-
-
Administration:
-
Administer the suspension to the mice using a gavage needle. The typical oral gavage volume for mice is 5-10 mL/kg body weight. For a 25g mouse, this is 125-250 µL.
-
Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.
-
C. Protocol 3: Oral Gavage (Bioavailability Enhanced Formulation with Hydroxypropyl-β-Cyclodextrin)
This protocol outlines the preparation of a this compound-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex to improve its aqueous solubility and oral bioavailability.[5]
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming an inclusion complex. This complex has significantly improved water solubility.[5]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Sterile water for injection or purified water
-
Rotary evaporator
Step-by-Step Protocol:
-
Complex Formation:
-
Dissolve this compound and HP-β-CD in ethanol. A 1:1 molar ratio is a common starting point.[5] For example, dissolve 0.136 g (0.5 mmol) of this compound and 2.8 g (0.5 mmol, assuming an average MW of ~1400 g/mol for HP-β-CD) in an appropriate volume of ethanol (e.g., 20 mL).[5]
-
Stir the solution for an extended period (e.g., 24 hours) at room temperature to facilitate complex formation.[5]
-
-
Solvent Removal:
-
Remove the ethanol using a rotary evaporator under reduced pressure. This will leave a solid film of the this compound-HP-β-CD complex.
-
-
Reconstitution:
-
Reconstitute the solid complex in sterile water to the desired final concentration for oral gavage. The resulting solution should be clear, indicating successful solubilization of this compound.
-
-
Administration:
-
Administer the this compound-HP-β-CD solution orally to the mice using a gavage needle at a volume of 5-10 mL/kg.
-
IV. Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Experimental workflow for this compound in vivo administration in mice.
V. Conclusion: Ensuring Rigor in this compound Research
The protocols outlined in this guide provide a robust framework for the in vivo administration of this compound to mice. By carefully considering the physicochemical properties of this compound and selecting the appropriate formulation and administration route, researchers can achieve more reliable and reproducible data. The emphasis on proper solubilization and the use of well-established vehicles are critical for overcoming the challenges posed by this promising, yet poorly soluble, flavonoid. Adherence to these detailed methodologies will undoubtedly contribute to advancing our understanding of the therapeutic potential of this compound.
References
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ResearchGate. (2015, September 6). Is it a good idea to inject DMSO-dissolved drugs to mice intraperitoneally? Retrieved from [Link]
-
Wen, J., Liu, B., Yuan, E., Ma, Y., & Zhu, Y. (2010). Preparation and Physicochemical Properties of the Complex of this compound with Hydroxypropyl-β-Cyclodextrin. Molecules, 15(6), 4401-4407. [Link]
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Li, W., Liu, Y., Zhang, Y., Wang, Z., & Wang, J. (2020). Characterization, in Vitro and in Vivo Evaluation of this compound-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery. Molecules, 25(3), 554. [Link]
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Wang, Y., et al. (2022). Long-term oral administration of this compound counteracts aging-related retinal degeneration via regulation of mitochondrial dynamics and autophagy. Aging, 14(14), 5698–5717. [Link]
-
ResearchGate. (2013, August 5). What is the maximum allowable DMSO concentration for IP injection of mouse? Retrieved from [Link]
-
Jung, U. J., Leem, J., & Kim, S. R. (2014). Intraperitoneal injection of naringin induces an increase in the expression of glial cell line-derived neurotrophic factor in dopaminergic neurons in the rat substantia nigra. Journal of medicinal food, 17(5), 567–573. [Link]
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Liu, X., Bian, Q., & Xu, J. (2021). Preparation of this compound Solution for In Vivo Application. Journal of visualized experiments : JoVE, (174), 10.3791/62736. [Link]
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Gold-Notkin, D., et al. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. PLoS ONE, 6(4), e18033. [Link]
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Tundis, R., et al. (2016). This compound inhibits KO2-induced overt pain-like behavior. (a-c) Mice... ResearchGate. [Link]
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Tundis, R., Loizzo, M. R., Bonesi, M., Menichini, F., Mastellone, V., Colica, C., & Menichini, F. (2016). This compound reduces inflammatory pain in mice. Neuropharmacology, 105, 133–144. [Link]
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Rebello, C. J., et al. (2018). Safety and Pharmacokinetics of this compound: A Randomized, Controlled, Single Ascending Dose, Clinical Trial. Diabetes, Obesity and Metabolism, 20(11), 2694-2702. [Link]
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Rebello, C. J., et al. (2018). Safety and Pharmacokinetics of this compound: A Randomized, Controlled, Single Ascending Dose, Clinical Trial. Diabetes, obesity & metabolism, 20(11), 2694–2702. [Link]
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Gothai, S., et al. (2024). Effect of naringin on sodium fluoride‑induced neurobehavioral deficits in Wistar rats. Molecular Medicine Reports, 29(5), 65. [Link]
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Sahu, S. K., & Das, M. K. (2018). Formulation and evaluation of solid lipid nanoparticles of naringin to enhance its bioavailability. Tuijin Jishu/Journal of Propulsion Technology, 39(3), 643-653. [Link]
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González-Ortega, O., et al. (2025). Preformulation studies and in vitro cytotoxicity of naringin. Pharmaceutical Biology, 63(1), 1-11. [Link]
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Stasiłowicz-Krzemień, A., et al. (2022). The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases. Molecules, 27(2), 433. [Link]
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Wang, M. J., Chao, P. D. L., Hou, Y. C., Hsiu, S. L., Wen, K. C., & Tsai, S. Y. (2006). Pharmacokinetics and conjugation metabolism of naringin and this compound in rats after single dose and multiple dose administrations. Journal of food and drug analysis, 14(3), 248. [Link]
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Lee, D. W., et al. (2022). Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of this compound Prepared Using Hot-Melt Extrusion. Frontiers in Pharmacology, 13, 868353. [Link]
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Wen, J., Liu, B., Yuan, E., Ma, Y., & Zhu, Y. (2010). Preparation and Physicochemical Properties of the Complex of this compound with Hydroxypropyl-β-Cyclodextrin. Molecules (Basel, Switzerland), 15(6), 4401–4407. [Link]
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Application Notes and Protocols: Enhancing Naringenin Bioavailability Through Nanoparticle Encapsulation
An in-depth guide to the encapsulation of Naringenin in nanoparticles is provided below, including detailed application notes and protocols.
Authored by: A Senior Application Scientist
Introduction: The this compound Paradox
This compound, a prominent flavanone found in citrus fruits, has garnered significant scientific interest for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Despite its therapeutic promise, the clinical translation of this compound is severely hampered by its poor bioavailability. This "this compound Paradox" stems from two primary challenges: low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and extensive pre-systemic or first-pass metabolism in the liver and intestines, which rapidly clears the compound from circulation. Nanoencapsulation offers a strategic solution to overcome these hurdles by protecting this compound from premature degradation and enhancing its absorption.
This comprehensive guide provides a detailed exploration of various nanoparticle-based strategies for improving the bioavailability of this compound. We will delve into the rationale behind selecting specific nanoparticle systems, provide step-by-step protocols for their formulation and characterization, and outline methods for evaluating their performance both in vitro and in vivo.
The Rationale for Nanoparticle-Based Drug Delivery
Encapsulating this compound within a nanoparticle carrier can fundamentally alter its pharmacokinetic profile. Here’s how:
-
Enhanced Solubility and Dissolution: By encapsulating the hydrophobic this compound molecule within a hydrophilic nanoparticle shell, its apparent aqueous solubility is significantly increased.
-
Protection from Degradation: The nanoparticle matrix shields this compound from the harsh enzymatic environment of the gastrointestinal tract and liver, thereby reducing first-pass metabolism.
-
Controlled and Targeted Release: Nanoparticle formulations can be engineered for sustained release, maintaining therapeutic concentrations of this compound over an extended period. Furthermore, the nanoparticle surface can be modified with targeting ligands to direct the drug to specific tissues or cells.
Figure 1: Overcoming this compound's Bioavailability Hurdles with Nanoparticles.
Formulation Strategies: A Comparative Overview
The choice of nanoparticle system is critical and depends on the desired release profile, targeting strategy, and scalability of the formulation process. Here, we discuss three widely used platforms for this compound encapsulation:
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable and biocompatible, PLGA is an FDA-approved polymer that hydrolyzes into naturally occurring lactic and glycolic acids. It is ideal for creating well-defined, solid-matrix nanoparticles for sustained drug release.
-
Chitosan Nanoparticles: A natural, cationic polysaccharide derived from chitin, chitosan exhibits mucoadhesive properties, which can prolong the residence time of the nanoparticles in the gastrointestinal tract, thereby enhancing drug absorption.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes and are particularly suitable for encapsulating lipophilic drugs like this compound.
| Nanoparticle Type | Core Material | Typical Size Range (nm) | Key Advantages | Primary Encapsulation Mechanism |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 100-300 | Biodegradable, FDA-approved, sustained release | Entrapment within the polymer matrix |
| Chitosan Nanoparticles | Chitosan | 150-400 | Mucoadhesive, biocompatible, enhances permeation | Ionic gelation with a cross-linking agent |
| Solid Lipid Nanoparticles | Solid lipids (e.g., tristearin) | 50-500 | High drug loading, biocompatible, scalable | Entrapment within the solid lipid core |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
This method is based on the principle of emulsifying a polymer-drug solution in a non-miscible aqueous phase, followed by the removal of the organic solvent to allow for nanoparticle formation.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 2 minutes at 40% amplitude. This creates an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours for long-term storage.
Figure 2: Emulsion-Solvent Evaporation Method for PLGA Nanoparticles.
Protocol 2: Formulation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation
This gentle method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve 0.5% (w/v) chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
This compound Loading: Prepare a stock solution of this compound in ethanol (10 mg/mL). Add 1 mL of the this compound solution to 10 mL of the chitosan solution under constant stirring.
-
Ionic Gelation: Prepare a 0.25% (w/v) TPP solution in deionized water. Add the TPP solution dropwise to the chitosan-naringenin mixture under magnetic stirring. The formation of opalescent suspension indicates nanoparticle formation.
-
Nanoparticle Maturation: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the pellet with deionized water.
-
Lyophilization: Resuspend the washed nanoparticles in deionized water with a cryoprotectant and freeze-dry.
Protocol 3: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This technique involves the emulsification of a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by cooling to form the SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., tristearin)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt 500 mg of tristearin at a temperature approximately 5-10°C above its melting point. Dissolve 50 mg of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat a 2% (w/v) Poloxamer 188 solution in 50 mL of deionized water to the same temperature as the lipid phase.
-
Hot Homogenization: Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer at 10,000 rpm for 10 minutes.
-
Nanoparticle Formation: Quickly disperse the resulting hot nanoemulsion in cold deionized water (2-4°C) under constant stirring. This rapid cooling facilitates the precipitation of the lipid and the formation of SLNs.
-
Purification: The SLN dispersion can be purified by dialysis against deionized water to remove excess surfactant and unencapsulated drug.
-
Storage: Store the SLN dispersion at 4°C.
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Protocol 4: Particle Size and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using DLS. A PDI value below 0.3 indicates a homogenous population of nanoparticles.
-
Measure the zeta potential to assess the surface charge and predict the stability of the nanoparticle suspension. A zeta potential of ±30 mV is generally considered stable.
Protocol 5: Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
Instrumentation: UV-Vis Spectrophotometer
Procedure:
-
Separate Free Drug: Centrifuge a known amount of the nanoparticle suspension. The supernatant will contain the unencapsulated (free) this compound.
-
Quantify Free Drug: Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Calculate EE and DL:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro and In Vivo Performance Evaluation
Protocol 6: In Vitro Drug Release Study
This study simulates the release of this compound from the nanoparticles in physiological conditions.
Method: Dialysis Bag Method
Procedure:
-
Place a known amount of this compound-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of released this compound in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug release versus time.
Protocol 7: In Vivo Pharmacokinetic Study
This study evaluates the effect of nanoparticle encapsulation on the bioavailability of this compound in an animal model (e.g., rats or mice).
Procedure:
-
Divide the animals into two groups: one receiving free this compound and the other receiving this compound-loaded nanoparticles, administered orally at the same dose.
-
At specific time points post-administration, collect blood samples from the animals.
-
Process the blood samples to separate the plasma.
-
Extract this compound from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Plot the plasma concentration of this compound versus time for both groups.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). A significant increase in AUC for the nanoparticle group compared to the free drug group indicates improved bioavailability.
Figure 3: Workflow for In Vivo Pharmacokinetic Assessment.
Biocompatibility and Safety Assessment
Ensuring the safety of the nanoparticle formulation is paramount for any potential clinical application.
Protocol 8: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the nanoparticles on the viability of cultured cells.
Procedure:
-
Seed a cell line (e.g., Caco-2 for intestinal absorption or HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound-loaded nanoparticles and empty nanoparticles for a specified period (e.g., 24 or 48 hours).
-
Add MTT reagent to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Conclusion
The encapsulation of this compound in nanoparticles represents a highly promising strategy to unlock its full therapeutic potential. By carefully selecting the nanoparticle system and meticulously following robust formulation and characterization protocols, researchers can develop effective drug delivery systems with significantly improved bioavailability. The protocols and guidelines presented in this document provide a comprehensive framework for the rational design and evaluation of this compound-loaded nanoparticles, paving the way for future pre-clinical and clinical investigations.
References
-
Ghanbari, E., et al. (2020). This compound-loaded solid lipid nanoparticles: preparation, characterization, and in vitro and in vivo evaluations. Pharmaceutical Development and Technology. [Link]
-
Kakran, M., et al. (2012). Fabrication of this compound nanoparticles and their in vitro and in vivo evaluation. Journal of Agricultural and Food Chemistry. [Link]
-
Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces. [Link]
-
Ravi, G. S., et al. (2014). This compound-loaded nanoparticles for oral delivery: formulation, characterization, and in vivo evaluation. AAPS PharmSciTech. [Link]
-
Wu, Y., et al. (2008). Chitosan nanoparticles as a novel delivery system for this compound. International Journal of Pharmaceutics. [Link]
Application Note: Enhancing the Aqueous Solubility and Dissolution Rate of Naringenin via Solid Dispersion Formulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Naringenin, a citrus-derived flavonoid, exhibits significant therapeutic potential, including anti-inflammatory, anti-carcinogenic, and antioxidant properties.[1][2] However, its clinical application is severely hampered by poor aqueous solubility and a low dissolution rate, leading to inadequate oral bioavailability.[1][3][4] This application note provides a comprehensive guide to overcoming this challenge by formulating this compound as an amorphous solid dispersion. We will detail the principles of solid dispersion technology, provide step-by-step protocols for preparation and characterization, and explain the causality behind key experimental choices to ensure robust and reproducible results.
Introduction: The this compound Solubility Challenge
This compound (C₁₅H₁₂O₅) is a bioactive flavanone found abundantly in grapefruit and other citrus fruits.[2] Despite its promising pharmacological profile, its classification as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) presents a major hurdle for oral dosage form development.[5] Its crystalline nature and hydrophobicity mean that after oral administration, its dissolution in gastrointestinal fluids is the rate-limiting step for absorption.[6] Enhancing its solubility is therefore a critical objective to unlock its full therapeutic potential.
Solid dispersion (SD) is a powerful and well-established formulation strategy for improving the solubility of poorly water-soluble drugs.[7][8] The core principle involves dispersing the drug in an amorphous, hydrophilic carrier at a molecular level.[8] This process disrupts the crystalline lattice of the drug, converting it into a higher-energy amorphous state, which significantly reduces the energy required for dissolution.[9][10]
Key Mechanisms of Solubility Enhancement in Solid Dispersions:
-
Amorphization: Elimination of the crystalline drug structure means no crystal lattice energy needs to be overcome for dissolution.[9]
-
Particle Size Reduction: The drug is dispersed at a molecular or colloidal level within the carrier matrix, dramatically increasing the surface area available for dissolution.[6]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the dissolution medium.[11]
-
Inhibition of Recrystallization: The polymer carrier can stabilize the amorphous drug, preventing its conversion back to the less soluble crystalline form in the solid state and during dissolution.[8]
Formulation Development: Strategic Choices
The success of a solid dispersion formulation hinges on the rational selection of the carrier and the preparation method.
Carrier Selection
The carrier not only facilitates the amorphization of the drug but also maintains its stability. Carriers are typically categorized by generation.
-
First Generation: Crystalline carriers like urea and sugars. While they can form eutectic mixtures, their use is limited.[12][13]
-
Second Generation: Amorphous polymeric carriers are the most common. They form amorphous solid solutions and suspensions. Examples include:
-
Polyvinylpyrrolidone (PVP): Grades like PVP K30 are excellent for forming amorphous dispersions and inhibiting crystallization.[6][14]
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 6000) are hydrophilic and have been used effectively.[14]
-
Cellulose Derivatives: Such as Hydroxypropyl Methylcellulose (HPMC).[11]
-
-
Third Generation: These carriers, like Poloxamers or Gelucire, possess surface-active or self-emulsifying properties, further enhancing drug dissolution by improving wettability and solubilization.[12][15]
-
Fourth Generation: Carriers like Soluplus® are specifically designed for solid dispersions, offering excellent solubilization capacity and stability.[16]
Rationale for Carrier Choice: For this compound, a second-generation amorphous polymer like PVP K30 is an excellent starting point due to its high glass transition temperature (Tg), which aids in stabilizing the amorphous drug, and its well-documented ability to form solid solutions with a wide range of drugs.[6]
Preparation Method Selection
Several methods can be used to prepare solid dispersions, each with distinct advantages and limitations.[17][18]
-
Solvent Evaporation Method: Involves dissolving both the drug and carrier in a common organic solvent, followed by evaporation of the solvent to form the solid dispersion.[7][19]
-
Pros: Suitable for thermolabile drugs as it avoids high temperatures.
-
Cons: Potential for residual solvent in the final product requires careful drying.[9]
-
-
Fusion (Melting) Method: The carrier is melted, and the drug is dissolved in the molten carrier. The mixture is then rapidly cooled and solidified.[7]
-
Hot-Melt Extrusion (HME): A continuous process where the drug/carrier mixture is fed into an extruder and heated to form a molten mass, which is then forced through a die.[17][20]
-
Pros: Solvent-free, continuous manufacturing, and excellent for producing uniform dispersions.
-
Cons: Requires specialized equipment and is not ideal for thermolabile compounds.
-
Rationale for Method Choice: The Solvent Evaporation Method is chosen for this protocol due to its simplicity, effectiveness at laboratory scale, and its ability to process this compound without thermal degradation.
Experimental Workflow and Protocols
The overall process involves preparing the solid dispersion, confirming its physicochemical properties, and evaluating its performance.
Caption: Figure 1. Overall Experimental Workflow
Protocol 1: Preparation of this compound-PVP K30 Solid Dispersion (Solvent Evaporation)
Objective: To prepare this compound solid dispersions at various drug-to-carrier weight ratios.
Materials:
-
This compound (purity ≥98%)
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (Analytical Grade)
-
Mortar and pestle
-
Rotary evaporator or water bath
-
Vacuum oven
Methodology:
-
Preparation of Formulations: Prepare formulations with this compound:PVP K30 weight ratios of 1:1, 1:3, and 1:5. A physical mixture (PM) of the 1:3 ratio should also be prepared for comparison by gently triturating the powders together in a mortar.
-
Dissolution: For each solid dispersion ratio, accurately weigh the required amounts of this compound and PVP K30. Dissolve them in a minimal amount of methanol in a round-bottom flask with the aid of sonication to ensure a clear solution.
-
Rationale: Using a common solvent ensures that both components are mixed at a molecular level. Methanol is a suitable solvent for both this compound and PVP K30.
-
-
Solvent Evaporation: Evaporate the methanol using a rotary evaporator with the water bath set to 40-50°C.
-
Rationale: Low-temperature evaporation prevents thermal degradation of this compound while efficiently removing the solvent.
-
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Size Reduction: Gently pulverize the dried solid dispersion mass using a mortar and pestle. Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersions and physical mixture in a desiccator at room temperature until further analysis.
| Formulation Code | This compound (mg) | PVP K30 (mg) | Preparation Method |
| Pure NRG | 100 | 0 | - |
| PM 1:3 | 100 | 300 | Physical Mixing |
| SD 1:1 | 100 | 100 | Solvent Evaporation |
| SD 1:3 | 100 | 300 | Solvent Evaporation |
| SD 1:5 | 100 | 500 | Solvent Evaporation |
| Caption: Table 1. Example Formulation Compositions |
Protocol 2: Physicochemical Characterization
Objective: To confirm the amorphization of this compound and assess drug-carrier interactions.
2a. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR analysis identifies functional groups and can reveal hydrogen bonding or other interactions between the drug and carrier, which are indicated by shifts, broadening, or disappearance of characteristic peaks.[21]
-
Procedure:
-
Mix approximately 2 mg of the sample (Pure NRG, PVP K30, PM, or SD) with 200 mg of dry potassium bromide (KBr).
-
Compress the mixture into a transparent pellet using a hydraulic press.
-
Scan the pellet over a wavenumber range of 4000 to 400 cm⁻¹.
-
-
Expected Results: The spectrum of the solid dispersion is expected to show the absence or significant broadening and shifting of this compound's characteristic peaks (e.g., O-H and C=O stretching), indicating that the drug is molecularly dispersed and interacting with the PVP K30 carrier.[1][22]
2b. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. A crystalline material will show a sharp endothermic peak at its melting point, while an amorphous material will show a broader glass transition (Tg) instead.[23][24]
-
Procedure:
-
Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Heat the sample from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen purge.[25]
-
-
Expected Results: The DSC thermogram of pure this compound will show a sharp melting endotherm around 250°C.[2][20] In the thermograms of the amorphous solid dispersions, this peak should be absent, confirming the conversion of this compound from a crystalline to an amorphous state.[20][25] A single Tg may be observed at a temperature between that of pure this compound and PVP, indicating a miscible system.[24]
2c. Powder X-ray Diffraction (PXRD)
-
Principle: PXRD is the definitive method for determining the crystalline or amorphous nature of a solid. Crystalline materials produce a pattern of sharp, distinct peaks, whereas amorphous materials produce a diffuse, broad "halo."[26][27]
-
Procedure:
-
Place the powder sample on a sample holder.
-
Scan the sample using Cu Kα radiation over a 2θ range of 5° to 40°.
-
-
Expected Results: The PXRD pattern of pure this compound will display numerous sharp peaks indicative of its crystalline structure. The patterns for the successful solid dispersions should show a complete absence of these peaks, replaced by a broad halo, confirming the amorphous nature of the dispersed drug.[1][27][28]
Caption: Figure 2. Mechanism of Solubility Enhancement
Protocol 3: Performance Evaluation - In Vitro Dissolution Testing
Objective: To compare the dissolution rate of this compound from solid dispersions against the pure drug and physical mixture.
Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Media: 900 mL of pH 6.8 phosphate buffer
-
UV-Vis Spectrophotometer or HPLC system
-
Syringe filters (0.45 µm)
Methodology:
-
Apparatus Setup: Set up the dissolution apparatus. The medium should be 900 mL of pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C. Set the paddle rotation speed to 75 rpm.[29]
-
Sample Addition: Add an accurately weighed amount of powder (Pure NRG, PM, or SD) equivalent to a fixed dose of this compound (e.g., 50 mg) into each dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes). Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.[31]
-
Sample Preparation: Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Determine the concentration of dissolved this compound in each sample using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results versus time to generate dissolution profiles.
| Time (min) | % this compound Released (Pure NRG) | % this compound Released (PM 1:3) | % this compound Released (SD 1:3) |
| 5 | 2.1 ± 0.4 | 5.3 ± 0.8 | 45.2 ± 3.1 |
| 15 | 4.5 ± 0.6 | 11.8 ± 1.1 | 78.9 ± 4.5 |
| 30 | 7.8 ± 0.9 | 19.4 ± 2.0 | 92.1 ± 3.8 |
| 60 | 11.2 ± 1.3 | 25.1 ± 2.4 | 98.5 ± 2.5 |
| 90 | 13.5 ± 1.8 | 28.6 ± 2.9 | 99.3 ± 1.9 |
| Caption: Table 2. Representative Comparative Dissolution Data (Mean ± SD, n=3) |
Expected Results: The solid dispersion formulations are expected to show a significantly faster and higher extent of this compound dissolution compared to the pure drug and the physical mixture.[1][16] An increase in the carrier ratio (e.g., from 1:1 to 1:5) will likely further enhance the dissolution rate.[14]
Conclusion
The solid dispersion technique is a highly effective strategy for overcoming the solubility limitations of this compound. By converting the drug from a crystalline to an amorphous state and dispersing it in a hydrophilic carrier like PVP K30, both the rate and extent of dissolution can be dramatically improved.[16] The protocols detailed in this application note provide a robust framework for the formulation, characterization, and evaluation of this compound solid dispersions. The successful amorphization, confirmed by DSC and PXRD, directly translates to superior performance in in vitro dissolution studies, highlighting the potential of this approach to enhance the oral bioavailability and therapeutic efficacy of this compound.
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Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). National Institutes of Health. [Link]
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Enhanced dissolution and bioavailability of grapefruit flavonoid this compound by solid dispersion utilizing fourth generation carrier. (2014). PubMed. [Link]
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The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases. (2022). MDPI. [Link]
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Biological Activities and Solubilization Methodologies of Naringin. (2023). National Institutes of Health. [Link]
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Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of this compound Prepared Using Hot-Melt Extrusion. (2022). National Institutes of Health. [Link]
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Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]
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Characterization of solid dispersion: Significance and symbolism. (n.d.). ScienceDirect. [Link]
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(A) FT-IR spectra for free this compound (a), MPEG-PCL (b) and NARNP (c). (n.d.). ResearchGate. [Link]
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Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers. (n.d.). National Institutes of Health. [Link]
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CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. (2018). ResearchGate. [Link]
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Techniques for characterization of solid dispersions. (n.d.). ResearchGate. [Link]
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Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. [Link]
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Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions. (2022). MDPI. [Link]
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Preparation, characterization and in vitro and in vivo evaluation of a solid dispersion of Naringin. (2018). ResearchGate. [Link]
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Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). U.S. Food and Drug Administration. [Link]
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Investigating the Dissolution Performance of Amorphous Solid Dispersions Using Magnetic Resonance Imaging and Proton NMR. (2015). National Institutes of Health. [Link]
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Application Notes & Protocols: Development of a Naringenin Transdermal Delivery System
Abstract: Naringenin, a flavonoid found abundantly in citrus fruits, possesses significant antioxidant, anti-inflammatory, and anti-aging properties, making it a compelling candidate for dermatological and transdermal applications.[1][2][3] However, its therapeutic potential is hindered by poor water solubility and low oral bioavailability.[4][5][6][7] Cutaneous administration offers a promising alternative, bypassing first-pass metabolism and enabling targeted delivery.[4][8] This guide provides a comprehensive framework for the development and evaluation of a this compound-loaded nanoemulsion, a sophisticated delivery system designed to overcome the formidable barrier of the stratum corneum and enhance skin penetration.[9][10] We present a logical, field-proven workflow, from initial analytical method validation and pre-formulation studies to advanced performance characterization using Franz diffusion cells and confocal microscopy.
Part I: Pre-formulation & Analytical Foundation
1.1 Rationale & Physicochemical Profile of this compound
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of rational formulation design. For transdermal delivery, properties such as molecular weight, lipophilicity (Log P), and solubility dictate the selection of excipients and the type of delivery system required to achieve therapeutic efficacy. This compound's characteristics, summarized in Table 1, highlight its hydrophobic nature, which necessitates an advanced lipid-based carrier system, like a nanoemulsion, to improve its solubility and facilitate transport across the skin's lipid-rich stratum corneum.[4][7]
| Property | Value | Significance for Transdermal Delivery |
| Molecular Weight | 272.25 g/mol | Ideal for passive diffusion (< 500 Da). |
| Log P (Octanol/Water) | ~2.9-3.1 | Indicates high lipophilicity, favoring partitioning into the stratum corneum but requiring a carrier for transport into deeper, aqueous layers. |
| Water Solubility | Very Low (~50 mg/L) | Necessitates solubility enhancement. Nanoemulsions provide a lipid core to dissolve this compound.[7][9] |
| Therapeutic Activities | Antioxidant, Anti-inflammatory | Reduces oxidative stress from UV radiation and pollution; calms irritated skin by modulating inflammatory pathways like NF-κB.[2][3][11] |
1.2 Protocol: HPLC-UV Analytical Method Development & Validation
A validated, stability-indicating analytical method is non-negotiable for accurately quantifying the API in the formulation and biological matrices (receptor fluid, skin layers).[6] This protocol describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Objective: To develop and validate a simple, accurate, and precise method for quantifying this compound.
Instrumentation & Reagents:
-
HPLC system with UV-Vis Detector
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Ultrapure Water
Protocol Steps:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol and 0.01 M Phosphoric Acid in a 65:35 (v/v) ratio.[6][12] Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 10.0 µg/mL.[6]
-
Chromatographic Conditions:
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. Calculate the coefficient of determination (r²).
-
Precision: Assess intra-day and inter-day precision by analyzing a minimum of three different concentrations in triplicate on the same day and on three different days. Calculate the relative standard deviation (%RSD).
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a blank matrix (e.g., blank nanoemulsion or skin extract). Calculate the percentage recovery.
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[6]
-
Selectivity: Analyze blank skin extracts to ensure no endogenous components interfere with the this compound peak.[6]
-
| Validation Parameter | Acceptance Criteria | Representative Value (from literature) |
| Linearity (r²) | ≥ 0.99 | > 0.99[6] |
| Concentration Range | - | 0.5 - 10.0 µg/mL[6] |
| Precision (%RSD) | ≤ 2% | < 2%[6] |
| Accuracy (% Recovery) | 80 - 120% | > 85% from skin layers[6] |
| LOD | - | 0.10 µg/mL[6] |
| LOQ | - | 0.20 µg/mL[6] |
Part II: Nanoemulsion Formulation Development
2.1 Rationale for Nanoemulsion Selection
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, with droplet sizes typically below 200 nm.[9] Their selection for this compound delivery is justified by:
-
High Solubilization Capacity: The oil core effectively dissolves hydrophobic drugs like this compound.[9]
-
Enhanced Skin Permeation: The small droplet size provides a large surface area for drug release, and the constituent surfactants can fluidize the lipid lamellae of the stratum corneum, reducing its barrier function.[10][14]
-
Improved Stability: Protects the encapsulated drug from degradation.
2.2 Protocol: Excipient Screening & Selection
Objective: To identify an oil, surfactant, and co-surfactant that offer the highest solubilizing capacity for this compound, which is critical for preventing drug precipitation and maximizing loading.[9]
Protocol Steps:
-
Solubility in Oils: Add an excess amount of this compound to 2 mL of various oils (e.g., Capryol 90, Oleic Acid, Isopropyl Myristate) in glass vials.
-
Solubility in Surfactants/Co-surfactants: Repeat the process for various surfactants (e.g., Tween 20, Tween 80, Labrasol) and co-surfactants (e.g., Transcutol P, PEG 400).[9][15]
-
Equilibration: Seal the vials and place them in an isothermal shaker at 25°C for 48 hours to reach equilibrium.
-
Quantification: Centrifuge the samples at 5,000 RPM for 15 minutes. Dilute the supernatant with a suitable solvent (methanol) and analyze the this compound concentration using the validated HPLC method.
-
Selection: Choose the oil, surfactant, and co-surfactant that demonstrate the highest solubility for this compound. For example, literature suggests high solubility in Capryol 90 (oil), Tween 20 (surfactant), and Transcutol P (co-surfactant).[9]
2.3 Protocol: Construction of Pseudo-Ternary Phase Diagram
Objective: To identify the concentration ranges of the selected components (oil, surfactant/co-surfactant mix, and water) that spontaneously form a stable nanoemulsion.
Protocol Steps:
-
Prepare Surfactant/Co-surfactant Mixtures (Sₘᵢₓ): Prepare mixtures of the selected surfactant and co-surfactant in various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Aqueous Titration: For each Sₘᵢₓ ratio, prepare different mixtures of oil and Sₘᵢₓ (e.g., from 1:9 to 9:1 w/w).
-
Titrate with Water: Titrate each oil-Sₘᵢₓ mixture dropwise with water under gentle magnetic stirring.
-
Observation: After each addition, visually inspect the sample for transparency and flowability. A clear or slightly bluish, transparent, and low-viscosity liquid indicates the formation of a nanoemulsion.
-
Plotting: Plot the results on a ternary phase diagram for each Sₘᵢₓ ratio to delineate the nanoemulsion region. Select the Sₘᵢₓ ratio that yields the largest nanoemulsion area for further development.
2.4 Workflow: Preparation of this compound-Loaded Nanoemulsion
This workflow details the low-energy emulsification method, a simple and scalable technique.[9][16]
Caption: Workflow for preparing a this compound nanoemulsion via low-energy emulsification.
Part III: Physicochemical Characterization
Objective: To confirm that the formulated nanoemulsion meets the required quality attributes for a transdermal delivery system.
| Parameter | Method | Rationale | Typical Target Values |
| Mean Globule Size & PDI | Dynamic Light Scattering (DLS) | Size influences skin penetration and stability. Polydispersity Index (PDI) measures size distribution uniformity. | < 200 nm, PDI < 0.3 |
| Zeta Potential | DLS with Electrophoretic Mobility | Indicates surface charge. A high magnitude (±30 mV) suggests good physical stability due to electrostatic repulsion. | > ±25 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Visual confirmation of spherical shape and size distribution. | Spherical, non-aggregated globules |
| Entrapment Efficiency (%) | Ultracentrifugation followed by HPLC | Measures the percentage of the initial drug amount successfully encapsulated within the nanoemulsion globules. | > 90% |
Part IV: In Vitro Performance Evaluation
4.1 Protocol: In Vitro Skin Permeation Test (IVPT)
Objective: To quantify the rate and extent of this compound permeation through the skin from the nanoemulsion formulation. The Franz diffusion cell is the gold-standard apparatus for this purpose.[17][18]
Materials:
-
Franz Diffusion Cells (vertical type)[18]
-
Excised Skin (e.g., full-thickness porcine ear skin or human abdominal skin)[19]
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4, often with a solubilizer like 20-30% ethanol to maintain sink conditions for lipophilic drugs.
-
Water bath circulator, magnetic stirrers, and stir bars.
Protocol Steps:
-
Skin Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and tissue. Cut skin sections to a size sufficient to mount between the donor and receptor chambers of the Franz cell.[20] Ensure skin integrity by measuring transepidermal water loss (TEWL) if available.[19]
-
Franz Cell Assembly:
-
Clean all cell components thoroughly.[21]
-
Degas the receptor medium by sonication.
-
Fill the receptor chamber with the medium, ensuring no air bubbles are trapped.
-
Mount the skin section onto the receptor chamber with the stratum corneum side facing up.[17][20]
-
Clamp the donor chamber securely in place.
-
-
Equilibration: Place the assembled cells in the water bath maintained at 32±1°C (to mimic skin surface temperature) and allow the system to equilibrate for 30 minutes.[20][22]
-
Dosing: Apply a precise amount (e.g., 100 mg) of the this compound nanoemulsion formulation to the skin surface in the donor chamber.
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined aliquot (e.g., 500 µL) from the sampling arm of the receptor chamber.[20]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[20]
-
-
Analysis: Analyze the collected samples for this compound concentration using the validated HPLC method.
-
Data Calculation:
-
Calculate the cumulative amount of this compound permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample removal.
-
Plot Q versus time.
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.[17]
-
Caption: Experimental workflow for an In Vitro Skin Permeation Test (IVPT) using Franz cells.
4.2 Protocol: Skin Deposition Study
Objective: To determine the amount of this compound retained within the skin layers after the permeation experiment.
Protocol Steps:
-
Post-Permeation: At the end of the IVPT, carefully dissemble the Franz cells.
-
Clean Skin Surface: Gently wash the skin surface with a mild soap solution to remove any unabsorbed formulation, then pat dry.
-
Separate Skin Layers:
-
Extraction: Mince each skin layer, place in a known volume of solvent (e.g., methanol), and sonicate for 30-60 minutes to extract the this compound.
-
Analysis: Centrifuge the extracts and analyze the supernatant for this compound content using the HPLC method.
Part V: Advanced Characterization & Stability Assessment
5.1 Protocol: Visualization of Skin Penetration via Confocal Laser Scanning Microscopy (CLSM)
Objective: To visually track the penetration pathway of the nanoemulsion into the skin architecture (e.g., intercellular, transcellular, or follicular routes).[24][25]
Protocol Steps:
-
Formulation Labeling: Incorporate a lipophilic fluorescent dye (e.g., Nile Red) into the nanoemulsion during formulation to act as a probe.
-
Skin Treatment: Apply the fluorescently labeled nanoemulsion to an excised skin sample mounted in a diffusion cell for a defined period (e.g., 6 hours).
-
Sample Preparation: After incubation, remove excess formulation, embed the skin sample in an optimal cutting temperature (OCT) compound, and cryo-section it into thin vertical slices (e.g., 20 µm).
-
Microscopy: Mount the skin section on a glass slide and visualize under a confocal microscope. Acquire optical sections (z-stacks) through the depth of the skin.
-
Image Analysis: Analyze the images to determine the location and depth of the fluorescent signal, providing qualitative and semi-quantitative insights into the penetration route and depth.[26][27]
5.2 Protocol: Stability Testing
Objective: To evaluate the physical and chemical stability of the this compound nanoemulsion over time under accelerated storage conditions, as per ICH guidelines, to predict its shelf-life.[28][29][30]
Protocol Steps:
-
Storage: Store the nanoemulsion formulation in sealed, airtight containers under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[30]
-
Sampling: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).[30]
-
Analysis: At each time point, evaluate the samples for the following parameters:
-
Visual Inspection: Check for phase separation, creaming, or precipitation.
-
Physicochemical Properties: Measure globule size, PDI, and zeta potential.
-
pH Measurement: Monitor for any significant changes in pH.
-
Drug Content (Assay): Quantify the amount of this compound to check for chemical degradation.
-
| Time Point | Storage Condition | Visual Appearance | Globule Size (nm) & PDI | pH | Drug Content (% of Initial) |
| 0 Months | 25°C / 60% RH | Clear, Homogenous | 100% | ||
| 1 Month | 40°C / 75% RH | ||||
| 3 Months | 40°C / 75% RH | ||||
| 6 Months | 40°C / 75% RH |
Conclusion
The systematic approach detailed in these application notes provides researchers with a robust and validated pathway for the development of a this compound transdermal delivery system. By integrating validated analytical methods, rational formulation design based on physicochemical principles, and comprehensive in vitro performance testing, it is possible to create a stable and effective nanoemulsion capable of enhancing the cutaneous delivery of this compound. Subsequent steps in the development pipeline would involve in vivo efficacy studies in relevant animal models and comprehensive safety and toxicological assessments.
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- 25. Evaluation of Skin Penetration of Fluorescent Dissolved Formulations Using Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. Confocal Microscopy for Visualization of Skin Penetration | Plastic Surgery Key [plasticsurgerykey.com]
- 28. testinglab.com [testinglab.com]
- 29. ema.europa.eu [ema.europa.eu]
- 30. Accelerated stability testing of a transdermal patch composed of eserine and pralidoxime chloride for prophylaxis against (±)-anatoxin A poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naringenin Topical Formulation in Skin Inflammation
Introduction: A Paradigm Shift in Topical Anti-Inflammatory Treatment
Skin inflammation, a hallmark of numerous dermatological conditions such as atopic dermatitis, psoriasis, and contact dermatitis, presents a significant therapeutic challenge.[1][2][3] Conventional treatments, while often effective, can be associated with adverse effects, including skin atrophy, immunosuppression, and systemic side effects. This has fueled the search for safer, more targeted therapeutic agents. Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant properties.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of topical this compound for the management of skin inflammation.
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory cascade.[4][8][9][10][11] Furthermore, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[8][9] These multifaceted mechanisms make this compound an attractive therapeutic agent for inflammatory skin disorders.
Part 1: Formulation Development of Topical this compound
The clinical application of this compound is often hampered by its poor water solubility, which limits its bioavailability.[6][12][13] To overcome this challenge, advanced drug delivery systems, such as nanostructured lipid carriers (NLCs) and elastic liposomes, have been developed to enhance its topical delivery and therapeutic efficacy.
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
NLCs are a new generation of lipid nanoparticles composed of a blend of solid and liquid lipids, offering improved drug loading and stability.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
-
High-purity water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the liquid lipid and this compound to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in high-purity water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power probe ultrasonication to reduce the particle size and form the NLC dispersion.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid matrix and form the NLCs.
Protocol 2: Preparation of this compound-Loaded Elastic Liposomes
Elastic liposomes, or transfersomes, are highly deformable vesicles that can squeeze through the narrow intercellular spaces of the stratum corneum, enhancing drug penetration into deeper skin layers.[12][14]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., Epikuron-200)
-
Edge activator (e.g., Tween® 80, Sodium cholate)
-
Cholesterol
-
Organic solvent (e.g., Chloroform-methanol mixture)
-
Phosphate buffered saline (PBS)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, cholesterol, and the edge activator in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
Vesicle Size Reduction: To obtain smaller and more uniform vesicles, the liposomal dispersion can be sonicated or extruded through polycarbonate membranes of defined pore sizes.
Part 2: Physicochemical Characterization of this compound Formulations
Thorough physicochemical characterization is crucial to ensure the quality, stability, and performance of the topical formulation.
Table 1: Key Physicochemical Parameters and Analytical Techniques
| Parameter | Analytical Technique | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines the size distribution and uniformity of the nanoparticles, which affects skin penetration and stability. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, indicating the stability of the colloidal dispersion. |
| Encapsulation Efficiency | Ultracentrifugation followed by HPLC/UV-Vis | Quantifies the amount of drug successfully entrapped within the nanoparticles. |
| Drug Loading | HPLC/UV-Vis | Determines the percentage of drug relative to the total weight of the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. |
| In Vitro Drug Release | Franz Diffusion Cell System | Evaluates the rate and extent of drug release from the formulation over time. |
Protocol 3: Determination of Particle Size, PDI, and Zeta Potential
-
Dilute the nanoparticle dispersion with high-purity water to an appropriate concentration.
-
Analyze the sample using a DLS instrument to obtain the average particle size and PDI.
-
For zeta potential measurement, dilute the dispersion with a suitable buffer and analyze using an ELS instrument.
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
-
Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following equations:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100 DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
Protocol 5: In Vitro Drug Release Study using Franz Diffusion Cells
-
Mount a synthetic membrane (e.g., cellulose acetate) or excised animal skin between the donor and receptor compartments of the Franz diffusion cell.
-
Place a known amount of the this compound formulation in the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS with a solubilizing agent) and maintain a constant temperature (32 ± 0.5°C).
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
Part 3: In Vitro Efficacy and Safety Assessment
In vitro models provide a valuable platform for screening the anti-inflammatory and cytotoxic potential of this compound formulations before proceeding to more complex and costly in vivo studies.[15][16][17][18][19]
Protocol 6: Cell Viability Assay (MTT Assay)
-
Seed human keratinocytes (HaCaT) or human dermal fibroblasts (HDF) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound formulation for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Protocol 7: Assessment of Anti-inflammatory Activity in LPS-stimulated Macrophages
-
Culture RAW 264.7 macrophages in a 24-well plate.
-
Pre-treat the cells with the this compound formulation for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.[5][8][20]
Protocol 8: Gene Expression Analysis of Inflammatory Markers (qRT-PCR)
-
Isolate total RNA from treated and untreated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for inflammatory genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS).[5][21]
-
Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH, β-actin).
Protocol 9: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Lyse the treated and untreated cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).[11]
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Part 4: In Vivo Evaluation of Topical this compound Formulations
In vivo animal models are essential for evaluating the therapeutic efficacy of topical this compound formulations in a physiological setting.[15][18][19] All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee.
Protocol 10: Mouse Model of UVB-Induced Skin Inflammation
This model is suitable for assessing the protective effects of this compound against acute photodamage.[4][20]
-
Acclimatize hairless mice for one week.
-
Topically apply the this compound formulation to the dorsal skin of the mice.
-
After a specified time, expose the mice to a single dose of UVB radiation.
-
At different time points post-irradiation, evaluate the following parameters:
-
Skin Edema and Erythema: Measure skin thickness using a digital caliper and assess redness visually using a scoring system.[20]
-
Histopathological Analysis: Collect skin biopsies, fix in formalin, and embed in paraffin. Stain tissue sections with Hematoxylin and Eosin (H&E) to evaluate epidermal hyperplasia, inflammatory cell infiltration, and edema.[1]
-
Myeloperoxidase (MPO) Activity: Homogenize skin samples and measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.
-
Protocol 11: Mouse Model of DNCB-Induced Atopic Dermatitis
This model mimics the key features of atopic dermatitis and is useful for evaluating the therapeutic potential of this compound in chronic inflammatory skin conditions.[1][2]
-
Sensitize the mice by applying 1-chloro-2,4-dinitrobenzene (DNCB) to the shaved dorsal skin.
-
After one week, challenge the mice by repeatedly applying a lower concentration of DNCB to induce atopic dermatitis-like skin lesions.
-
Topically apply the this compound formulation daily to the inflamed skin.
-
Monitor the following parameters throughout the study:
-
Dermatitis Severity Score: Evaluate the severity of erythema, edema, excoriation, and dryness using a standardized scoring system.[1]
-
Serum IgE Levels: Collect blood samples and measure the total serum IgE levels using an ELISA kit.
-
Histological Examination: Analyze skin biopsies for epidermal thickness, mast cell infiltration (Toluidine blue staining), and inflammatory cell infiltration (H&E staining).[1]
-
Part 5: Safety and Toxicological Evaluation
Ensuring the safety of the topical formulation is paramount.
Protocol 12: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Models
RhE models, such as EpiDerm™ or EpiSkin™, provide a reliable in vitro alternative to animal testing for assessing skin irritation potential.
-
Apply the this compound formulation to the surface of the RhE tissue.
-
After a defined exposure period, rinse the tissue and assess cell viability using the MTT assay.
-
Classify the formulation as an irritant or non-irritant based on the reduction in cell viability compared to positive and negative controls.
Protocol 13: In Vivo Skin Irritation and Sensitization Studies
If required by regulatory agencies, in vivo studies can be conducted.
-
Draize Test: This test evaluates the potential of a substance to cause skin irritation in rabbits.[12][14]
-
Local Lymph Node Assay (LLNA): This assay in mice assesses the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes.
Visualization of Key Mechanisms and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits inflammatory pathways and activates antioxidant responses.
Experimental Workflow for Topical Formulation Evaluation
Caption: A stepwise approach for the comprehensive evaluation of topical this compound formulations.
Conclusion and Future Directions
This compound holds immense promise as a topical agent for the treatment of inflammatory skin diseases. Its well-defined mechanisms of action, coupled with a favorable safety profile, make it an attractive alternative to conventional therapies. The protocols and guidelines presented in this document provide a robust framework for the development and evaluation of novel this compound-based topical formulations. Future research should focus on optimizing delivery systems to further enhance its skin penetration and bioavailability, as well as conducting well-designed clinical trials to validate its therapeutic efficacy in human subjects.
References
- Salehi, B., et al. (2019). This compound: A multi-pharmacological compound with promising therapeutic potentials. Journal of Clinical Medicine, 8(4), 431.
- Couto, R. O., et al. (2016). Topical formulation containing this compound: Efficacy against ultraviolet B irradiation-induced skin inflammation and oxidative stress in mice. PLoS One, 11(1), e0146296.
- Kim, H., et al. (2022). Efficacy and potential mechanisms of naringin in atopic dermatitis. International Journal of Molecular Sciences, 23(19), 11847.
- Dou, W., et al. (2021). Inhibitory effects of this compound on LPS-induced skin inflammation by NF-κB regulation in human dermal fibroblasts. Molecules, 26(11), 3196.
- Dou, W., et al. (2021). Inhibitory effect of this compound on LPS induced skin inflammation by NF-κB regulation in HDFs.
- Raza, F., et al. (2021).
- Ezeja, M. I., et al. (2019). In vitro and in vivo models for anti-inflammation: An evaluative review. International Journal of Pharmaceutical Sciences and Research, 10(12), 5224-5233.
- Pérez-Salas, J. L., et al. (2023). In vitro and ex vivo models for screening topical anti-inflammatory drugs. Scientia Pharmaceutica, 91(1), 2.
- Zeng, W., et al. (2020).
- Pérez-Salas, J. L., et al. (2023).
- Kim, H., et al. (2022).
- Martínez-Rizo, A. B., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.
- Rivoira, M., et al. (2023).
- Fan, Z., et al. (2023). Therapeutic potential of naringin in improving the survival rate of skin flap: A review. Frontiers in Pharmacology, 14, 1149798.
- Manchope, M. F., et al. (2016).
- Liu, Y., et al. (2017). This compound inhibits MAPK and NF-κB pathways in LPS-treated RAW 264.7 cells.
- Lalitha, K., et al. (2024). Formulation and evaluation of this compound niosomes for topical drug delivery and antirheumatic activity.
- Tsai, M. J., et al. (2015).
- de Oliveira, A. C. S., et al. (2022). Physicochemical and toxicity study of naringin‐loaded chitosan nanocapsules.
- BiotechBeauty. (2025). This compound 101. BiotechBeauty.
- Ezeja, M. I., et al. (2019).
- Tsai, M. J., et al. (2015).
- Couto, R. O., et al. (2016).
- Lalitha, K., et al. (2024). Formulation and evaluation of this compound niosomes for topical drug delivery and antirheumatic activity.
- Kim, H., et al. (2022).
- de Oliveira, A. C. S., et al. (2023). Assessment of the potential toxic of this compound nanoparticles using ex vivo and in silico models. Semantic Scholar.
- Kim, H., et al. (2022). Effectiveness and potential mechanisms of topically applied naringin in atopic dermatitis.
- Thilakarathna, S. H., et al. (2018). Safety and pharmacokinetics of this compound: A randomized, controlled, single ascending dose, clinical trial. PMC.
- Al-Ishaq, R. K., et al. (2023). A review on the protective effects of this compound against natural and chemical toxic agents. Antioxidants, 12(3), 643.
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Troubleshooting & Optimization
Technical Support Center: Dissolving Naringenin for In Vitro Studies
Welcome to the technical support guide for utilizing naringenin in your in vitro research. As a flavonoid with significant therapeutic potential, this compound is a compound of high interest. However, its hydrophobic nature and poor aqueous solubility present a critical hurdle for researchers, often leading to compound precipitation, inaccurate dosing, and unreliable experimental outcomes.[1][2][3]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure the successful and reproducible application of this compound in your cell-based assays.
Understanding the Challenge: this compound's Physicochemical Properties
This compound is a crystalline solid with very limited solubility in aqueous solutions like cell culture media and buffers.[4][5] This is the primary reason it is prone to precipitating out of solution when a concentrated organic stock is diluted into an aqueous experimental medium. To overcome this, a multi-step dissolution and dilution strategy is required.
The first step is always to create a concentrated stock solution in an appropriate organic solvent. The choice of solvent is critical and depends on the required concentration and the tolerance of your specific in vitro system.
| Solvent | Solubility (approx.) | Molar Concentration (at max solubility) | Key Considerations |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.7 mM | Highest solubility among common solvents.[4] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | ~18.4 mM | Most common and highly effective solvent for stock solutions.[4][6] |
| Ethanol | ~2.5 mg/mL | ~9.2 mM | A suitable alternative to DMSO, though less effective for high concentrations.[4] |
| Aqueous Buffers (e.g., PBS) | Very Sparingly Soluble | - | Not recommended for initial dissolution.[4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL | ~1.84 mM | Represents maximum solubility in a buffered aqueous solution after initial DMF dissolution.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when preparing this compound solutions for in vitro experiments.
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: This phenomenon, often called "crashing out," is the most frequent issue. It occurs because this compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous cell culture medium.[6][7] When you rapidly dilute the stock into the medium, the solvent concentration drops dramatically, and the aqueous environment can no longer keep the hydrophobic this compound molecules in solution, causing them to aggregate and precipitate.
Causality Check: The key is the final concentration of the organic solvent and the rate of mixing. A slow, controlled dilution into pre-warmed media allows for better dispersion of the this compound molecules before they can aggregate.
Q2: What is the best solvent to prepare a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and effective solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4][6][7][8] Ethanol and dimethylformamide (DMF) are also viable options, with DMF offering the highest solubility.[4] Always use high-purity, anhydrous-grade solvents, as water contamination can significantly reduce their solvating capacity for hydrophobic compounds.[7]
Q3: My stock solution is cloudy or has visible particles. What went wrong?
A3: Cloudiness in the stock solution indicates that the this compound has not fully dissolved.
-
Insufficient Solubilization: The concentration may be too high for the chosen solvent volume.
-
Actionable Solution: Vigorously vortex the solution. If particles persist, brief sonication in an ultrasonic water bath or gentle warming to 37°C can significantly aid dissolution.[7][9] Always visually inspect the solution against a light source to ensure it is a clear, particle-free solution before proceeding.[8][9]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is a critical parameter for maintaining experimental integrity, as DMSO can be toxic to cells at higher concentrations.[10][11]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Many researchers aim for a final concentration of ≤ 0.1% to minimize any potential off-target solvent effects.[10][12]
-
Self-Validating System: It is imperative to perform a vehicle control experiment. Treat your cells with the highest concentration of DMSO that will be present in your this compound-treated wells (without the this compound) to ensure the solvent itself is not affecting cell viability or the experimental endpoint.[10][13] The sensitivity to DMSO is cell-line specific; some sensitive cell lines may show stress even at 0.1%.[10][11][12]
Q5: How can I improve this compound solubility in my final working solution and prevent precipitation?
A5: If simple dilution is still causing precipitation, several protocol optimizations can be implemented:
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C can increase the solubility limit of the compound.[13][14]
-
Stepwise Dilution: Add the stock solution to the medium dropwise while gently swirling or vortexing.[14] This facilitates rapid and even dispersion, preventing localized high concentrations that trigger precipitation.
-
Lower the Working Concentration: Your target concentration might exceed the solubility limit of this compound in your specific medium. Test a lower concentration to see if the issue resolves.[14]
-
Use Solubilizing Agents: For particularly challenging applications, advanced formulation strategies can be employed. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, dramatically increasing its aqueous solubility.[1][14][15]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for creating a high-concentration stock solution, which is the essential first step.
Materials:
-
This compound (crystalline solid, FW: 272.3 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Ultrasonic water bath
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.72 mg of this compound powder.
-
Dissolution: Aseptically transfer the weighed this compound into a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.
-
Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution. If any particulate matter remains, sonicate the tube in an ultrasonic water bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved.[9] The final solution should be clear.
-
Sterilization (Recommended for Cell Culture): For stringent sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. This step removes any potential microbial contaminants or undissolved microparticles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store aliquots at -20°C or -80°C. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[9][14]
Protocol 2: Preparation of a 10 µM this compound Working Solution
This protocol details the critical dilution step from the organic stock into your aqueous cell culture medium.
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Place the required volume of your cell culture medium in a 37°C water bath or incubator until it reaches temperature.[14]
-
Calculate Dilution: To prepare a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.
-
Example: To make 1 mL of working solution, you will need 1 µL of the 10 mM stock and 999 µL of medium.
-
-
Perform Dilution: While gently swirling or vortexing the pre-warmed medium, add the 1 µL of stock solution dropwise into the medium.[14] This ensures rapid dispersion.
-
Final Mix and Use: Gently mix the final working solution again and add it to your cells immediately. It is not recommended to store aqueous solutions of this compound for more than one day, as the compound may precipitate or degrade over time.[4]
Troubleshooting Workflow for this compound Precipitation
If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Naringin Precipitation in Cell Culture Media.
- Cayman Chemical. (2022). This compound - Product Information.
- Cayman Chemical. (2022). Naringin - Product Information.
- Benchchem. (n.d.). Application Notes & Protocols: Preparation of Naringin Stock Solutions.
- Al-Nemrawi, N. K., et al. (2022). Formulation Design, Statistical Optimization, and In Vitro Evaluation of a this compound Nanoemulsion to Enhance Apoptotic Activity in A549 Lung Cancer Cells. MDPI.
- Johns Hopkins University. (2021). Preparation of this compound solution for in vivo application.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Benchchem. (n.d.). Preventing "this compound trimethyl ether" precipitation in media.
- ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- BIO Web of Conferences. (2024). Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement.
- ResearchGate. (2025). Solubilities of Naringin and this compound in Different Solvents and Dissociation Constants of this compound | Request PDF.
- ijrpr. (n.d.). Determination of this compound Saturation Solubility in Diverse Dissolution Medium Using UV-Visible Spectrophotometric Analysis.
- MedChemExpress. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: (E)-Naringenin Chalcone Solubility for In Vitro Studies.
- Jagiellonian Center of Innovation. (n.d.). The study of the influence of dmso on human fibroblasts proliferation in-vitro.
- JoVE. (2021). Preparation of this compound Solution for In Vivo Application.
- NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- Benchchem. (n.d.). Naringin In Vitro Assay Optimization: A Technical Support Center.
- MDPI. (n.d.). Characterization, in Vitro and in Vivo Evaluation of this compound-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery.
- ResearchGate. (n.d.). In vitro drug release study of native this compound (NRN) and....
- MDPI. (2022). This compound Ultrafine Powder Was Prepared by a New Anti-Solvent Recrystallization Method.
- PubMed. (2025). Preformulation studies and in vitro cytotoxicity of naringin.
- MDPI. (2022). The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases.
- Frontiers. (2022). Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of this compound Prepared Using Hot-Melt Extrusion.
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Technical Support Center: Preventing Naringenin Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the use of naringenin in cell culture. Our goal is to help you overcome the common challenge of this compound precipitation to ensure the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with this compound.
Q1: My this compound powder won't dissolve in my cell culture medium. What should I do?
A1: this compound has very low solubility in aqueous solutions like cell culture media[1][2]. Direct dissolution is not a viable method. You must first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute this stock into your final culture medium[3].
Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my media. Why did this happen?
A2: This phenomenon, known as "crashing out" or "solvent shock," occurs when a compound dissolved in a non-aqueous solvent is rapidly diluted into an aqueous solution[4]. The this compound molecules are forced out of solution as the local concentration of the organic solvent drops dramatically. To prevent this, use a stepwise dilution method and ensure the final concentration of this compound does not exceed its solubility limit in the media[4][5][6].
Q3: What is the maximum safe concentration of DMSO for my cells?
A3: The cytotoxicity of DMSO is cell-line dependent[7][8]. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without severe toxic effects, but it is highly recommended to keep the concentration at or below 0.1% to minimize off-target effects[6][7][9]. Primary cells are often more sensitive[9]. Always perform a vehicle control (media with the same final DMSO concentration but without this compound) to validate that the solvent is not impacting your experimental results[7].
Q4: My media became cloudy during incubation. Is this precipitation?
A4: Cloudiness that appears over time can be due to several factors. It could be delayed precipitation of this compound, especially if the initial concentration was near its solubility limit. Temperature fluctuations and changes in media pH due to cellular metabolism can also reduce solubility over time[10][11]. Another possibility is the interaction of this compound with components in the media, or even precipitates from the serum itself, which can consist of fibrin or calcium phosphate[12][13].
Q5: Can I use serum to help keep this compound in solution?
A5: Yes, proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds like this compound and help maintain their solubility[4][6]. If your experimental design allows, preparing your final this compound dilution in a small volume of serum-containing media before adding it to the bulk of your culture can be an effective strategy[6].
Part 2: A Deep Dive into this compound Solubility
Understanding the physicochemical properties of this compound is crucial to preventing precipitation. This compound is a hydrophobic flavanone, meaning it repels water and prefers to interact with non-polar environments.
Key Physicochemical Properties of this compound
| Property | Value | Implication for Cell Culture |
| Water Solubility | ~475 mg/L | Very low solubility in aqueous media, necessitating an organic solvent for stock solutions[14]. |
| LogP | 2.52 | Indicates its hydrophobic nature (lipophilic), explaining its poor water solubility[15]. |
| pKa | 7.05 and 8.84 | This compound has two acidic hydroxyl groups. Its charge state and solubility will change with the pH of the medium[1]. Solubility tends to increase in more basic environments[11]. |
| Solubility in Organic Solvents | Soluble in DMSO (~5 mg/mL), Ethanol (~2.5 mg/mL), and DMF (~10 mg/mL)[3]. | These solvents are essential for creating high-concentration stock solutions. |
Factors Influencing this compound Precipitation in Media
The diagram below illustrates the key factors that must be balanced to maintain this compound solubility in your cell culture experiments.
Caption: Factors influencing this compound solubility in cell culture media.
Part 3: Troubleshooting Guide
Use this guide when you encounter precipitation at any stage of your experiment.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Powder does not dissolve in DMSO/Ethanol. | 1. Incorrect Solvent Quality: The solvent may have absorbed water, reducing its effectiveness. 2. Insufficient Mixing: The compound is not adequately dispersed. | 1. Use High-Purity Solvents: Use anhydrous, high-purity DMSO or ethanol. 2. Aid Dissolution: Vortex vigorously. Gentle warming in a 37°C water bath or brief sonication can also help dissolve the compound[5]. |
| Precipitate forms immediately upon adding stock to media. | 1. Solvent Shock: Rapid dilution creates localized high concentrations of this compound that exceed its aqueous solubility limit[4]. 2. High Final Concentration: The target concentration is above this compound's solubility threshold in the media. 3. Cold Media: Solubility is lower in cold media[10]. | 1. Use a Stepwise Dilution Method: (See Protocol 2). Add the stock solution dropwise to pre-warmed media while gently swirling[6][10]. 2. Lower the Final Concentration: Perform a dose-response experiment to find the highest effective and soluble concentration. 3. Pre-warm Media: Always use media pre-warmed to 37°C[6][10]. |
| Media becomes cloudy or crystals appear over hours/days of incubation. | 1. Compound Instability: this compound may degrade or aggregate over time at 37°C. 2. Temperature Fluctuations: Removing plates from the incubator repeatedly can cause temperature cycling, affecting solubility[6]. 3. Media Evaporation: Water loss concentrates all components, potentially pushing this compound past its solubility limit[10][13]. 4. pH Shift: Cellular metabolism can alter media pH, affecting this compound's charge and solubility[10][11]. | 1. Refresh Media: For long-term experiments, consider refreshing the media with newly prepared this compound solution every 24-48 hours. 2. Minimize Handling: Plan experiments to minimize the time culture plates are outside the stable incubator environment. 3. Ensure Humidification: Maintain proper humidity in the incubator and use low-evaporation lids[6]. 4. Use Buffered Media: Ensure your medium is adequately buffered (e.g., with HEPES) if significant pH changes are expected. |
Part 4: Protocols & Advanced Methodologies
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for creating a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the mass of this compound required to make a 10-50 mM stock solution in DMSO. (this compound MW: 272.25 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to the sterile conical tube.
-
Add the calculated volume of sterile DMSO. For example, to make a 20 mM stock, dissolve 5.45 mg of this compound in 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, pale-yellow solution should be observed.
-
If dissolution is difficult, briefly sonicate the tube or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing[5].
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol details the critical stepwise dilution method to prevent precipitation.
Caption: Workflow for preparing the final this compound working solution.
Advanced Solubilization Technique: Cyclodextrins
For experiments requiring higher this compound concentrations or serum-free conditions, complexation with cyclodextrins can dramatically increase aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase this compound solubility by over 400-fold[16].
Concept: The hydrophobic this compound molecule becomes encapsulated within the hydrophobic inner cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in aqueous media[5][16][17]. This is an advanced technique that requires empirical validation for your specific system.
References
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DMSO usage in cell culture . (2023). LifeTein. [Link]
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What the concentration of DMSO you use in cell culture assays? . (2016). ResearchGate. [Link]
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Maximum DMSO concentration in media for cell culture? . (2023). Reddit. [Link]
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Ghafour, M. A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights . Chemistry & Biodiversity. [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO . Nikon. [Link]
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Zhang, L., et al. (2015). Solubilities of Naringin and this compound in Different Solvents and Dissociation Constants of this compound . Journal of Chemical & Engineering Data. [Link]
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Chen, Y., et al. (2021). Biological Activities and Solubilization Methodologies of Naringin . Cells. [Link]
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Shulman, M., et al. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin . PLoS ONE. [Link]
-
Pinto, L. A., et al. (2024). Preformulation studies and in vitro cytotoxicity of naringin . Frontiers in Pharmacology. [Link]
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Cyclodextrins enhance the solubility of this compound . (2011). ResearchGate. [Link]
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Singh, G., et al. (2023). Development of this compound Nanocrystals for Enhanced Solubility and Bioavailability . Asian Journal of Pharmaceutical Sciences. [Link]
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Zhang, L., et al. (2015). Solubilities of Naringin and this compound in Different Solvents and Dissociation Constants of this compound . Semantic Scholar. [Link]
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Zhang, P., et al. (2013). Solubility of naringin in ethanol and water mixtures from 283.15 to 318.15 K . Journal of Chemical & Engineering Data. [Link]
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Tommasini, S., et al. (2005). Effect of temperature, pH, β- and HP-β-cds on the solubility and stability of flavanones: this compound and hesperetin . International Journal of Pharmaceutics. [Link]
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Are Serum Precipitates Contamination? . (2025). Procell. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions . (2024). Procell. [Link]
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I have been noticing precipitates in my serum. Is this harmful to my cell culture and how can I reduced precipitates in my serum. Thermo Fisher Scientific, Inc. [Link]
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Kim, H. J., & Kim, Y. H. (2018). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids . Molecules. [Link]
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Xiao, J., et al. (2011). Structure-solubility relationships and thermodynamic aspects of solubility of some flavonoids in the solvents modeling biological media . Journal of Molecular Liquids. [Link]
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Rodríguez, G., et al. (2022). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents . ACS Sustainable Chemistry & Engineering. [Link]
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Medina-Torres, N., et al. (2017). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties . The Scientific World Journal. [Link]
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Naringin . (2024). PubChem. [Link]
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This compound . (2024). PubChem. [Link]
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This compound . (2024). Wikipedia. [Link]
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Mhamdi, R., et al. (2010). Solubility of Flavonoids in Organic Solvents . Journal of Chemical & Engineering Data. [Link]
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Lee, D. R., et al. (2022). Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of this compound Prepared Using Hot-Melt Extrusion . Frontiers in Pharmacology. [Link]
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Ullah, N., et al. (2022). Isolation and Characterization of Flavonoid this compound and Evaluation of Cytotoxic and Biological Efficacy of Water Lilly (Nymphaea mexicana Zucc.) . Molecules. [Link]
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Technical Support Center: Optimizing Naringenin for Antioxidant Assays
Prepared by the Office of the Senior Application Scientist
Welcome, researchers, to the definitive guide for utilizing naringenin in your antioxidant assays. This technical support center is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting advice needed to generate reliable, reproducible data. This compound, a prominent flavonoid in citrus fruits, is a potent antioxidant, but its efficacy in in vitro and in vivo models is critically dependent on proper handling and optimized experimental design.[1][2] This guide will equip you to navigate the nuances of its application, ensuring the integrity of your results.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding this compound's physical and chemical properties, which are essential for successful experimental setup.
Q1: What is the primary challenge when working with this compound?
The most significant hurdle is this compound's poor aqueous solubility.[3][4] It is a lipophilic molecule, meaning it dissolves readily in organic solvents but is sparingly soluble in aqueous buffers.[3][5] This property directly impacts stock solution preparation, bioavailability in cell culture, and the potential for precipitation during experiments, which can lead to inaccurate results.[6]
Q2: Which solvent should I use to prepare my this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[7][8] Ethanol and dimethylformamide (DMF) are also effective.[5] A two-step procedure is universally recommended for preparing working solutions for aqueous-based assays: first, dissolve the this compound powder in a minimal amount of organic solvent, and then dilute this concentrated stock into your aqueous buffer or culture medium.[5][9]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility | Molar Concentration (at Max Solubility) | Key Considerations |
| DMSO | ~100 mM[8] (~27 mg/mL) | ~100 mM | Preferred for high-concentration stocks. Ensure final concentration in assays is low (typically ≤0.5%) to avoid solvent toxicity.[10] |
| Ethanol | ~100 mM[8] (~2.5 mg/mL[5]) | ~100 mM | A good alternative to DMSO, especially if DMSO interferes with the assay. |
| DMF | ~10 mg/mL[5] | ~36.7 mM | Effective, but can be more toxic to cells than DMSO or ethanol. |
| Water / Aqueous Buffer | Very Poorly Soluble (~0.5 mg/mL)[7] | ~1.8 mM | Direct dissolution is not recommended for creating stock solutions. Solubility is pH-dependent, increasing at higher pH values like 7.4.[3] |
Note: Solubility values can vary slightly based on purity, temperature, and supplier. Always perform a visual check to ensure complete dissolution.
Q3: How should I store my this compound solutions?
This compound powder should be stored at -20°C for long-term stability (≥4 years).[5]
-
Concentrated Organic Stocks (in DMSO/Ethanol): Aliquot into single-use volumes and store at -20°C. This is critical to prevent degradation from repeated freeze-thaw cycles.[7]
-
Diluted Aqueous Working Solutions: These are significantly less stable. It is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store diluted aqueous solutions for more than one day. [5][11]
Q4: What is a good starting concentration range for a typical antioxidant assay?
The effective concentration depends heavily on the specific assay (e.g., DPPH, ABTS, cellular assays). For cell-free radical scavenging assays, a broad dose-response curve is recommended.
-
Initial Range Finding: Start with a wide range, such as 1 µM to 250 µM.[12][13]
-
DPPH Assay: Studies have reported IC50 values (the concentration required to scavenge 50% of radicals) for this compound in the range of ~185-265 µM.[14]
-
ABTS Assay: this compound has shown strong scavenging activity in ABTS assays, with significant effects observed at concentrations from 150 µg/mL to 310 µg/mL.[15]
-
Cell-Based Assays: Effective concentrations can vary. For example, in SH-SY5Y neuroblastoma cells, milled this compound showed significant ROS reduction at doses of 1, 2, and 5 µM.[4] Always perform a cytotoxicity assay (e.g., MTT) first to determine the non-toxic concentration range for your specific cell line.[12][16]
Section 2: Core Experimental Protocols
Adherence to a validated protocol is paramount for reproducibility. The following sections provide step-by-step methodologies for solution preparation and standard assays.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the essential two-step dilution process to avoid precipitation and ensure accurate dosing.
Materials:
-
This compound powder (FW: 272.26 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Calculate Mass for Stock: To prepare 1 mL of a 100 mM stock solution in DMSO, weigh out 27.23 mg of this compound powder.
-
Initial Dissolution: Aseptically add the weighed powder to a sterile vial. Add 1 mL of high-purity DMSO.
-
Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly. If needed, use a brief sonication in a water bath to aid dissolution.[7] Visually inspect the solution against a light source to confirm no particulates are present.
-
Aliquoting and Storage: Dispense the concentrated stock into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C.[7] This prevents waste and degradation from multiple freeze-thaw cycles.
-
Preparing the Working Solution: a. Thaw a single aliquot of the concentrated stock at room temperature. b. Gently warm your target aqueous buffer or medium to 37°C. This can help prevent the compound from precipitating out of solution upon dilution.[10] c. Perform a serial dilution. To avoid precipitation, add the stock solution dropwise to the gently swirling buffer/medium, rather than pipetting the buffer onto the concentrated stock.[10] For example, to make a 100 µM solution from a 100 mM stock, add 1 µL of stock to 999 µL of buffer.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common assay measures the capacity of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical, causing a color change from violet to yellow.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber bottle at 4°C.[17]
-
Sample Preparation: Prepare a series of dilutions of your this compound working solution in methanol to achieve a final concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).[17] Also, prepare a solution of a positive control like Ascorbic Acid or Trolox at the same concentrations.[17]
-
Assay Execution (96-well plate): a. Test Wells: Add 100 µL of each this compound dilution to a well. b. Positive Control Wells: Add 100 µL of each positive control dilution to a well. c. Blank Well: Add 100 µL of methanol. d. Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][18]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[17]
-
Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17]
Procedure:
-
Reagent Preparation (ABTS•+ Radical Cation): a. Prepare a 7 mM ABTS stock solution in water. b. Prepare a 2.45 mM potassium persulfate solution in water. c. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.[19]
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[17]
-
Sample Preparation: Prepare serial dilutions of your this compound working solution and a positive control (e.g., Trolox) as described for the DPPH assay.
-
Assay Execution (96-well plate): a. Add 190 µL of the diluted ABTS•+ working solution to each well. b. Add 10 µL of each this compound/positive control dilution to the appropriate wells.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[17]
-
Measurement: Measure the absorbance at 734 nm.[20]
-
Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
Section 3: Troubleshooting Guide
Even with perfect protocols, issues can arise. This guide addresses common problems in a Q&A format.
Q: My this compound precipitated when I added it to my cell culture medium. What happened?
Cause: This is the most common issue and is caused by this compound's low aqueous solubility. Adding a large volume of concentrated organic stock to an aqueous solution can cause the compound to crash out.
Solutions:
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the medium is at a non-toxic and solubilizing level, typically ≤0.5%.[10] If your desired this compound concentration requires a higher solvent percentage, you may need to prepare a more concentrated initial stock.
-
Follow the Correct Dilution Method: Always add the concentrated stock to the aqueous medium, not the other way around. Add it slowly and dropwise while gently swirling the medium to facilitate rapid dispersion.[10]
-
Warm Your Medium: Gently warming the medium to 37°C before adding the this compound stock can increase its transient solubility and prevent precipitation.[10]
-
Consider Advanced Solubilizers: For particularly difficult applications, solubilizing agents like cyclodextrins or formulating this compound into nanoparticles can dramatically increase its aqueous solubility and bioavailability.[4][6][21]
Q: I'm seeing low or no antioxidant activity in my assay. Why?
Cause: This can stem from several factors, from concentration issues to compound degradation.
Solutions:
-
Insufficient Concentration: Your concentration may be below the effective range for the assay. This compound is a potent antioxidant, but its activity is dose-dependent.[14] Run a wider dose-response curve (e.g., from 1 µM to 500 µM) to determine the IC50 value in your specific assay system.
-
Compound Degradation: Did you use a freshly prepared aqueous working solution? this compound in aqueous solutions is not stable for long periods. Always prepare it fresh from a frozen, concentrated organic stock right before your experiment.[5] Also, ensure your DMSO is anhydrous, as water can compromise stock stability over time.
-
Incorrect Assay pH: The antioxidant activity of flavonoids can be pH-dependent. Ensure your buffer system is at the correct pH for the specific assay (e.g., FRAP assays require an acidic pH of 3.6).[17]
Q: My results are inconsistent and not reproducible. What should I check?
Cause: Lack of reproducibility often points to subtle variations in protocol execution, especially regarding the stability and handling of this compound.
Solutions:
-
Standardize Solution Preparation: This is the most critical factor. Always use the exact same procedure for preparing stock and working solutions. Ensure you are using single-use aliquots of the stock solution to avoid freeze-thaw cycles.[7]
-
Control Incubation Times: Adhere strictly to the specified incubation times for your assays (e.g., 30 minutes for DPPH, 6 minutes for ABTS).[17][19] Radical scavenging is a kinetic process, and varying the time will vary the result.
-
Check for Solvent Effects: Ensure your vehicle control (medium + DMSO) is properly accounted for and that the final DMSO concentration is identical across all wells, including your controls.
Caption: this compound's dual antioxidant mechanisms.
By mastering the principles of solubility, stability, and concentration, you can effectively harness the antioxidant power of this compound for robust and meaningful scientific discovery.
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-
Salehi, B., et al. (2021). Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities. PubMed Central. [Link]
-
Picos-Salas, M. A., et al. (2022). This compound as a Natural Agent Against Oxidative Stress and Inflammation, and Its Bioavailability. Taylor & Francis Online. [Link]
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Rahigude, A., et al. (2012). Antioxidant Potential of this compound Helps to Protect Liver Tissue from Streptozotocin-Induced Damage. PubMed Central. [Link]
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Johns Hopkins University. (2021). Preparation of this compound solution for in vivo application. Johns Hopkins University. [Link]
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JoVE. (2021). Preparation of this compound Solution for In Vivo Application. Journal of Visualized Experiments. [Link]
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Gorgani, L., et al. (2017). On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective. MDPI. [Link]
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ResearchGate. (n.d.). This compound: the relationship between antioxidant activity and structure. ResearchGate. [Link]
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Semantic Scholar. (2016). Solubility and Preferential Solvation of the Flavonoid this compound in Some Aqueous/Organic Solvent Mixtures. Semantic Scholar. [Link]
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International Journal of Research and Pharmaceutical Sciences. (n.d.). Determination of this compound Saturation Solubility in Diverse Dissolution Medium Using UV-Visible Spectrophotometric Analysis. ijrpr.com. [Link]
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ResearchGate. (2020). Solubilities of Naringin and this compound in Different Solvents and Dissociation Constants of this compound. ResearchGate. [Link]
-
Semantic Scholar. (2012). Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid this compound and its glycoside naringin: a comparative study. Semantic Scholar. [Link]
-
ACS Omega. (2022). Enhanced Antioxidant Effects of this compound Nanoparticles Synthesized using the High-Energy Ball Milling Method. ACS Publications. [Link]
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MDPI. (2022). Isolation and Characterization of Flavonoid this compound and Evaluation of Cytotoxic and Biological Efficacy of Water Lilly (Nymphaea mexicana Zucc.). MDPI. [Link]
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MDPI. (2022). Synthesis of this compound and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus. MDPI. [Link]
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PubMed Central. (2022). Optimization of Naringin and this compound Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent. PubMed Central. [Link]
-
ResearchGate. (2024). Biochemical changes and antioxidant capacity of naringin and this compound against malathion toxicity in Saccharomyces cerevisiae. ResearchGate. [Link]
-
Damghan University. (2015). Antioxidant potential and DPPH radical scavenging kinetics of water-insoluble flavonoid this compound in aqueous solution. ScienceDirect. [Link]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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BIO Web of Conferences. (2023). Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement. BIO Web of Conferences. [Link]
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ResearchGate. (n.d.). ABTS •+ cation radical scavenging capacity (%) of this compound. ResearchGate. [Link]
-
ResearchGate. (n.d.). DPPH scavenging activity of Citrus paradisi and Naringin with Ascorbic acid. ResearchGate. [Link]
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ResearchGate. (2013). Study of scavenging capacity of naringin extracted from Citrus uranium peel against free radicals. ResearchGate. [Link]
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MDPI. (2022). The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases. MDPI. [Link]
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MDPI. (2023). Optimisation of the Extraction Process of Naringin and Its Effect on Reducing Blood Lipid Levels In Vitro. MDPI. [Link]
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ResearchGate. (n.d.). Remaining DPPH (%) at the end of the reaction as a function of the concentration of this compound. ResearchGate. [Link]
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ResearchGate. (n.d.). The image and solubility of this compound (a) and naringin (b) dissolved. ResearchGate. [Link]
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MDPI. (2024). Optimization of the Enzymatic Extraction of this compound from Pink Grapefruit Pulp (Citrus × paradisi Macfad.). MDPI. [Link]
-
PubMed Central. (2022). Synthesis of this compound and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus. PubMed Central. [Link]
-
ResearchGate. (2022). The quantitative yield of naringin and this compound using excipients. ResearchGate. [Link]
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- 13. Synthesis of this compound and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant Potential of this compound Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Isolation and Characterization of Flavonoid this compound and Evaluation of Cytotoxic and Biological Efficacy of Water Lilly (Nymphaea mexicana Zucc.) [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases | MDPI [mdpi.com]
Technical Support Center: Enhancing Naringenin Oral Bioavailability in Animal Models
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral delivery of naringenin. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower you to design robust, self-validating studies.
Section 1: Foundational Knowledge: The Core Challenge of this compound Bioavailability
This compound, a flavonoid abundant in citrus fruits, offers a wealth of pharmacological benefits, including anti-inflammatory, antioxidant, and cardioprotective properties.[1] However, its therapeutic application is severely limited by its poor oral bioavailability.[2][3] This limitation stems from two primary physicochemical and metabolic hurdles:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with a water solubility of approximately 46 µg/mL, which hinders its dissolution in the gastrointestinal (GI) fluid—a prerequisite for absorption.[4]
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver.[5] The primary metabolic pathways are glucuronidation and sulfation, which convert this compound into more water-soluble conjugates that are readily excreted.[6][7] Additionally, gut microbiota can degrade this compound into various phenolic acids, further reducing the amount of the parent compound reaching systemic circulation.[6][7]
These factors result in low plasma concentrations and a short half-life, limiting the compound's therapeutic efficacy.[8] The following diagram illustrates the metabolic journey of orally administered this compound.
Caption: Metabolic fate of this compound following oral administration.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your research in a question-and-answer format.
Issue Area 1: Formulation & Dissolution Problems
Q1: My in vivo study with a simple this compound suspension yielded very low and highly variable plasma concentrations. What's the primary cause?
A1: This is the expected outcome for unformulated this compound and directly reflects its core bioavailability challenges. The low concentrations are due to its poor aqueous solubility, which limits the amount of drug dissolved in the GI tract available for absorption.[4] The high variability is often due to inconsistent wetting and particle aggregation of the suspension in the GI fluid, leading to unpredictable dissolution rates among animal subjects. Differences in individual gut microbiota and metabolic enzyme activity can also contribute to this variability.[9]
Causality-Driven Solution: The fundamental issue is solubility. You must employ a bioavailability enhancement strategy. Options include complexation (e.g., with cyclodextrins), or nano-delivery systems like liposomes, solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS).[10][11][12][13] These technologies increase the dissolution rate and/or solubility, providing a more consistent and higher concentration gradient for absorption.
Q2: I developed a this compound-loaded nanoformulation, but the encapsulation efficiency (EE) is below 50%. How can I improve this?
A2: Low EE is a common hurdle indicating that a significant portion of the drug has not been successfully entrapped within your nanocarrier. The cause depends on the formulation type:
-
For Solid Lipid Nanoparticles (SLNs): Low EE can result from this compound being expelled from the solid lipid matrix during cooling and crystallization. The choice of lipid is critical; this compound may have poor solubility in the selected lipid.[8][12]
-
For Liposomes: Insufficient drug-to-lipid ratio or suboptimal processing parameters (e.g., hydration time, sonication energy) can lead to poor encapsulation.[11]
-
For Polymeric Nanoparticles: The drug may be diffusing out of the polymer matrix into the aqueous phase during the solvent evaporation/diffusion step, especially if the polymer-drug interaction is weak.[1][14]
Causality-Driven Solution:
-
Lipid/Polymer Screening: Systematically screen different lipids (e.g., stearic acid, palmitic acid) or polymers to find one with higher solubilizing capacity for this compound.[1][8]
-
Optimize Drug-to-Carrier Ratio: Methodically vary the initial drug-to-lipid/polymer ratio. An excessively high drug load often leads to lower EE.
-
Refine Process Parameters: For SLNs, try a faster cooling process (e.g., cold homogenization) to trap the drug in an amorphous state within the lipid matrix. For liposomes, ensure adequate hydration time and optimize sonication or extrusion parameters to form stable vesicles.[15]
Q3: My Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation for this compound appears cloudy or precipitates upon dilution in water. Why is this happening?
A3: This indicates a failure to form a stable nanoemulsion (droplet size < 200 nm). The formulation is likely in a microemulsion or coarse emulsion state, which is less effective for absorption. The primary causes are:
-
Poor Component Selection: The oil, surfactant, and co-surfactant chosen may not have the appropriate miscibility or solubilizing capacity for this compound.[16][17]
-
Incorrect Component Ratios: The ratio of surfactant to co-surfactant (Smix) and the oil-to-Smix ratio are critical. An insufficient amount of surfactant will fail to adequately reduce the interfacial tension to form nanosized droplets.[13]
-
Drug Precipitation: this compound may be precipitating out of the oil phase upon dilution because its concentration exceeds the solubility limit of the formed nanoemulsion droplets.
Causality-Driven Solution:
-
Systematic Component Screening: First, determine the solubility of this compound in various oils (e.g., Triacetin, Ethyl Oleate), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol HP, PEG 400).[16][18] Select the components with the highest solubilizing power.
-
Construct Pseudo-Ternary Phase Diagrams: This is a critical, self-validating step. These diagrams map the nanoemulsion region for a given combination of oil, surfactant, and co-surfactant.[16] This allows you to identify the optimal component ratios that will reliably produce a stable nanoemulsion.
-
Check Drug Loading: Ensure the amount of this compound loaded does not exceed the equilibrium solubility in the final formulation.
Issue Area 2: In Vivo Pharmacokinetic (PK) Study Problems
Q4: My formulation shows a rapid Tmax and a high Cmax, but the Area Under the Curve (AUC) is still low. What does this indicate?
A4: This pharmacokinetic profile suggests that while your formulation successfully improved the rate and extent of initial absorption (leading to a high peak concentration, Cmax), the absorbed this compound is being cleared from the systemic circulation very rapidly. This points to extensive first-pass metabolism being a dominant factor that your formulation has not fully addressed.[5] The liver and intestinal wall are efficiently converting the absorbed this compound into metabolites, which are then quickly eliminated.[7]
Causality-Driven Solution:
-
Analyze for Metabolites: When analyzing your plasma samples via LC-MS, ensure your method also quantifies the major this compound glucuronide and sulfate conjugates.[6][10] This will confirm if metabolism is the primary reason for the low AUC of the parent drug.
-
Consider Co-administration with Metabolic Inhibitors: For mechanistic studies, co-administering your formulation with known inhibitors of metabolic enzymes can be insightful. For example, piperine is known to inhibit glucuronidation, which can increase the bioavailability of co-administered compounds.[19][20] Note: This is a research tool and not necessarily a therapeutic strategy.
Q5: I'm observing a double-peak phenomenon in my plasma concentration-time curve. Is this an experimental artifact?
A5: A double-peak profile for this compound is not unusual and is often reported.[7] It is typically not an artifact but rather a reflection of complex physiological processes. The two most likely causes are:
-
Enterohepatic Recirculation: this compound metabolites (especially glucuronides) excreted in the bile can be hydrolyzed back to the parent this compound by bacterial enzymes in the lower intestine, leading to re-absorption and a second peak in plasma concentration.[7]
-
Site-Dependent Absorption: The initial peak may represent absorption in the upper small intestine. A second, delayed peak could arise from the absorption of this compound that was released from its glycoside precursor (naringin) by colonic microflora.[6]
Causality-Driven Solution: This observation provides valuable mechanistic insight. To investigate further, you could consider studies in bile duct-cannulated animal models to directly measure the extent of biliary excretion and enterohepatic recirculation.
Section 3: FAQs - Strategic Experimental Design
Q1: What is the most promising formulation strategy to start with for improving this compound bioavailability?
A1: There is no single "best" strategy, as the optimal choice depends on your specific research goals (e.g., desired release profile, target tissue). However, based on published data, here is a comparative overview:
| Formulation Strategy | Mechanism of Action | Reported Bioavailability Enhancement (Relative to Free this compound) | Key Considerations |
| HPβCD Inclusion Complex | Increases aqueous solubility by forming a host-guest complex.[10] | 7.4-fold increase in AUC ; 14.6-fold increase in Cmax (Rats)[3][10][21] | Simple preparation, uses FDA-approved excipients. May require a large amount of cyclodextrin. |
| Liposomes | Encapsulates this compound in a lipid bilayer, protecting it from degradation and facilitating absorption.[11] | 13.44-fold increase in relative bioavailability (Mice)[11] | Can protect the drug from harsh GI environment. Stability and drug loading can be challenging. |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates this compound in a solid lipid core, offering controlled release and improved uptake.[12] | 2.53-fold increase in relative bioavailability (Rats, pulmonary admin.)[4][15] | Good stability, potential for sustained release. Lower drug loading compared to other carriers.[8] |
| SNEDDS | Forms a nanoemulsion in situ in the GI tract, presenting this compound in a solubilized state with a large surface area.[13] | Significant increase in absorption compared to suspension (Rats)[13] | High drug loading capacity and excellent solubility enhancement. Requires careful screening of components.[16] |
| Nanosuspensions | Reduces drug particle size to the nanometer range, increasing surface area and dissolution velocity.[22] | 1.8-fold increase in AUC ; 2-fold increase in Cmax (Rats)[23] | Scalable technique, but primarily addresses dissolution rate, not inherent solubility or metabolism. |
Recommendation: For initial studies, Hydroxypropyl-β-cyclodextrin (HPβCD) complexation is an excellent starting point due to its straightforward preparation, proven efficacy, and use of well-regarded excipients.[2][10] For potentially higher bioavailability enhancement and controlled release properties, SNEDDS and liposomal formulations are powerful but more complex alternatives.[11][13]
Q2: How should I design a robust in vivo pharmacokinetic study for my this compound formulation in a rat model?
A2: A well-designed PK study is crucial for accurately assessing your formulation's performance.
Caption: Workflow for a rodent pharmacokinetic study.
Key Parameters:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.[6][10]
-
Groups: Always include a control group receiving a simple suspension of this compound at the same dose for comparison.
-
Dose: A dose of 20-50 mg/kg is typical for preclinical studies.[10][24]
-
Administration: Oral gavage is the standard method.
-
Blood Sampling: Use a sparse sampling or serial sampling (if cannulated) schedule that can capture the absorption, distribution, and elimination phases. A typical schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[21]
-
Analysis: Use a validated LC-MS/MS method for sensitive and specific quantification of this compound and its primary metabolites in plasma.[10]
Section 4: Key Experimental Protocols
Protocol 1: Preparation of this compound-HPβCD Inclusion Complex
This protocol is adapted from the methodology described by Goldwasser et al.[10][21]
Objective: To increase the aqueous solubility of this compound through complexation with Hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a solution of HPβCD in deionized water. A common concentration is 45 mM.[21]
-
Slowly add this compound powder to the HPβCD solution while stirring vigorously. A typical molar ratio of this compound to HPβCD to test is 1:4, but this can be optimized. For a 20 mg/kg dose in rats, a 1:16 (wt/wt) this compound:HPβCD ratio has been shown to be effective.[10]
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complete complexation. The solution should become clearer as the this compound dissolves.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved this compound.
-
The resulting clear solution is the this compound-HPβCD inclusion complex, ready for characterization (e.g., via phase solubility studies) or for direct use in in vitro (e.g., Caco-2 transport) or in vivo studies.[21]
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot melt encapsulation/nanoprecipitation technique.[8][12]
Objective: To encapsulate this compound within a solid lipid matrix to improve stability and provide controlled release.
Materials:
-
This compound
-
Solid Lipid (e.g., Stearic acid, Palmitic acid)[8]
-
Surfactant (e.g., Tween 80)[8]
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Water bath sonicator or probe sonicator
-
Magnetic stirrer with heating
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the solid lipid (e.g., 1.6 mmol palmitic acid) in a minimal amount of acetone with gentle heating (~70-80°C, above the lipid's melting point) to form a clear solution.[8]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant (e.g., 1-2% w/v Tween 80). Heat this solution to the same temperature as the organic phase.
-
Emulsification: Inject the hot organic phase into the hot aqueous phase under continuous high-speed stirring. An emulsion will form.
-
Nanoparticle Formation (Nanoprecipitation): Immediately transfer the hot emulsion to a beaker of ice-cold water (2-4°C) while stirring. The rapid cooling will cause the lipid to precipitate, encapsulating the this compound to form SLNs.
-
Sonication: Sonicate the resulting suspension for 5-15 minutes to reduce particle size and ensure uniformity.[8]
-
Purification/Concentration: The SLN suspension can be washed and concentrated using ultracentrifugation and resuspension in fresh deionized water to remove excess surfactant and un-encapsulated drug.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
This is a general protocol for oral administration and blood sampling.[10][21]
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a test formulation compared to a control.
Materials & Setup:
-
Male Sprague-Dawley rats (250-300g)
-
Test formulation and control suspension
-
Oral gavage needles
-
Blood collection tubes (containing heparin or EDTA)
-
Centrifuge
-
Anesthesia (if required for non-cannulated animals)
-
Surgical tools for cannulation (if performing serial sampling)
Methodology:
-
Acclimation & Fasting: Acclimate animals for at least one week. Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Weigh each rat and calculate the precise volume of the formulation to administer. Administer the this compound formulation (e.g., 20 mg/kg) via oral gavage.[10] Record the exact time of administration.
-
Blood Collection:
-
Serial Sampling (Cannulated Animals): Collect approximately 150-200 µL of blood from the jugular vein cannula at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Sparse Sampling (Non-cannulated Animals): Use different cohorts of animals for different time points, collecting blood via retro-orbital sinus or tail vein under light anesthesia.
-
-
Plasma Processing: Immediately after collection, place blood samples in heparinized tubes on ice. Centrifuge the blood at ~4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube. Store the plasma samples at -80°C until LC-MS/MS analysis.
-
Data Analysis: Following quantification, plot the mean plasma concentration versus time for each group. Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and relative bioavailability (Frel = [AUC]Test / [AUC]Control).
References
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Goldwasser, J., et al. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. PLoS ONE. Available from: [Link][3][10][21][25]
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Ghanbarzadeh, S., et al. (2016). Enhanced Solubility and Bioavailability of this compound via Liposomal Nanoformulation: Preparation and In Vitro and In Vivo Evaluations. AAPS PharmSciTech. Available from: [Link][11]
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Goldwasser, J., et al. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-b-Cyclodextrin. SciSpace. Available from: [Link][2]
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Bandyopadhyay, S., et al. (2014). Self-nanoemulsifying drug delivery system (SNEDDS) of the poorly water-soluble grapefruit flavonoid this compound: design, characterization, in vitro and in vivo evaluation. Taylor & Francis Online. Available from: [Link][16]
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Sá, F., et al. (2023). Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications. MDPI. Available from: [Link][26]
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Ahmad, I., et al. (2022). Formulation and characterization of solid lipid nanoparticles of this compound. International Journal of Novel Research and Development. Available from: [Link][8]
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Goldwasser, J., et al. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. PLOS ONE. Available from: [Link][21]
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Al-Ghamdi, S., et al. (2023). This compound loaded solid lipid nanoparticles alleviate oxidative stress and enhance oral bioavailability of this compound. PubMed. Available from: [Link][12]
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Goldwasser, J., et al. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. DSpace@MIT. Available from: [Link][3]
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Ghanbarzadeh, S., et al. (2016). Enhanced Solubility and Bioavailability of this compound via Liposomal Nanoformulation: Preparation and In Vitro and In Vivo Evaluations. Semantic Scholar. Available from: [Link]
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Zhao, L., et al. (2016). This compound-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics. PubMed Central. Available from: [Link][15]
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Bandyopadhyay, S., et al. (2014). Self-nanoemulsifying drug delivery system (SNEDDS) of the poorly water-soluble grapefruit flavonoid this compound: design, characterization, in vitro and in vivo evaluation. PubMed. Available from: [Link][13]
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Singh, A., et al. (2024). Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancem. BIO Web of Conferences. Available from: [Link][1]
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Sharifi-Rad, J., et al. (2021). This compound Nano-Delivery Systems and Their Therapeutic Applications. PubMed Central. Available from: [Link][27]
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Yuliani, S.H., et al. (2022). Optimization of this compound Self-Nano Emulsifying Drug Delivery System (SNEDDS) Formula with D-optimal Mixture Design Method. ResearchGate. Available from: [Link][17]
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Zhang, J., et al. (2020). Characterization, in Vitro and in Vivo Evaluation of this compound-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery. MDPI. Available from: [Link][28]
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Ahmad, I., et al. (2021). Formulation and evaluation of solid lipid nanoparticles of naringin to enhance its bioavailability. ResearchGate. Available from: [Link][29]
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Felgines, C., et al. (2000). Bioavailability of the flavanone this compound and its glycosides in rats. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available from: [Link][6]
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Zhao, L., et al. (2016). This compound-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics. Taylor & Francis Online. Available from: [Link][4]
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Wang, X., et al. (2015). Optimization of self-microemulsifying drug delivery system for this compound-ß-cyclodextrin inclusion complex by central composite design and response surface method. ResearchGate. Available from: [Link][18]
-
Romo-Vaquero, M., et al. (2014). High gastrointestinal permeability and local metabolism of this compound: influence of antibiotic treatment on absorption and metabolism. Cambridge Core. Available from: [Link][5]
-
Zeng, X., et al. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers in Pharmacology. Available from: [Link][7]
-
Bai, Y., et al. (2020). Pharmacokinetics and Metabolism of Naringin and Active Metabolite this compound in Rats, Dogs, Humans, and the Differences Between Species. Frontiers in Pharmacology. Available from: [Link][30]
-
Hsieh, Y-J., et al. (2020). Safety and Pharmacokinetics of this compound: A Randomized, Controlled, Single Ascending Dose, Clinical Trial. PubMed Central. Available from: [Link][24]
-
Li, S., et al. (2023). Biological Activities and Solubilization Methodologies of Naringin. MDPI. Available from: [Link][31]
-
Suseela, P., et al. (2015). FORMULATION, CHARACTERIZATION AND PHARMACOKINETIC EVALUATION OF this compound- LOADED GASTRORETENTIVE MUCOADHESIVE POLYMERIC NANOSYSTEM FOR ORAL DRUG DELIVERY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link][14]
-
Sampathi, S., et al. (2016). Formulation and Evaluation of this compound Nanosuspensions for Bioavailability Enhancement. Semantic Scholar. Available from: [Link][22]
-
Rajamani, S., et al. (2020). Pharmacokinetic and tissue distributions of this compound and this compound nanosuspension. ResearchGate. Available from: [Link][32]
-
Sampathi, S., et al. (2016). (PDF) Formulation and Evaluation of this compound Nanosuspensions for Bioavailability Enhancement. ResearchGate. Available from: [Link][23]
-
Sá, F., et al. (2023). Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications. PubMed Central. Available from: [Link][33]
-
Goldwasser, J., et al. (2011). Correction: Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. ResearchGate. Available from: [Link][25]
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Salehi, B., et al. (2022). A Comprehensive Review of this compound, a Promising Phytochemical with Therapeutic Potential. PubMed Central. Available from: [Link][34]
-
Kesarwani, K., et al. (2013). A Comprehensive Review on Pharmacotherapeutics of Herbal Bioenhancers. PubMed Central. Available from: [Link][35]
-
Paarakh, M. P., et al. (2020). Bioavailability enhancement by piperine: a review. ResearchGate. Available from: [Link][19]
-
Meghwal, M., et al. (2013). Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies. MDPI. Available from: [Link][20]
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Technical Support Center: Troubleshooting Inconsistent Results in Naringenin Experiments
Welcome to the technical support center for naringenin. As a Senior Application Scientist, I understand that inconsistent results can be a significant source of frustration in research. This compound, a promising flavanone, possesses unique physicochemical properties that require careful consideration during experimental design and execution. This guide is structured to address the most common challenges encountered in the lab, providing not just solutions but also the underlying scientific rationale to empower your research.
Section 1: Solubility and Solution Preparation
Inconsistent results with this compound often originate from the very first step: preparing the solution. Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions, a critical factor that can lead to significant experimental artifacts if not properly managed.[1][2]
Q1: My this compound is not dissolving properly, and I see a precipitate in my stock solution. What's wrong?
A1: This is a classic solubility issue. This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[3] If you are attempting to dissolve it directly in water or a buffer, you will encounter difficulties.
Causality & Solution: The key is to use an appropriate organic solvent to create a concentrated primary stock solution. Dimethyl sulfoxide (DMSO) is the most common and highly effective choice.[4]
-
Expertise & Experience: While DMSO is excellent, Dimethylformamide (DMF) can also be used and may offer slightly higher solubility.[3] However, always consider the tolerance of your specific cell line or experimental system to these solvents.
-
Troubleshooting Steps:
-
Choose the Right Solvent: Use high-purity, anhydrous DMSO or DMF.
-
Aid Dissolution: After adding the solvent, vortex the solution thoroughly. If particles remain, gentle warming (to 37°C) or brief sonication in an ultrasonic water bath can facilitate complete dissolution.[5]
-
Visual Confirmation: Always inspect the solution against a light source to ensure there are no visible particulates before proceeding.
-
Q2: What is the best practice for preparing a stable, concentrated stock solution of this compound for cell culture experiments?
A2: Preparing a reliable stock solution is a self-validating system for your experiments. The goal is to create a high-concentration stock in an organic solvent that can be diluted to a final working concentration with minimal impact on your aqueous experimental medium.
Authoritative Grounding: A standard and trusted method involves creating a 10-100 mM stock in DMSO. For detailed instructions, please refer to the protocol in Appendix A .
Data Presentation: this compound Solubility
The choice of solvent is critical. The following table summarizes the approximate solubility of this compound in various common laboratory solvents.
| Solvent | Approximate Solubility | Molar Concentration (at max solubility) | Reference(s) |
| DMSO | ≥ 100 mg/mL | ~367 mM | [6] |
| DMF | ~10 mg/mL | ~36.7 mM | [3] |
| Ethanol | ~2.5 mg/mL | ~9.2 mM | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL | ~1.8 mM | [3] |
| Water | Very poorly soluble (~46 µg/mL) | ~0.17 mM | [7] |
Q3: My concentrated this compound stock is clear, but it precipitates when I dilute it into my cell culture medium. How do I prevent this?
A3: This phenomenon, known as "crashing out," occurs when the hydrophobic compound, previously stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower.[4]
Causality & Solution: The final concentration of the organic solvent (e.g., DMSO) in your culture medium is the determining factor. It must be high enough to maintain this compound's solubility at the desired final concentration, but low enough to be non-toxic to your cells.
-
Trustworthiness: A self-validating protocol ensures the final DMSO concentration is kept below a cytotoxic threshold, typically <0.5%, with many cell lines preferring <0.1%.[5] Always run a vehicle control (medium + same final concentration of DMSO) to confirm the solvent is not impacting your results.
-
Troubleshooting Steps:
-
Final Solvent Concentration: Ensure your dilution scheme results in a final DMSO concentration that is non-toxic to your cells (typically ≤0.1%).
-
Dilution Technique: Add the stock solution to the medium dropwise while vortexing or swirling the medium gently. This helps disperse the compound quickly and prevents the formation of localized high concentrations that can precipitate.
-
Pre-warm the Medium: Adding the stock to medium pre-warmed to 37°C can sometimes help maintain solubility.
-
Re-evaluate Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final medium. Consider lowering the final working concentration.
-
Section 2: Stability and Degradation
Even if prepared correctly, this compound solutions can lose activity over time. Understanding the stability of your compound under your specific experimental conditions is crucial for reproducibility.
Q4: I'm observing a diminishing effect of this compound in my longer-term experiments (24-48h). Could the compound be degrading?
A4: Yes, this is a strong possibility. Flavonoids like this compound can be susceptible to degradation, especially in aqueous solutions at 37°C.[8] The active concentration of your compound may be decreasing over the course of the experiment.
Causality & Solution: Degradation can be caused by several factors inherent to typical cell culture conditions:
-
Oxidation: Flavonoids can oxidize, leading to a loss of activity. This can sometimes be observed as a yellowing or browning of the solution.[8]
-
pH and Temperature: this compound stability is pH-dependent, and the physiological pH (~7.4) and temperature (37°C) of cell culture media can promote degradation over time.[9][10]
-
Light Exposure: Exposure to light can also contribute to the degradation of photosensitive compounds.[8]
Troubleshooting Steps:
-
Prepare Fresh: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Assess Stability: If long-term incubation is necessary, perform a stability study. Incubate this compound in your cell culture medium under experimental conditions (37°C, 5% CO₂) for the duration of your experiment. At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot and quantify the remaining this compound using HPLC (see Appendix C ). This will reveal the degradation kinetics.
-
Replenish the Medium: For very long experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours to maintain a more consistent concentration.
Q5: How should I store this compound powder and stock solutions to ensure maximum stability?
A5: Proper storage is fundamental to preserving the integrity of the compound.
-
Powder: this compound powder should be stored at -20°C, protected from light and moisture.[3] Under these conditions, it is stable for several years.[3]
-
Stock Solutions:
-
Solvent: Prepare stock solutions in high-purity, anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile, light-protecting (amber) tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[8]
-
Storage Temperature: Store the aliquots at -20°C for short-term use (within a month) or at -80°C for long-term storage (up to six months).[5]
-
Section 3: Inconsistent Biological Effects
When solubility and stability have been addressed, variability in biological outcomes can often be traced to cellular mechanisms or the translation from in vitro to in vivo models.
Q6: I've controlled for solubility and stability, but I still see high variability in my cell-based assay results. What else could be going on?
A6: Inconsistent biological effects, even with a properly prepared solution, can stem from several factors related to the compound's interaction with the cells.
Causality & Solution:
-
Cellular Uptake Dynamics: The uptake of this compound into cells is an active process that is time- and concentration-dependent.[11][12] Factors like cell density, passage number, and metabolic state can influence uptake rates, leading to variability. Tanaka et al. (2022) also noted that cellular distribution can vary, which may affect which intracellular targets are engaged.[13]
-
Metabolism by Cells: Cell lines can metabolize this compound, primarily through Phase II conjugation (glucuronidation and sulfation).[2] The rate of metabolism can vary between cell types and even between different passages of the same cell line, altering the intracellular concentration of the active compound.
-
Interaction with Media Components: this compound can bind to proteins, such as albumin, present in fetal bovine serum (FBS).[13] This binding can reduce the bioavailable concentration of free this compound that is able to enter the cells.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Be meticulous about standardizing cell density at the time of treatment, serum concentration in the medium, and cell passage number.
-
Time-Course and Dose-Response: Perform careful time-course and dose-response experiments to understand the optimal treatment window and concentration for your specific cell line and endpoint.
-
Consider Serum-Free Media: If you suspect interference from serum proteins, try conducting short-term experiments in serum-free or reduced-serum media. Ensure your cells can tolerate these conditions and include appropriate controls.
-
Quantify Intracellular Concentration: For advanced troubleshooting, use analytical methods like LC-MS/MS to quantify the intracellular concentration of this compound and its major metabolites to directly assess uptake and metabolism.[14]
Visualization: Troubleshooting Workflow for Inconsistent Results
This diagram provides a logical workflow for diagnosing the source of inconsistent experimental outcomes.
Caption: A logical workflow for diagnosing inconsistent results.
Q7: My in vitro results with this compound are strong, but they don't translate to my in vivo models. Why the discrepancy?
A7: This is a very common challenge in drug development and is often linked to pharmacokinetics, specifically low oral bioavailability.[1][15]
Causality & Solution: this compound has an oral bioavailability of around 15% in humans.[2] Several factors contribute to this:
-
Poor Absorption: this compound's low aqueous solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[7][15]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in both the intestine and the liver (Phase I and Phase II conjugation).[2] This means much of the compound is converted into metabolites before it can reach systemic circulation. In rodent studies with repeated dosing, free this compound was not detected in major organs; only its conjugated metabolites were present.[16]
-
Efflux Transporters: this compound can be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the compound back into the intestinal lumen, reducing net absorption.[12][15]
Troubleshooting & Optimization:
-
Quantify Metabolites: When analyzing plasma or tissue from in vivo studies, it is crucial to use an analytical method that can quantify not just the parent this compound but also its major glucuronide and sulfate conjugates.[16] This provides a complete picture of the compound's disposition.
-
Alternative Delivery Routes: For preclinical studies, consider intraperitoneal (IP) injection to bypass first-pass metabolism and achieve higher systemic exposure.[17]
-
Formulation Strategies: For oral delivery research, explore bioavailability-enhancing formulations such as complexation with cyclodextrins, which has been shown to increase solubility and plasma concentrations significantly.[18] Nanoemulsions and nanoparticle-based systems are also effective strategies.[7][19]
Visualization: this compound's Effect on the EGFR/PI3K/AKT Pathway
This compound has been shown to inhibit cancer cell migration and invasion by downregulating the EGFR/PI3K/AKT signaling pathway.[20]
Caption: this compound inhibits key nodes in the EGFR/PI3K/AKT pathway.
Section 4: Analytical and Quantitative Challenges
Q8: I need to measure the concentration of this compound in my samples. What is a reliable and validated method?
A8: The gold standard for quantifying this compound in biological matrices (plasma, urine, cell lysates) is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection.[21][22]
Authoritative Grounding & Protocol: A validated Reverse-Phase HPLC (RP-HPLC) method provides the necessary specificity, precision, and accuracy.[9]
-
Column: A C18 column (e.g., Inertsil ODS-2, 250 x 4.6 mm, 5 µm particle size) is commonly used.[22]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate with acetic acid to adjust pH) is typical. A mobile phase of acetonitrile-0.1 M ammonium acetate solution-acetic acid (30:69:1, v/v; pH 4.9) has been successfully used for this compound analysis.[22]
-
Detection: UV detection is straightforward and effective. This compound has a maximum UV absorbance at approximately 289-292 nm.[3][22]
-
Quantification: For accurate quantification, create a calibration curve using this compound standards of known concentrations. The use of an internal standard is highly recommended to account for variations in sample extraction and injection.[22]
For a detailed starting point, please refer to the protocol in Appendix C .
Appendices: Experimental Protocols
Appendix A: Protocol for Preparation of a 100 mM this compound Stock Solution
-
Calculation: this compound has a molecular weight of 272.25 g/mol . To prepare 1 mL of a 100 mM stock solution, weigh out 27.23 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile, amber microcentrifuge tube or glass vial.
-
Solubilization: Add 1 mL of sterile, high-purity DMSO. Cap the vial tightly and vortex for 1-2 minutes.[23]
-
Aid Dissolution (If Needed): If any solid particles remain, place the vial in a 37°C water bath for 5-10 minutes or use an ultrasonic water bath until the solution is completely clear.[5]
-
Sterilization (Optional): For sensitive cell culture applications, sterile filter the final stock solution using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock into smaller, single-use volumes (e.g., 20 µL) in sterile, amber tubes. Store at -80°C for long-term stability.[5]
Appendix B: Protocol for Assessing this compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 50 µM).
-
Time Zero Sample: Immediately after preparation, take a 100 µL aliquot, label it "T=0," and store it at -80°C.
-
Incubation: Place the remaining solution in a sterile, capped tube in your cell culture incubator (37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined time points (e.g., 4, 8, 12, 24, 48 hours), remove a 100 µL aliquot from the incubator and immediately store it at -80°C.
-
Analysis: Once all time points are collected, thaw the samples and analyze them using a validated HPLC method (see Appendix C).
-
Evaluation: Compare the peak area of this compound in the samples from each time point to the T=0 sample. Calculate the percentage of this compound remaining to determine the degradation rate under your specific experimental conditions.[8]
Appendix C: Protocol for RP-HPLC Quantification of this compound
This protocol is a starting point and should be optimized for your specific equipment and samples.
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and 0.1 M ammonium acetate with acetic acid (e.g., 30:69:1, v/v), pH adjusted to ~4.9.[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Detection Wavelength: 292 nm.[22]
-
Standard Curve Preparation: Prepare a series of this compound standards in the mobile phase or a relevant matrix (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Sample Preparation: Biological samples may require protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) prior to injection to remove interfering substances.[24]
-
Injection and Analysis: Inject equal volumes of your standards and samples. Integrate the peak area corresponding to this compound's retention time.
-
Quantification: Plot the peak areas of the standards against their concentrations to create a linear calibration curve. Use the equation of the line to calculate the this compound concentration in your unknown samples.
References
-
Memon, A. F., Solangi, A. R., Memon, S. Q., Mallah, A., & Memon, N. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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Lee, Y. S., & Reidenberg, M. M. (1998). A method for measuring this compound in biological fluids and its disposition from grapefruit juice by man. Pharmacology, 56(6), 314–317. Retrieved from [Link]
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Lee, Y. S., & Reidenberg, M. M. (1998). A Method for Measuring this compound in Biological Fluids and Its Disposition from Grapefruit Juice by Man. Karger Publishers. Retrieved from [Link]
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Wang, D., et al. (2022). Uptake and Transport of this compound and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells. Frontiers in Nutrition. Retrieved from [Link]
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Ishii, K., Furuta, T., & Kasuya, Y. (1996). Determination of naringin and this compound in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 683(2), 225–229. Retrieved from [Link]
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Tanaka, Y., et al. (2022). Effect of Structural Differences in this compound, Prenylated this compound, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones. Molecules. Retrieved from [Link]
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Chen, Y., et al. (2024). Network pharmacology combined with experimental verification to explore the potential mechanism of this compound in the treatment of cervical cancer. Journal of Ovarian Research. Retrieved from [Link]
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de Oliveira, A. M., et al. (2025). Preformulation studies and in vitro cytotoxicity of naringin. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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IJRPR. (n.d.). Determination of this compound Saturation Solubility in Diverse Dissolution Medium Using UV-Visible Spectrophotometric Analysis. Retrieved from [Link]
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Nacalai Tesque, Inc. (n.d.). Chiral Analysis of this compound by RP-HPLC. Retrieved from [Link]
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ResearchGate. (2015). Why is the solubility of Naringin in water low? Retrieved from [Link]
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ResearchGate. (n.d.). Accuracy data for the developed analytical method for this compound. Retrieved from [Link]
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Kasat, Y. K., et al. (2024). Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement Strategies. BIO Web of Conferences. Retrieved from [Link]
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Al-Nemari, M., et al. (2020). Formulation Design, Statistical Optimization, and In Vitro Evaluation of a this compound Nanoemulsion to Enhance Apoptotic Activity in A549 Lung Cancer Cells. Pharmaceuticals. Retrieved from [Link]
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Cavia-Saiz, M., et al. (2021). Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities. International Journal of Molecular Sciences. Retrieved from [Link]
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Wang, X., et al. (2022). Chiral Determination of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp. Frontiers in Nutrition. Retrieved from [Link]
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Wang, X., et al. (2022). Chiral Determination of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2025). Naringin and this compound determination and control in grapefruit juice by a validated HPLC method. Retrieved from [Link]
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Ishii, K., et al. (1997). Determination of naringin and this compound in human urine by high-performance liquid chromatography utilizing solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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Salehi, B., et al. (2022). Multi-Therapeutic Potential of this compound (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms. Applied Sciences. Retrieved from [Link]
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Wang, D., et al. (2022). Uptake and Transport of this compound and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2016). This compound-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics. Retrieved from [Link]
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Kasat, Y. K., et al. (2024). Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement Strategies. BIO Web of Conferences. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular interaction between this compound and NF-κB. Retrieved from [Link]
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Shulman, M., et al. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. PLOS ONE. Retrieved from [Link]
-
Hanh, T. T., et al. (2021). Safety and Pharmacokinetics of this compound: A Randomized, Controlled, Single Ascending Dose, Clinical Trial. Journal of the Endocrine Society. Retrieved from [Link]
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Zaidun, S. Z., et al. (2022). A Comprehensive Review of this compound, a Promising Phytochemical with Therapeutic Potential. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of temperature, pH, β- and HP-β-cds on the solubility and stability of flavanones: this compound and hesperetin. Retrieved from [Link]
-
Zeng, X., et al. (2016). Tissue distribution of this compound conjugated metabolites following repeated dosing of naringin to rats. Scientific Reports. Retrieved from [Link]
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Ahmadian, F., et al. (2019). Effects of this compound on Experimentally Induced Rheumatoid Arthritis in Wistar Rats. Journal of Inflammation Research. Retrieved from [Link]
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Shulman, M., et al. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. PMC - NIH. Retrieved from [Link]
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Cavia-Saiz, M., et al. (2021). Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities. MDPI. Retrieved from [Link]
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ResearchGate. (2023). How can I prepare dissolve or suspend this compound for its administration in rats either oral or IP? Retrieved from [Link]
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ResearchGate. (n.d.). In silico docking analysis of interactions between naringin metabolites and potential transcription factors and cell signaling proteins. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of naringin on the metabolic pathways. Retrieved from [Link]
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Naringenin Solubility Solutions: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for naringenin applications. As a Senior Application Scientist, I understand that realizing the full therapeutic potential of a promising compound like this compound is often hindered by practical experimental challenges. Chief among these is its notoriously low water solubility, a critical roadblock for researchers in drug development and life sciences.[1][2][3][4]
This guide is designed to be your go-to resource for overcoming this very issue. We will move beyond simple protocol lists to provide in-depth, evidence-based strategies, troubleshooting advice, and the scientific rationale behind each method. Our goal is to empower you with the knowledge to design robust experiments and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when beginning their work with this compound.
Q1: Why is this compound's low water solubility a significant problem in experimental studies?
This compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions like cell culture media and buffers.[2][4] This poor solubility can lead to several experimental artifacts:
-
Compound Precipitation: this compound can precipitate out of solution, leading to inaccurate and inconsistent dosing in in vitro assays.[2]
-
Low Bioavailability: In in vivo studies, low solubility limits the dissolution of this compound in gastrointestinal fluids, severely hampering its absorption and bioavailability.[1][5][6]
-
Inaccurate Results: The actual concentration of this compound interacting with cells or tissues may be much lower than the intended concentration, leading to a misinterpretation of its biological effects.
Q2: What are the primary organic solvents recommended for creating a this compound stock solution?
For initial solubilization, organic solvents are indispensable. The most commonly used and effective solvents for this compound are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
The approximate solubility of this compound in these solvents is 5 mg/mL for DMSO, 2.5 mg/mL for ethanol, and 10 mg/mL for DMF.[7] It is crucial to use high-purity, anhydrous solvents to maximize their dissolving capacity.[2]
Q3: How should I prepare a working solution from a DMSO stock for my cell culture experiments?
The standard and recommended practice is to first create a high-concentration stock solution in 100% DMSO.[8] This stock can then be serially diluted in your aqueous cell culture medium to achieve the desired final concentration.
Critical Consideration: It is imperative to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally ≤ 0.1% v/v), as DMSO itself can exert biological effects and cause cytotoxicity at higher concentrations.[8]
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a problem-solution framework for common challenges encountered during this compound preparation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in the organic solvent. | 1. Incorrect solvent or poor solvent quality (e.g., absorbed water).2. Insufficient mixing or energy input.3. Attempting to make a supersaturated solution. | 1. Ensure you are using high-purity, anhydrous DMSO, ethanol, or DMF.[2]2. Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath or brief sonication can also aid dissolution.[2][8]3. Consult solubility data to ensure you are not exceeding the solvent's capacity.[7] |
| Precipitate forms when the DMSO stock solution is added to the aqueous medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. "Salting out" effect due to high salt concentration in the medium.3. Shock precipitation from a rapid change in solvent polarity. | 1. Lower the final working concentration of this compound.2. Increase the final percentage of DMSO slightly, but remain within the cell-tolerated limit (e.g., up to 0.5%). Always include a vehicle control with the same DMSO concentration.3. Add the DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid and uniform mixing. |
| Inconsistent results in biological assays. | 1. Undissolved this compound microcrystals are being pipetted, leading to variable dosing.2. this compound is precipitating over the course of a long-term experiment. | 1. After preparing the working solution, centrifuge it at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant for your experiment.[9]2. Visually inspect your culture plates for any signs of precipitation during the experiment.3. Consider using a solubilization enhancement technique (detailed below) to create a more stable solution. |
Advanced Solubilization Strategies
For applications requiring higher concentrations of this compound or for in vivo studies where organic solvents are not ideal, several advanced strategies can be employed.
pH Adjustment
The "Why": this compound is a weakly acidic compound.[10] By increasing the pH of the aqueous solution to a more basic environment (e.g., pH 7.4 or higher), its phenolic hydroxyl groups can deprotonate, forming a more soluble phenate salt.[10][11] Studies have shown that this compound's solubility increases as the pH rises.[12]
Experimental Workflow:
Caption: Workflow for solubilizing this compound using pH adjustment.
Troubleshooting:
-
Stability: The stability of this compound can be compromised at high pH values over time.[11] It is advisable to prepare these solutions fresh before use.
-
Buffering Capacity: Ensure your final experimental system can tolerate the pH of the this compound solution.
Complexation with Cyclodextrins
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly enhances the apparent water solubility of the guest molecule.[5][14] Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase this compound's solubility by over 400-fold.[15][16]
Quantitative Data Summary:
| Cyclodextrin Type | Fold Increase in this compound Solubility | Reference |
| β-Cyclodextrin (βCD) | 132-fold | [5][14] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 437-fold | [5][14] |
| Methyl-β-cyclodextrin (mβCD) | 526-fold | [5][14] |
Experimental Protocol: Preparation of this compound-HPβCD Inclusion Complex
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HPβCD. A 1:1 or 1:2 ratio is a common starting point.
-
Dissolution: Dissolve the calculated amount of HPβCD in deionized water with stirring.
-
Complexation: Add an excess amount of this compound powder to the HPβCD solution.
-
Incubation: Incubate the mixture with vigorous shaking at 37°C for 3-5 hours to facilitate complex formation.[5]
-
Filtration: Filter the solution through a 0.45 µm filter to remove any undissolved this compound.[5]
-
Quantification: Determine the concentration of solubilized this compound in the filtrate using UV-Vis spectrophotometry (absorbance at ~290 nm).[14]
Caption: this compound encapsulation by HPβCD to form a soluble complex.
Nanoparticle-Based Formulations
The "Why": Nanotechnology offers powerful strategies to enhance the solubility and bioavailability of hydrophobic compounds.[1][17] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution rate.[1]
Common Nanoparticle Approaches:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[1][18] Nanosuspensions of this compound have been shown to improve its absorption rate by 1.8 to 2 times compared to the pure drug.[1]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within the bilayer.[1][19] Liposomal formulations have been shown to significantly improve the solubility and oral bioavailability of this compound.[19]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, enhancing its solubility, stability, and allowing for targeted delivery.[1]
Experimental Workflow: Nanosuspension Preparation (High-Pressure Homogenization)
-
Dispersion: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 407, TPGS).[18]
-
Pre-milling: Reduce the particle size of the suspension using a high-shear mixer.
-
Homogenization: Subject the pre-milled suspension to high-pressure homogenization for a specified number of cycles until the desired particle size is achieved.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
Solid Dispersions
The "Why": A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[20] This technique enhances solubility by reducing the drug's particle size to a molecular level and converting it from a crystalline to a more soluble amorphous form.[20][21][22]
Common Carriers: Polyvinylpyrrolidone (PVP) and Soluplus® are effective carriers for creating this compound solid dispersions.[21][22]
Preparation Method (Solvent Evaporation):
-
Dissolution: Dissolve both this compound and the carrier (e.g., PVP K-30) in a common organic solvent like ethanol.[21]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator, leaving behind a solid mass.
-
Drying: Further dry the solid mass under vacuum to remove any residual solvent.
-
Pulverization: Grind the dried mass into a fine powder. This powder can then be dissolved in an aqueous medium for experiments.
Final Recommendations
The choice of solubilization method depends heavily on your specific experimental needs.
-
For routine in vitro screening at lower concentrations, preparing a stock solution in DMSO is often the most straightforward and cost-effective approach.
-
For applications requiring higher aqueous concentrations or when DMSO is a concern, complexation with HPβCD is an excellent and highly effective strategy.[15][16]
-
For in vivo studies , particularly those involving oral administration, nanoparticle formulations or solid dispersions are superior choices as they can significantly enhance both solubility and bioavailability.[1][19][22]
By understanding the principles behind these techniques and following the detailed protocols, you can confidently overcome the solubility challenges of this compound and unlock its full potential in your research.
References
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Shulman, M., Cohen, M., Soto-Gutierrez, A., Yagi, H., Wang, H., Goldwasser, J., Lee-Parsons, C. W., Benny-Ratsaby, O., Yarmush, M. L., & Nahmias, Y. (2011). Enhancement of this compound bioavailability by complexation with hydroxypropoyl-β-cyclodextrin. PLoS ONE, 6(4), e18033. [Link]
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Kasat, Y. K., Potale, Y., & Kumar, A. (2024). Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement. BIO Web of Conferences, 86, 01030. [Link]
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Shulman, M., Cohen, M., Soto-Gutierrez, A., Yagi, H., Wang, H., Goldwasser, J., Lee-Parsons, C. W., Benny-Ratsaby, O., Yarmush, M. L., & Nahmias, Y. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. PLoS ONE, 6(4), e18033. [Link]
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Shulman, M., Cohen, M., Soto-Gutierrez, A., Yagi, H., Wang, H., Goldwasser, J., Lee-Parsons, C. W., Benny-Ratsaby, O., Yarmush, M. L., & Nahmias, Y. (2011). Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin. PLoS ONE, 6(4), e18033. [Link]
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Chen, Y., Wu, Q., Zhang, Z., Liu, Y., & Liu, Z. (2020). Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: this compound and Naringin as Model Compounds. Foods, 9(12), 1740. [Link]
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Shulman, M., Cohen, M., Soto-Gutierrez, A., Yagi, H., Wang, H., Goldwasser, J., Lee-Parsons, C. W., Benny-Ratsaby, O., Yarmush, M. L., & Nahmias, Y. (2011). Enhancement of this compound bioavailability by complexation with hydroxypropyl-β-cyclodextrin. [corrected]. PLoS ONE, 6(4), e18033. [Link]
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Kasat, Y., Potale, Y., & Kumar, A. (2024). Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement Strategies. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Effect of temperature, pH, β- and HP-β-cds on the solubility and stability of flavanones: this compound and hesperetin. Request PDF. [Link]
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Scientific.Net. (n.d.). Preparation, Characterization and Evaluation In Vitro of this compound-PVP K-30 Solid Dispersions. Advanced Materials Research, 236-238, 123-127. [Link]
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Khan, A. W., Kotta, S., Ansari, S. H., Sharma, R. K., & Ali, J. (2015). Enhanced dissolution and bioavailability of grapefruit flavonoid this compound by solid dispersion utilizing fourth generation carrier. Drug Development and Industrial Pharmacy, 41(5), 772-779. [Link]
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Ghanghoria, R., Gupta, M., & Tripathi, M. (2020). Enhanced Solubility and Bioavailability of this compound via Liposomal Nanoformulation: Preparation and In Vitro and In Vivo Evaluations. AAPS PharmSciTech, 21(3), 93. [Link]
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Khan, M. A., et al. (2019). This compound solubilizing and pH dependent releasing properties of water soluble p-sulphonatocalix[5]arene. Journal of Molecular Liquids, 277, 943-950. [Link]
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Kasat, Y. K., Potale, Y., & Kumar, A. (2024). Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement Strategies. ResearchGate. [Link]
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Li, J., et al. (2023). Biological Activities and Solubilization Methodologies of Naringin. Molecules, 28(12), 4721. [Link]
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Szymański, P., et al. (2022). The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(2), 856. [Link]
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Umeno, A., et al. (2022). Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of this compound Prepared Using Hot-Melt Extrusion. Frontiers in Nutrition, 9, 874936. [Link]
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Wang, Y., et al. (2016). Preparation of this compound/β-Cyclodextrin Complex and Its More Potent Alleviative Effect on Choroidal Neovascularization in Rats. Journal of Ophthalmology, 2016, 8128163. [Link]
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Kumar, A., et al. (2017). Formulation and evaluation of polymeric nanosuspension of this compound. International Journal of Pharmaceutical Investigation, 7(4), 187-196. [Link]
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Kumar, A., et al. (2017). Formulation and evaluation of polymeric nanosuspension of this compound. SciSpace. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). The image and solubility of this compound (a) and naringin (b) dissolved... [Link]
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Li, J., et al. (2023). Biological Activities and Solubilization Methodologies of Naringin. MDPI. [Link]
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Li, W., et al. (2018). Characterization, in Vitro and in Vivo Evaluation of this compound-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery. Molecules, 23(11), 2847. [Link]
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Szymański, P., et al. (2022). The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases. MDPI. [Link]
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ResearchGate. (2016). Hi, can anyone please provide me the procedure to dissolve this compound in DMSO, Ether or Ethanol for both in vitro and in vivo studies thanks?. [Link]
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JoVE. (2021). Preparation of this compound Solution for In Vivo Application. [Link]
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Li, J., et al. (2014). Effect of β-Cyclodextrin Complexation on Solubility and Enzymatic Conversion of Naringin. International Journal of Molecular Sciences, 15(12), 22708-22720. [Link]
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ResearchGate. (n.d.). Solubility and Preferential Solvation of the Flavonoid this compound in Some Aqueous/Organic Solvent Mixtures. Request PDF. [Link]
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International Journal of Research Publication and Reviews. (2024). Determination of this compound Saturation Solubility in Diverse Dissolution Medium Using UV-Visible Spectrophotometric Analysis. Vol 5, no 9, pp 3405-3410. [Link]
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ResearchGate. (2015). Why is the solubility of Naringin in water low?. [Link]
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ResearchGate. (2023). How can I prepare dissolve or suspend this compound for its administration in rats either oral or IP?. [Link]
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National Institutes of Health. (2022). Preparation of this compound Nanosuspension and Its Antitussive and Expectorant Effects. International Journal of Nanomedicine, 17, 367-381. [Link]
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Johns Hopkins University. (2021). Preparation of this compound solution for in vivo application. Journal of Visualized Experiments, (174), e62736. [Link]
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Szymański, P., et al. (2022). The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases. PubMed Central. [Link]
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ResearchGate. (n.d.). Solubilities of Naringin and this compound in Different Solvents and Dissociation Constants of this compound. Request PDF. [Link]
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Technical Support Center: Naringenin Stability & Handling
Welcome to the technical support guide for naringenin. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and stability of this compound. Understanding its degradation kinetics is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide combines field-proven insights with established scientific principles to help you navigate the common challenges associated with this potent flavonoid.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding this compound handling and storage.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid crystalline this compound should be stored at -20°C.[1] Under these conditions, it can remain stable for at least four years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
This compound has poor aqueous solubility.[2][3][4] Therefore, stock solutions should be prepared in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] For example, solubilities are approximately 2.5 mg/mL in ethanol, 5 mg/mL in DMSO, and 10 mg/mL in DMF.[1] After dissolving, purge the solution with an inert gas like nitrogen or argon to minimize oxidation. Store these stock solutions in tightly sealed amber vials at -20°C or -80°C.
Q3: How long are aqueous solutions of this compound stable?
Aqueous solutions of this compound are highly unstable. It is strongly recommended not to store aqueous solutions for more than one day.[1][5] For experiments requiring aqueous buffers, a common practice is to first dissolve this compound in a minimal amount of DMF and then dilute it with the aqueous buffer of choice to the final concentration immediately before use.[1]
Q4: Is this compound sensitive to light?
Yes, this compound is susceptible to photodegradation, particularly when exposed to UV light.[6][7] Studies on its precursor, naringin, also show sensitivity to visible light exposure.[8][9] Therefore, all experiments involving this compound solutions should be conducted with protection from light. Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during handling.[6][7]
Q5: What are the primary factors that cause this compound degradation in solution?
The primary factors influencing this compound stability in solution are pH, temperature, light, and the presence of oxygen.[2][8]
-
pH: Extreme acidic or alkaline conditions can promote degradation.[8] this compound's solubility is pH-dependent, generally increasing in more alkaline conditions, but this may not correlate with improved stability.[10]
-
Temperature: While solid this compound is stable at low temperatures, its degradation in solution is accelerated by heat.[2] Its precursor, naringin, shows significant thermal degradation at temperatures above 100°C.[9][11]
-
Light: As mentioned, UV and visible light can cause photodegradation.[6][9]
-
Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation of flavonoids.[8]
Q6: What are the visible signs of this compound degradation?
A common sign of degradation in this compound formulations stored at elevated temperatures (e.g., 40°C and 60°C) is a color change, typically from white or off-white to light yellow.[6] In solution, degradation is typically identified analytically through the appearance of new peaks or a decrease in the parent peak area in a chromatogram.
Troubleshooting Guide
This section provides solutions to specific experimental problems that may arise from this compound instability.
| Problem | Probable Cause & Scientific Rationale | Recommended Solution & Validation Steps |
| Inconsistent/Non-reproducible results in cell-based assays. | Degradation in Aqueous Culture Media: this compound has very limited stability in aqueous solutions like cell culture media (e.g., PBS, pH 7.2-7.4).[1][10] The physiological pH and temperature (37°C) can accelerate hydrolysis or oxidation, leading to a decrease in the effective concentration of the active compound over the course of the experiment. | Solution: Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in the culture medium immediately before adding it to the cells. Validation: To confirm stability in your specific medium, incubate a this compound-spiked medium sample under your experimental conditions (37°C, 5% CO₂) for the duration of your assay. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining this compound using HPLC. This will establish a stability profile and inform your experimental design. |
| Unexpected peaks appear in my HPLC/LC-MS chromatogram. | Formation of Degradation Products: The appearance of new, unidentified peaks is a classic sign of chemical degradation. Forced degradation studies show that this compound can break down under stress conditions (acid, base, heat, light), forming various byproducts.[12] These degradants may have different chromatographic retention times. | Solution: Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. Analyze these stressed samples by HPLC. The resulting chromatograms will help you identify the retention times of potential degradants, confirming that the unexpected peaks in your experimental samples are due to instability. This also demonstrates the stability-indicating capability of your analytical method.[6] |
| Low or variable recovery of this compound from biological samples (e.g., plasma, tissue). | Instability during Sample Processing/Storage: this compound can degrade during the extraction, handling, and storage of biological matrices. Factors like endogenous enzymes, pH of the extraction solvent, and exposure to room temperature or light during processing can all contribute to compound loss before analysis. | Solution: Optimize your sample processing workflow to minimize degradation. Keep samples on ice at all times. Protect them from light. Perform extractions quickly. Validation: Conduct a matrix stability study. Spike a known concentration of this compound into a blank biological matrix (e.g., plasma from an untreated animal). Analyze one aliquot immediately (T=0). Store other aliquots under your intended short-term (e.g., 24 hours at room temperature) and long-term (e.g., 1 month at -80°C) storage conditions, as well as through several freeze-thaw cycles.[13] Quantify the this compound in each sample to determine the percentage of recovery and ensure your handling protocol is not introducing analytical errors.[13] |
Key Degradation Factors & Mitigation Strategies
This diagram illustrates the primary environmental stressors that lead to this compound degradation and the recommended strategies to maintain its integrity.
Caption: Key factors causing this compound degradation and corresponding mitigation methods.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the standard procedure for preparing this compound solutions for in vitro experiments.
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it for use in aqueous experimental systems.
Materials:
-
This compound (crystalline solid, ≥98% purity)[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Inert gas (Nitrogen or Argon)
-
Aqueous buffer or cell culture medium (e.g., PBS, pH 7.2)
Methodology:
-
Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance in a fume hood.
-
Dissolution: Transfer the weighed this compound to a sterile amber vial. Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).[1] Vortex thoroughly until the solid is completely dissolved.
-
Inert Gas Purge: Gently blow a stream of inert gas over the surface of the stock solution for 30-60 seconds to displace oxygen from the headspace of the vial.[1][5]
-
Storage: Tightly cap the vial and seal with parafilm. Label clearly with compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[8]
-
Preparation of Working Solution: Immediately before an experiment, thaw the stock solution. Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium.[1] Mix thoroughly. Use this freshly prepared working solution without delay. Do not store the diluted aqueous solution.[1]
Protocol 2: Standard this compound Stability Assay (Forced Degradation)
This workflow is essential for understanding the degradation profile of this compound and for validating that your analytical method is "stability-indicating."
Caption: Workflow for a forced degradation study of this compound.
Objective: To assess the stability of this compound under various stress conditions.[8][11]
Materials:
-
This compound solution (prepared as in Protocol 1, then diluted)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Amber and clear HPLC vials[8]
-
Calibrated incubator/oven, water bath, and photostability chamber
-
Validated HPLC system with UV detector and C18 column[8][14]
Methodology:
-
Preparation: Prepare a this compound solution at a known concentration (e.g., 100 µg/mL) in a suitable solvent mixture (e.g., methanol/water).
-
Aliquoting: Distribute the solution into several sets of vials for each condition. Use clear vials for photostability testing and amber vials for all other conditions.[8]
-
Stress Application:
-
Acidic: Add HCl to a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C).[11]
-
Alkaline: Add NaOH to a final concentration of 0.1 N. Keep at room temperature.
-
Thermal: Place vials in an oven set to a high temperature (e.g., 80°C), protected from light.[8]
-
Photolytic: Expose clear vials to a controlled light source (e.g., UV-C at 254 nm or a visible light chamber).[6] Wrap a control vial in foil and place it in the same chamber.
-
Control: Store one set of vials at 4°C in the dark.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours), remove a vial from each condition.
-
Analysis:
-
Neutralize the acid and base-stressed samples before injection if necessary.
-
Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the intact this compound peak from any degradation products.[14]
-
Monitor at this compound's λmax, approximately 289 nm.[1]
-
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot this percentage against time to determine the degradation kinetics under each stress condition.
References
- BenchChem. (n.d.). Technical Support Center: Naringin Stability and Degradation.
-
Barros, A. C. A., et al. (2024). Preformulation studies and in vitro cytotoxicity of naringin. Taylor & Francis Online. Retrieved from [Link]
-
Cordenonsi, L. M., et al. (2020). Polymeric nanoparticles loaded naringin and this compound: effect of solvent, characterization, photodegradation and stability studies. Drug Analytical Research. Retrieved from [Link]
-
Lucas-Abellán, C., et al. (2019). Effect of temperature, pH, β- and HP-β-cds on the solubility and stability of flavanones: this compound and hesperetin. ResearchGate. Retrieved from [Link]
-
Gaikwad, S., et al. (2024). A novel sustainable and ecofriendly UV-Spectrophotometric method for the determination of this compound in bulk and vaginal niosomal nanoformulation. International Journal of Ayurvedic Medicine. Retrieved from [Link]
-
Garg, N., et al. (2023). Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications. Molecules. Retrieved from [Link]
-
Jadhav, P., et al. (2023). Determination of this compound Saturation Solubility in Diverse Dissolution Medium Using UV-Visible Spectrophotometric Analysis. International Journal of Research and Publication and Reviews. Retrieved from [Link]
-
Jha, D. K., et al. (2020). Solubilities of Naringin and this compound in Different Solvents and Dissociation Constants of this compound. ResearchGate. Retrieved from [Link]
-
Kanaze, F.I., et al. (2010). Dissolution rate and stability study of flavanone aglycones, this compound and hesperetin, by drug delivery systems based on polyvinylpyrrolidone (PVP) nanodispersions. Taylor & Francis Online. Retrieved from [Link]
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Al-Subaie, A., et al. (2023). storage stability of lyophilized naringin micelles at room temperature.... ResearchGate. Retrieved from [Link]
-
Tomczyk, M., et al. (2022). The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases. MDPI. Retrieved from [Link]
-
Choi, J-S., et al. (2022). Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of this compound Prepared Using Hot-Melt Extrusion. Frontiers in Pharmacology. Retrieved from [Link]
-
Cordenonsi, L. M., et al. (2020). Polymeric nanoparticles loaded naringin and this compound: effect of solvent, characterization, photodegradation and stability studies. ResearchGate. Retrieved from [Link]
-
Chaaban, H., et al. (2020). Effect of the process, temperature, light and oxygen on naringin extraction and the evolution of its antioxidant activity. ResearchGate. Retrieved from [Link]
-
Salehi, B., et al. (2023). Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review. Foods. Retrieved from [Link]
-
Wang, Y., et al. (2019). Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites this compound and 3-(4′-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method. Molecules. Retrieved from [Link]
-
Cordenonsi, L.M., et al. (2015). Simultaneous separation and sensitive detection of naringin and this compound in nanoparticles by chromatographic method indicating stability and photodegradation kinetics. PubMed. Retrieved from [Link]
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Technical Support Center: Optimizing Naringenin Solubility by pH Adjustment
Introduction
Naringenin (4′,5,7-trihydroxyflavanone) is a prominent flavanone found in citrus fruits, recognized for its extensive pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Despite its therapeutic promise, a primary challenge in its experimental application is its poor aqueous solubility, which can significantly impact bioavailability and experimental reproducibility.[4][5][6][7] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand and overcome solubility challenges by effectively manipulating pH. We will delve into the physicochemical principles governing this compound's solubility, offer detailed troubleshooting advice, and provide validated protocols for solution preparation.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in water?
A1: this compound's low water solubility is attributed to its chemical structure, which consists of a 15-carbon flavonoid skeleton with three aromatic rings.[2] This structure is largely nonpolar, making it hydrophobic. While it possesses hydroxyl groups that can form hydrogen bonds with water, the overall molecular structure limits its interaction with water molecules, leading to poor dissolution in aqueous media.[8][9]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly acidic compound due to its phenolic hydroxyl groups. Its solubility in aqueous solutions is highly pH-dependent.[5][10] At pH values below its first acid dissociation constant (pKa), this compound exists predominantly in its neutral, un-ionized form, which has very low water solubility. As the pH of the solution increases to above its pKa values, the hydroxyl groups deprotonate, forming anionic naringenate salts. These ionized forms are significantly more polar and, therefore, more soluble in water. Studies have shown a clear trend of increasing solubility with an increase in pH.[10]
Q3: What are the pKa values for this compound?
A3: The dissociation of this compound's hydroxyl protons occurs at specific pH values, defined by its pKa constants. Experimental data determined by UV spectroscopy indicates two primary pKa values for this compound:
Understanding these values is crucial for preparing solutions, as they indicate the pH range where this compound's solubility will dramatically increase.
Q4: I've dissolved this compound in an organic solvent first, but it precipitates when I dilute it into my aqueous buffer. Why does this happen and how can I prevent it?
A4: This is a common phenomenon known as "crashing out" or precipitation. It occurs because the high concentration of the organic stock solution is rapidly diluted in the aqueous buffer, exceeding this compound's solubility limit in the final solvent mixture. The final concentration of the organic solvent may be too low to keep the hydrophobic this compound in solution.[13]
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This facilitates rapid dispersion and prevents localized supersaturation.[13]
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium or buffer as low as possible, typically well below 1% (v/v), to avoid cellular toxicity and precipitation.[13][14]
-
Pre-warm the Medium: Warming the aqueous medium to 37°C can sometimes increase the solubility and prevent precipitation upon addition of the stock solution.[13]
-
Use of Solubilizing Agents: Incorporating excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can encapsulate the this compound molecule, significantly enhancing its aqueous solubility.[13]
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Cloudiness or precipitate forms immediately upon adding this compound stock to aqueous buffer. | The desired final concentration exceeds this compound's solubility limit in the final buffer composition and pH. | 1. Verify pH: Ensure the final pH of your buffer is in a range where this compound is sufficiently soluble (ideally above pH 7.5).2. Lower Working Concentration: Test a lower final concentration to determine the solubility threshold in your specific medium.[13]3. Increase Final pH: If experimentally permissible, adjust the pH of the final solution to a more alkaline value (e.g., pH 7.4 to 8.0) to increase solubility.[10]4. Filter Sterilization: If you suspect salt complex precipitation, you can filter the final solution through a 0.22 µm sterile filter, but be aware this might also remove some precipitated this compound.[13] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated, or this compound is degrading or interacting with media components. | 1. Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment to minimize the risk of precipitation over time.[14][15]2. Check for Buffer Compatibility: High concentrations of certain salts or proteins in the buffer or media could reduce this compound's solubility.[14]3. Storage of Stock Solutions: Store concentrated organic stock solutions at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[16] |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution or precipitation during the experiment leads to variability in the effective concentration of this compound. | 1. Visually Inspect Stock Solution: Before each use, ensure there is no precipitate in your concentrated stock. If observed, gently warm the solution (e.g., to 37°C) and vortex to redissolve.[14]2. Ensure Complete Initial Dissolution: Use sonication or gentle warming to ensure the this compound is fully dissolved in the initial organic solvent before any dilution steps.[17]3. Vortex Final Solution: Gently vortex the final diluted solution before adding it to your experimental setup to ensure homogeneity.[14] |
Quantitative Data Summary
The solubility of this compound is significantly influenced by the solvent and the pH of the aqueous medium. Below is a summary of its solubility in various solvents.
| Solvent/Medium | Approximate Solubility | Notes |
| Water | Very low (e.g., 4.38 µg/mL to 49.82 µg/mL)[4][7][11] | Solubility is pH-dependent and increases with temperature.[5][7] |
| Ethanol | ~2.5 mg/mL[15] | A common solvent for preparing stock solutions. |
| DMSO (Dimethyl Sulfoxide) | ~5 mg/mL[15] | Frequently used for high-concentration stock solutions for in vitro studies.[13] |
| DMF (Dimethylformamide) | ~10 mg/mL[15] | Offers higher solubility than DMSO and ethanol. |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL[15] | Illustrates the two-step dilution method for aqueous buffers. |
| Phosphate Buffer (pH 6.8) | 90.32 ± 3.03 µg/mL[4] | Shows increased solubility compared to more acidic conditions. |
| Phosphate Buffer (pH 7.4) | Provides a clear solution, indicating higher solubility.[10] | A common physiological pH for experiments. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting point for cell culture and other in vitro assays.
Materials:
-
This compound powder (FW: 272.25 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.72 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile vial. Add 1 mL of sterile, high-purity DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic water bath for 5-10 minutes or gently warm to 37°C to aid dissolution.[14][17]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for long-term stability.[16] This prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[16]
Protocol 2: Preparation of a pH-Adjusted this compound Working Solution for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and adjusting the pH to enhance solubility.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Calibrated pH meter
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Initial Dilution: To prepare a 100 µM working solution, for example, you will perform a 1:100 dilution. In a sterile conical tube, add 9.9 mL of sterile PBS.
-
Controlled Addition: While gently vortexing the PBS, slowly add 100 µL of the 10 mM this compound stock solution drop by drop. This gradual addition is critical to prevent precipitation.
-
pH Check and Adjustment: Measure the pH of the solution. It should be close to 7.4. If a higher pH is desired to ensure complete and stable solubilization (e.g., pH 8.0), add 0.1 M NaOH dropwise while monitoring the pH until the target is reached. Be cautious not to overshoot the desired pH.
-
Final Inspection: The final solution should be clear and free of any visible precipitate.
-
Immediate Use: It is strongly recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.[15]
Visualizations
This compound Ionization and pH
The following diagram illustrates the relationship between pH, this compound's pKa values, and its state of ionization, which directly correlates with its aqueous solubility.
Caption: this compound's ionization state and solubility as a function of pH.
Experimental Workflow for pH-Adjusted Solution Preparation
This workflow diagram outlines the key steps for preparing a soluble aqueous working solution of this compound from a concentrated organic stock.
Caption: Workflow for preparing pH-adjusted this compound solutions.
References
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PubMed Central. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study. [Link]
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ResearchGate. Effect of temperature, pH, β- and HP-β-cds on the solubility and stability of flavanones: this compound and hesperetin | Request PDF. [Link]
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International Journal of Research Publication and Reviews. Determination of this compound Saturation Solubility in Diverse Dissolution Medium Using UV-Visible Spectrophotometric Analysis. [Link]
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NIH. Rapid Quantitative Analysis of this compound in the Fruit Bodies of Inonotus vaninii by Two-phase Acid Hydrolysis Followed by Reversed Phase-high Performance Liquid Chromatography-ultra Violet. [Link]
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PubMed. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review. [Link]
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Validation & Comparative
A Senior Scientist's In Vivo Validation Guide: Naringenin as a Potent Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic from a promising molecule to a clinical candidate is paved with rigorous validation. For natural compounds like naringenin, a flavanone abundant in citrus fruits, demonstrating robust in vivo efficacy is the critical step that separates academic curiosity from therapeutic reality. This guide provides an in-depth, experience-driven framework for validating the anti-inflammatory effects of this compound in vivo, offering objective comparisons with established alternatives and the detailed experimental methodologies required for replication and extension.
The Mechanistic Imperative: Targeting the Core of Inflammation
This compound's therapeutic potential is not speculative; it is grounded in its ability to modulate fundamental inflammatory signaling pathways. Numerous in vitro and in vivo studies have demonstrated that its anti-inflammatory properties stem from the targeted suppression of key molecular cascades.[1][2] Specifically, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes.[3][4][5] Concurrently, it attenuates the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling route for inflammatory responses.[2][6][7][8] The concerted inhibition of these pathways leads to a significant reduction in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][9][10][11] This guide will detail how to translate these molecular actions into quantifiable in vivo outcomes.
A Multi-Pronged Validation Strategy: Selecting the Right In Vivo Models
To build a compelling evidence package, a single in vivo model is insufficient. A strategic selection of models that represent acute, systemic, and chronic inflammation is essential to comprehensively characterize a compound's activity. We will explore three gold-standard models.
The Litmus Test: Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is the quintessential first-line screening tool for acute anti-inflammatory activity. Its simplicity, reproducibility, and well-understood mechanism make it invaluable for initial efficacy assessment.
Expertise & Causality: The injection of carrageenan induces a localized, biphasic inflammatory response. The initial phase is driven by the release of histamine and serotonin, while the later, more sustained phase (3-6 hours) is characterized by neutrophil infiltration and the production of prostaglandins, a key target of non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] This model, therefore, provides a direct, quantifiable measure (paw volume) of a compound's ability to suppress acute, localized edema.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: A typical workflow for the rat paw edema model.
Comparative Performance Data (Representative)
| Treatment | Dose (mg/kg) | Paw Edema Inhibition at 4h (%) |
| Vehicle Control | - | 0% |
| This compound | 50 | ~45% |
| This compound | 100 | ~65% |
| Indomethacin (Positive Control) | 10 | ~70% |
Data are illustrative, based on typical findings in the literature.
Modeling the Cytokine Storm: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
To assess this compound's ability to quell a systemic, life-threatening inflammatory cascade, the LPS-induced endotoxemia model is unparalleled.
Expertise & Causality: LPS, a component of gram-negative bacteria, potently activates the innate immune system via Toll-like receptor 4 (TLR4), triggering a massive release of pro-inflammatory cytokines that can lead to septic shock.[14] This model is crucial for evaluating compounds intended to treat conditions characterized by hyperinflammation. This compound's known inhibitory effects on the TLR4/NF-κB pathway make this a highly relevant validation model.[3][9]
This compound's Mechanism in Suppressing LPS-Induced Inflammation
Caption: this compound inhibits key signaling pathways to reduce cytokine production.
Detailed Protocol: LPS-Induced Endotoxemia
-
Animals and Acclimatization: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize for one week.
-
Grouping (n=8 per group):
-
Group 1: Saline Control (i.p.)
-
Group 2: LPS (10 mg/kg, i.p.) + Vehicle (oral gavage)
-
Group 3: LPS (10 mg/kg, i.p.) + this compound (100 mg/kg, oral gavage)
-
Group 4: LPS (10 mg/kg, i.p.) + Dexamethasone (1 mg/kg, i.p.) - Self-Validating Positive Control
-
-
Procedure: Administer this compound or vehicle 1 hour prior to the LPS challenge.
-
Sample Collection: At 4 hours post-LPS, collect blood via cardiac puncture for serum separation. Euthanize animals and harvest lung and liver tissues.
-
Primary Endpoints:
-
Serum Cytokines: Quantify TNF-α, IL-6, and IL-1β levels using commercially available ELISA kits.
-
Tissue Analysis:
-
Fix a portion of lung and liver tissue in 10% formalin for histopathological analysis (H&E staining) to assess immune cell infiltration and tissue damage.
-
Homogenize the remaining tissue to measure myeloperoxidase (MPO) activity, a quantitative marker of neutrophil infiltration.
-
-
Mimicking Chronic Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis
To position this compound as a candidate for chronic inflammatory diseases like Inflammatory Bowel Disease (IBD), the DSS-induced colitis model is the industry standard.
Expertise & Causality: Administering DSS in drinking water chemically damages the colonic epithelium, compromising the intestinal barrier. This allows luminal bacteria and antigens to penetrate the mucosa, inciting a robust, sustained, and clinically relevant inflammatory response that mirrors human ulcerative colitis.[15][16][17]
Comparative Performance in DSS-Induced Colitis (Representative Data)
| Parameter | DSS + Vehicle | DSS + this compound (100 mg/kg/day) | DSS + Sulfasalazine (50 mg/kg/day) |
| Disease Activity Index (DAI) | 3.6 ± 0.3 | 1.8 ± 0.2 | 1.6 ± 0.2 |
| Colon Length (cm) | 5.4 ± 0.4 | 7.3 ± 0.3 | 7.6 ± 0.3 |
| Histological Score | 8.2 ± 0.9 | 3.9 ± 0.6 | 3.4 ± 0.5 |
| MPO Activity (U/g tissue) | 15.1 ± 1.5 | 7.2 ± 1.1 | 6.5 ± 0.9 |
| *p < 0.01 compared to DSS + Vehicle. Data are illustrative. |
Trustworthiness Through Rigorous, Self-Validating Design
Conclusion: Building a Case for Clinical Translation
The collective evidence from acute, systemic, and chronic in vivo models strongly supports this compound as a formidable anti-inflammatory candidate. Its demonstrated ability to reduce edema, suppress systemic cytokine release, and ameliorate the complex pathology of colitis provides a solid foundation for further development. The next logical steps for any drug development program would involve comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies to establish optimal dosing and exposure, followed by formal GLP toxicology studies. By following the rigorous, multi-faceted validation approach outlined here, researchers can confidently build a data package that substantiates the therapeutic potential of this compound and paves the way for its clinical translation.
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A Comparative Guide to Naringenin and Hesperetin in Modulating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Neuroinflammation and the Promise of Citrus Flavonoids
Neuroinflammation is a critical defensive response of the central nervous system (CNS) to injury, infection, or disease.[1] However, chronic or dysregulated neuroinflammation, characterized by the sustained activation of glial cells like microglia and astrocytes, is a key pathogenic driver in a host of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[2][3] This persistent inflammatory state leads to the release of pro-inflammatory mediators such as cytokines, chemokines, and reactive oxygen species (ROS), creating a neurotoxic environment that contributes to neuronal dysfunction and death.[2] Consequently, therapeutic strategies aimed at modulating this inflammatory cascade are of paramount interest in neuroscience and drug development.[2][3]
Citrus flavonoids, a class of polyphenolic compounds abundant in fruits like oranges, grapefruit, and lemons, have emerged as promising multi-target agents for their potent antioxidant and anti-inflammatory properties.[4][5][6] Among these, the flavanones naringenin and hesperetin have garnered significant attention for their ability to cross the blood-brain barrier (BBB) and exert neuroprotective effects.[7][8] This guide provides an in-depth, objective comparison of the experimental data supporting the roles of this compound and hesperetin in mitigating neuroinflammation, focusing on their molecular mechanisms, comparative efficacy, and the experimental protocols used to validate their effects.
This compound: A Multi-Pathway Modulator of Glial Activation
This compound, found in high concentrations in grapefruit and tomatoes, has been extensively studied for its neuroprotective capabilities.[4][9] Its efficacy stems from its ability to interact with and modulate multiple intracellular signaling cascades that are central to the inflammatory response.
Mechanisms of Action
Preclinical studies demonstrate that this compound exerts its anti-neuroinflammatory effects by targeting key signaling pathways.[10][11] A primary mechanism is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] In models of neuroinflammation, this compound prevents the phosphorylation and subsequent activation of NF-κB, which is a master regulator of pro-inflammatory gene expression.[12][14] This leads to a significant downstream reduction in inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[10][11][13]
Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical cascade in the inflammatory process.[10][11] It has been shown to suppress the phosphorylation of JNK, thereby inhibiting microglia activation.[15] this compound also targets several other inflammatory signals, including the Suppressor of Cytokine Signaling 3 (SOCS-3) and Signal Transducer and Activator of Transcription-1 (STAT-1).[12]
A key aspect of this compound's action is its ability to promote a phenotypic shift in microglial polarization from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[12][15] This is achieved by down-regulating M1 markers (TNF-α, IL-1β) and up-regulating M2 markers like Arginase-1 (Arg-1) and IL-10.[12][15]
Caption: this compound's Anti-Neuroinflammatory Mechanism.
Hesperetin: A Potent Inhibitor of Inflammatory Mediators
Hesperetin, the aglycone form of hesperidin found predominantly in oranges and lemons, also exhibits robust neuroprotective effects.[3][16] Its mechanism of action shares commonalities with this compound but also possesses distinct features.
Mechanisms of Action
Similar to this compound, hesperetin's anti-inflammatory activity is largely mediated by the inhibition of the NF-κB and MAPK signaling pathways .[2][14] Experimental data show that hesperetin significantly reduces the expression of phosphorylated-NF-κB in lipopolysaccharide (LPS)-stimulated models, leading to a marked decrease in TNF-α and IL-1β.[14] It also effectively down-regulates the phosphorylation of MAPK members, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38, which are key upstream regulators of inflammatory cytokines.[14][17]
Hesperetin has been shown to counteract neuroinflammation by suppressing the activation of both microglia and astrocytes in vivo.[2][16] This suppression is associated with the reduced expression of inflammatory cytokines and a decrease in oxidative stress.[2][18] Hesperetin enhances cellular antioxidant defenses through the upregulation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf-2) pathway and its downstream target, heme-oxygenase-1 (HO-1).[2][18]
Caption: Hesperetin's Anti-Neuroinflammatory Mechanism.
Comparative Analysis: this compound vs. Hesperetin
While both flavonoids are effective anti-neuroinflammatory agents, a direct comparison of experimental data reveals subtle but important differences in their potency and mechanistic focus.
Potency and Efficacy
Direct comparative studies are limited, but available data suggest both compounds are effective in the low micromolar range in vitro. One study directly compared the effects of this compound and hesperetin (at 25 μM) on the mRNA expression of inflammatory mediators in RAW264.7 macrophage cells stimulated with advanced glycation end products (AGEs).[19] The results indicated that hesperetin had a slightly more potent inhibitory effect on IL-1β mRNA expression (45.48% reduction) compared to this compound (40.21% reduction).[19] Conversely, this compound showed a stronger inhibitory effect on Monocyte Chemoattractant Protein-1 (MCP-1) expression (52.13% reduction) compared to hesperetin (43.16% reduction).[19] Both were effective at reducing iNOS and COX-2 expression.[19]
Summary of Comparative Effects on Neuroinflammation
| Feature | This compound | Hesperetin | Key References |
| Primary Signaling Targets | NF-κB, MAPK (JNK), SOCS3, AMPKα/PKCδ | NF-κB, MAPK (ERK1/2, p38), TLR4 | [5][10][11][12][14] |
| Antioxidant Pathway | Nrf2/ARE Pathway | Nrf2/HO-1 Pathway | [2][4][18] |
| Effect on Microglia | Inhibits activation; promotes M1 to M2 polarization | Inhibits activation; reduces gliosis | [2][12][15] |
| Effect on Astrocytes | Reduces activation (GFAP expression) | Inhibits activation; reduces astrocytosis | [2][12] |
| Pro-inflammatory Cytokines↓ | TNF-α, IL-1β, IL-6 | TNF-α, IL-1β, IL-6 | [1][10][11][17] |
| Inflammatory Enzymes ↓ | iNOS, COX-2 | iNOS | [1][10][12][17] |
| BBB Permeability | Confirmed; likely via passive diffusion | Confirmed | [7][8] |
Experimental Models and Protocols for Evaluation
The anti-neuroinflammatory effects of these flavonoids are typically evaluated using a combination of in vitro and in vivo models.
Common Experimental Models
-
In Vitro: The most common model involves stimulating microglial cell lines (e.g., BV-2) or primary microglia with LPS.[20][21] This robustly activates the TLR4 pathway, mimicking bacterial infection-induced inflammation and leading to a significant release of nitric oxide (NO) and pro-inflammatory cytokines.[22] Co-cultures of neurons and microglia are also used to assess the neuroprotective effects of the compounds against inflammation-induced neuronal death.[21]
-
In Vivo: LPS is administered to rodents (mice or rats) either systemically (intraperitoneally, IP) or directly into the brain (intracerebroventricularly, ICV) to induce a neuroinflammatory state.[20][23] Other models include injecting Aβ peptides to model AD-like pathology or using neurotoxins like MPTP to model PD.[2][12]
Protocol: In Vitro Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglial Cells
This protocol provides a standardized workflow to compare the efficacy of this compound and hesperetin in an LPS-stimulated microglial cell model.
Caption: Workflow for in vitro neuroinflammation assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into appropriate plates (e.g., 1x10⁴ cells/well in a 96-well plate for viability; 5x10⁴ cells/well in a 24-well plate for supernatant analysis) and allow them to adhere for 24 hours.
-
Causality: Seeding density must be optimized to ensure cells are in a logarithmic growth phase and not over-confluent, which can affect their response to stimuli.
-
-
Treatment and Stimulation:
-
Prepare stock solutions of this compound and hesperetin (e.g., in DMSO) and dilute to final concentrations in culture media. The final DMSO concentration should be non-toxic (typically <0.1%).
-
Remove the old medium and pre-treat the cells with media containing various concentrations of this compound or hesperetin for 1-2 hours. Include a vehicle control (DMSO only).
-
Causality: Pre-treatment allows the compounds to enter the cells and be available to interfere with signaling cascades immediately upon inflammatory stimulation.
-
Add LPS (e.g., final concentration of 100 ng/mL) to the wells. Include a control group with no LPS and no flavonoid, and a group with LPS only.
-
Incubate for 24 hours.
-
-
Downstream Analysis:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure nitrite (a stable product of NO) concentration using the Griess reagent. A decrease in nitrite indicates inhibition of iNOS activity.
-
Cytokine Quantification: Use the collected supernatant to quantify the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability: Assess any potential cytotoxicity of the compounds using an MTT or similar viability assay. This is a critical control to ensure that reduced inflammation is not due to cell death.
-
Western Blot Analysis: Lyse the cells to extract proteins. Perform Western blotting to measure the expression levels of key signaling proteins (e.g., p-NF-κB, p-ERK, p-p38, iNOS, COX-2) to confirm the mechanism of action.
-
-
Self-Validation and Controls:
-
Positive Control: LPS-only treated cells should show a significant increase in NO and cytokines compared to untreated cells.
-
Negative Control: Untreated cells establish the baseline.
-
Vehicle Control: Ensures the solvent (DMSO) has no effect.
-
Toxicity Control: The MTT assay confirms that the observed anti-inflammatory effects are not a result of compound-induced cytotoxicity.
-
Conclusion and Future Perspectives
Both this compound and hesperetin are potent citrus flavanones capable of mitigating neuroinflammation through the modulation of critical signaling pathways, primarily NF-κB and MAPKs.[12][14] They effectively reduce the production of a wide array of pro-inflammatory mediators and suppress the activation of microglia, the resident immune cells of the brain.[2][12] While they share many mechanisms, subtle differences in their potency towards specific inflammatory markers and their influence on distinct signaling nodes (e.g., this compound's documented effect on M1/M2 polarization) may offer opportunities for targeted therapeutic development.[12][15][19]
A significant challenge for the clinical translation of these compounds is their low oral bioavailability.[4] Future research should focus on the development of advanced nanocarrier-based delivery systems to enhance their penetration across the BBB and sustain their concentration in the brain.[10] Furthermore, head-to-head comparative studies in standardized in vivo models of neurodegenerative diseases are essential to definitively establish their relative therapeutic efficacy. The evidence strongly supports the continued investigation of this compound and hesperetin as valuable lead compounds in the search for novel treatments for neuroinflammatory disorders.
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A Comparative Guide to the Efficacy of Naringenin and Standard Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the anti-cancer efficacy of the natural flavonoid naringenin against conventional chemotherapy agents. It synthesizes preclinical data to offer a nuanced perspective on this compound's potential role in oncology, focusing on its mechanisms of action, comparative potency, and its emerging role as a synergistic agent.
Section 1: Mechanistic Landscape: this compound's Multi-Targeted Anti-Cancer Strategy
Unlike standard cytotoxic drugs that often have a singular, potent mechanism of action (e.g., DNA alkylation or microtubule disruption), this compound exerts its anti-cancer effects through the modulation of numerous cellular signaling pathways.[1][2][3] This pleiotropic activity allows it to interfere with cancer initiation, promotion, and progression.[1][2]
Key mechanisms of this compound include:
-
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and caspases (-3, -7, -9) while downregulating anti-apoptotic proteins such as Bcl-2.[4][5][6] This is often mediated through the inhibition of critical survival pathways.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G0/G1 or G2 phases, preventing them from entering mitosis.[1]
-
Inhibition of Proliferation and Metastasis: this compound interferes with key signaling cascades that drive cancer cell growth and spread, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][4][7] By inhibiting these pathways, it can reduce the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for invasion and metastasis.[8]
-
Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth. This compound has been found to suppress angiogenesis, further limiting tumor expansion.[7]
-
Modulation of the Tumor Microenvironment: It can also exert anti-inflammatory effects and enhance anti-tumor immunity by increasing the activity of T cells.[1]
Diagram: this compound's Influence on Apoptotic Signaling
The following diagram illustrates how this compound can induce apoptosis in cancer cells by modulating key signaling pathways.
Caption: this compound induces apoptosis by inhibiting survival pathways and upregulating pro-apoptotic proteins.
Section 2: Comparative Efficacy: this compound vs. Standard Chemotherapeutics
A critical aspect of evaluating a potential anti-cancer agent is its potency, often measured by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates higher potency.
Preclinical in vitro studies consistently show that this compound's IC50 values are significantly higher than those of standard chemotherapy drugs like cisplatin and doxorubicin. This indicates that this compound is less potent on a molar basis.
| Compound | Cancer Cell Line | Cancer Type | Approximate IC50 Value (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 780 - 880 | [9] |
| HT-29 | Colon Cancer | 780 - 880 | [9] | |
| KB-1 | Oral Cancer | 125.3 | [5] | |
| B16F10 | Melanoma | 100 - 400 (Dose-dependent inhibition) | [7] | |
| Cisplatin | HeLa Spheroids | Cervical Cancer | 33 (EC50) | [10] |
| Doxorubicin | A549 | Lung Cancer | ~1-2 (with this compound) | [11][12] |
| MCF-7 | Breast Cancer | ~1-2 (with this compound) | [11][12] | |
| 5-Fluorouracil (5-FU) | HCT116 | Colorectal Cancer | < 50 | [13] |
Analysis of Efficacy Data:
The data clearly illustrates that standard chemotherapeutic agents operate at much lower micromolar, or even nanomolar, concentrations compared to this compound. For instance, the IC50 for this compound in MCF-7 breast cancer cells is in the high micromolar range (780-880 µM)[9], whereas drugs like doxorubicin are effective at significantly lower concentrations.
This difference in potency is expected. Standard drugs are designed for maximum cytotoxicity against rapidly dividing cells. This compound, as a natural compound, has a more modulatory and less acutely toxic effect. However, its value may not lie in its potency as a standalone agent but in its potential to work synergistically with these standard drugs.
Section 3: The Synergistic Potential: this compound as a Combination Therapy Agent
Emerging research highlights this compound's significant promise as an adjuvant or co-adjuvant in cancer therapy.[14][15] When combined with standard drugs, this compound can enhance their anti-tumor effects, often allowing for lower, less toxic doses of the chemotherapeutic agent.
Key Synergistic Effects:
-
Enhanced Efficacy of Doxorubicin: In A549 (lung) and MCF-7 (breast) cancer cells, combining this compound with doxorubicin resulted in IC50 values approximately two-fold lower than that of doxorubicin alone.[11][12] this compound achieves this by inhibiting multidrug resistance-associated proteins (MRPs), which are responsible for pumping the drug out of cancer cells.[11][12]
-
Improved Cisplatin Activity: In cervical cancer spheroids, combining 500 µM this compound with low concentrations of cisplatin (16 µM) significantly decreased cell viability and reduced the invasive capacity of the cancer cells, demonstrating an enhanced therapeutic effect.[10][16]
-
Overcoming Drug Resistance: A major challenge in chemotherapy is the development of multidrug resistance (MDR).[8] this compound can help reverse this resistance, making cancer cells more sensitive to drugs they previously resisted.[1][8][14]
-
Cardioprotective and Nephroprotective Effects: Standard drugs like doxorubicin and cisplatin are known for their cardiotoxic and nephrotoxic side effects, respectively.[17][18][19] Studies have shown that this compound can mitigate this damage, likely due to its strong antioxidant and anti-inflammatory properties, thereby improving the safety profile of chemotherapy.[18][20][19][21]
Section 4: Essential Experimental Protocols for Efficacy Assessment
To ensure the scientific rigor of findings in this field, standardized and well-controlled experimental protocols are paramount. Below are methodologies for two foundational in vitro assays used to evaluate the anti-cancer efficacy of compounds like this compound.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and the standard drug (e.g., cisplatin) in culture medium. Treat the cells with these concentrations and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Use non-linear regression to determine the IC50 value.[22]
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Apoptosis Quantification via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be distinguished based on their fluorescence signals:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.[22]
Section 5: Conclusion and Future Perspectives
The available preclinical evidence paints a clear picture: this compound is not a direct competitor to standard anti-cancer drugs in terms of sheer cytotoxic potency. Its strength lies in its multi-targeted, modulatory mechanism of action and its favorable safety profile.[1][23]
The most promising therapeutic application for this compound in oncology appears to be in combination therapies.[14][15] Its ability to enhance the efficacy of conventional drugs, overcome multidrug resistance, and protect against chemotherapy-induced toxicities positions it as a powerful adjuvant agent.[10][12][16][24]
However, challenges remain. This compound suffers from poor bioavailability, which may limit its clinical utility.[4] Future research must focus on developing advanced nanoformulations to improve its delivery and stability.[1][4] Furthermore, while preclinical data is abundant, rigorous clinical trials are necessary to validate these promising findings in human patients.[4][23] As research progresses, this compound may evolve from a dietary flavonoid into a valuable component of a more effective and less toxic cancer treatment paradigm.
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A Researcher's Guide to Bridging the Bench and Biology: The In Vitro-In Vivo Correlation of Naringenin
Introduction: The Naringenin Paradox
This compound, a flavanone predominantly found in citrus fruits, has demonstrated a remarkable spectrum of biological activities in laboratory settings, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Countless in vitro studies using cell lines and isolated enzymes have painted a picture of a potent therapeutic agent. However, the translation of these promising in vitro findings into predictable in vivo efficacy presents a significant challenge for drug development professionals.[3][4] This guide provides a critical comparison of this compound's performance in controlled laboratory assays versus complex biological systems. We will delve into the experimental data, explore the underlying reasons for observed discrepancies, and offer practical protocols to aid researchers in navigating the path from benchtop discovery to preclinical validation.
Part 1: this compound's Potency in a Controlled Environment (In Vitro Evidence)
In the simplified and controlled environment of in vitro assays, this compound exhibits robust and often dose-dependent activity across various experimental models. These assays are crucial for initial screening and mechanistic elucidation.
Antioxidant Activity
A primary mechanism attributed to this compound is its ability to scavenge free radicals and mitigate oxidative stress.[1] This is commonly quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| In Vitro Assay | Key Finding (IC50) | Description | Reference |
| DPPH Radical Scavenging | 264.44 µM | Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical.[5] | [6] |
| Nitric Oxide Radical Scavenging | 185.6 µM | Assesses the capacity of this compound to scavenge nitric oxide radicals. | [6] |
| ABTS Radical Scavenging | 0.71 µg/mL (approx. 2.6 µM) | Evaluates the scavenging of the ABTS radical cation, a different measure of antioxidant potential. | [7] |
| Hydroxyl Radical Scavenging | 251.1 µM | Determines the ability to neutralize highly reactive hydroxyl radicals. | [6] |
Anti-inflammatory and Anticancer Effects
This compound has been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.[8][9][10] In vitro studies on various cell lines have demonstrated its ability to inhibit proliferation, induce apoptosis, and reduce the expression of inflammatory mediators.[4][11][12]
| Activity | Cell Line/Model | Key Finding | Reference |
| Anti-proliferative | Human lung cancer cells | Reduced expression of MMP-2 and MMP-9 at 100-200 µM. | [4] |
| Anti-proliferative | Glioblastoma cells | Suppressed MMP-2 and MMP-9 activity at 100-300 µM. | [4] |
| Anti-angiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed endothelial cell migration and tube formation. | [4][13] |
| Anti-inflammatory | Macrophage cell lines | Reduced nitric oxide production by decreasing iNOS expression. | [14] |
Part 2: The Biological Reality: this compound's Performance In Vivo
When this compound is administered to a living organism, its journey and, consequently, its biological impact are far more complex than in a petri dish. Factors such as absorption, distribution, metabolism, and excretion (ADME) come into play, significantly influencing its bioavailability and therapeutic efficacy.
The Bioavailability Hurdle: Metabolism is Key
The primary reason for the discrepancy between in vitro and in vivo results for this compound is its extensive first-pass metabolism in the gut and liver.[3] Upon oral administration, this compound is rapidly converted into glucuronide and sulfate conjugates.[15][16] These metabolites are the predominant forms found circulating in the bloodstream, while the free, unconjugated form of this compound is often undetectable.[16][17]
This metabolic transformation is a critical point of consideration. While in vitro studies almost exclusively use the aglycone (unconjugated) form of this compound, the cells in an in vivo system are primarily exposed to its conjugated metabolites.[18] These metabolites may possess different biological activities compared to the parent compound.
Diagram: The Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathway of orally administered this compound, highlighting the conversion to its major circulating forms.
Caption: Metabolic pathway of orally administered this compound.
In Vivo Efficacy: Higher Doses Required
Reflecting its metabolic challenges, in vivo studies often require significantly higher and more frequent doses of this compound to achieve a therapeutic effect compared to the concentrations used in vitro.[3] Despite this, this compound has demonstrated noteworthy anti-inflammatory and antiallergic activity in animal models.
| In Vivo Model | This compound Dose/Application | Key Outcome | Reference |
| Arachidonic Acid-Induced Ear Edema (Mouse) | 1% topical application | Noticeable anti-inflammatory effect. | [19] |
| TPA-Induced Ear Edema (Mouse) | 0.5% - 2% topical application | Inhibitory effect on inflammation. | [19] |
| Passive Cutaneous Anaphylaxis (Mouse) | 0.02% intravenous; 2% topical | Strong antiallergic activity. | [19] |
| Gestational Diabetes (Mouse) | Daily intraperitoneal injections | Improved glucose tolerance and reduced inflammatory markers. | [20] |
| Rheumatoid Arthritis (Rat) | Oral treatment | Reduced paw inflammation and levels of inflammatory markers like CRP and nitric oxide. | [14] |
Part 3: Bridging the Gap: A Practical Workflow and Protocols
A successful IVIVC requires a systematic approach that accounts for the metabolic fate of the compound. Researchers should aim to not only test the parent compound but also its major metabolites.
Diagram: IVIVC Experimental Workflow
This workflow outlines a logical progression from initial in vitro screening to in vivo validation for compounds like this compound.
Caption: A logical workflow for establishing in vitro-in vivo correlation.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized method for assessing the antioxidant capacity of this compound in vitro.
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
This compound standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ethanol or Methanol
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)
Procedure:
-
Preparation of DPPH Solution: Dissolve DPPH in ethanol to a concentration of approximately 0.1 mM. The solution should have an absorbance of about 1.0 at 517 nm.[5] This solution should be freshly prepared and protected from light.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in ethanol. Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Protocol:
-
In a 96-well plate, add a fixed volume of your this compound solutions to different wells (e.g., 100 µL).
-
Add a corresponding volume of ethanol to a "control" well.
-
Add a fixed volume of the DPPH solution to all wells (e.g., 100 µL).[5]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[21]
-
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH scavenging activity for each this compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[5]
-
Plot the % inhibition against the corresponding this compound concentrations.
-
Determine the IC50 value from the graph, which is the concentration that causes 50% inhibition of the DPPH radical.
-
Conclusion: A Path Forward for this compound Research
This compound remains a phytochemical of significant interest due to its potent and diverse biological activities demonstrated in vitro. However, for researchers and drug development professionals, a clear understanding of its pharmacokinetic profile is paramount. The extensive metabolism of this compound into glucuronide and sulfate conjugates is the central factor governing its in vivo efficacy. Future research should not only focus on the aglycone but also on these major circulating metabolites to build a more accurate and predictive IVIVC. By employing systematic workflows that integrate metabolic considerations, the scientific community can better bridge the gap between the promise of the petri dish and the complexity of the living system, ultimately unlocking the true therapeutic potential of this compound.
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- Bioavailability of the flavanone this compound and its glycosides in rats. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- In Vivo Anti-inflammatory and Antiallergic Activity of Pure this compound, this compound Chalcone, and Quercetin in Mice.
- Naringin: A Comparative Review of In Vitro and In Vivo Efficacy. BenchChem.
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. BenchChem.
- The Core Mechanism of Action of Naringin: An In-depth Technical Guide. BenchChem.
- Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities. PMC - PubMed Central.
- Pharmacokinetics and conjugation metabolism of naringin and this compound in rats after single dose and multiple dose administrations. Journal of Food and Drug Analysis.
- Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged R
- Antioxidant Potential of this compound Helps to Protect Liver Tissue from Streptozotocin-Induced Damage. PMC - PubMed Central.
- Antinociceptive and anti-inflammatory effect of this compound in different nociceptive and inflammatory mice models.
- Pharmacokinetics and Conjugation Metabolism of Naringin and this compound in Rats after Single Dose and Multiple Dose Administrations.
- Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities. MDPI.
- This compound Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling P
- This compound exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma. PMC - NIH.
- Anti-Diabetic, Anti-Inflammatory, and Anti-Oxidant Effects of this compound in an In Vitro Human Model and an In Vivo Murine Model of Gest
- Topical Formulation Containing this compound: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice. PMC - PubMed Central.
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- On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective. MDPI.
- Effects of this compound on Experimentally Induced Rheumatoid Arthritis in Wistar R
- This compound as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformul
- DPPH Antioxidant Assay Kit. Dojindo Molecular Technologies.
- Synthesis and In Vitro Antitumor Activity of this compound Oxime and Oxime Ether Deriv
- In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. Cambridge Core.
- In vitro biological properties of flavonoid conjugates found in vivo. Taylor & Francis Online.
- Biological activities of this compound: A narrative review based on in vitro and in vivo studies. Nutrition Research.
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A Researcher's Guide to the Validation of Naringenin as a P-glycoprotein (P-gp) Inhibitor
This guide provides a comprehensive comparison of naringenin's performance as a P-glycoprotein (P-gp) inhibitor against other common modulators. We will delve into the experimental data that underpins its validation, offering researchers, scientists, and drug development professionals a detailed look at the methodologies and a critical analysis of the findings.
The Challenge of Multidrug Resistance and P-glycoprotein
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs. It acts as an efflux pump, actively transporting a wide range of substrates, including chemotherapeutic agents, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. The search for effective and non-toxic P-gp inhibitors to overcome MDR and enhance drug delivery is a significant area of research.
This compound, a naturally occurring flavanone found in citrus fruits, has emerged as a promising candidate for P-gp inhibition. Its potential to modulate P-gp activity has been investigated in various preclinical models. This guide will critically evaluate the evidence supporting this compound's role as a P-gp inhibitor.
Experimental Validation of this compound's P-gp Inhibitory Activity
The validation of a compound as a P-gp inhibitor relies on a series of well-designed experiments. Here, we compare this compound's performance with the well-established P-gp inhibitor verapamil using data from studies on P-gp overexpressing cell lines.
Substrate Accumulation Assays: The Calcein-AM Uptake Assay
A cornerstone in identifying P-gp inhibitors is the calcein-AM uptake assay. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, converting it into the fluorescent and membrane-impermeant calcein. In cells overexpressing P-gp, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Experimental Protocol: Calcein-AM Uptake Assay
-
Cell Culture: Utilize a P-gp overexpressing cell line (e.g., K562/ADR) and its corresponding parental non-overexpressing cell line (e.g., K562). Culture the cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well black plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or a positive control (e.g., verapamil) for a predetermined time (e.g., 1 hour) at 37°C.
-
Calcein-AM Addition: Add calcein-AM to a final concentration of 0.25 µM to each well and incubate for an additional 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Calculate the fold increase in fluorescence relative to untreated P-gp overexpressing cells. The IC50 value, the concentration of the inhibitor that results in 50% of the maximal fluorescence, can be determined by non-linear regression analysis.
Comparative Data:
| Compound | Cell Line | IC50 (µM) | Fold Increase in Fluorescence (at a specific concentration) | Reference |
| This compound | K562/ADR | ~25 µM | ~3-fold at 50 µM | |
| Verapamil | K562/ADR | ~5 µM | ~4-fold at 10 µM |
Interpretation of Results:
The data indicates that this compound effectively inhibits P-gp, leading to a significant increase in intracellular calcein accumulation. While its potency, as indicated by the IC50 value, is lower than that of verapamil, it still demonstrates a substantial inhibitory effect.
Mechanism of Action: ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. Therefore, measuring the ATPase activity of P-gp in the presence of a potential inhibitor can provide insights into the mechanism of inhibition. P-gp inhibitors can either stimulate or inhibit ATPase activity. Substrates of P-gp that are transported typically stimulate ATPase activity, while non-transported inhibitors may either have no effect or inhibit it. Some compounds can also act as uncouplers, stimulating ATPase activity without being transported.
Experimental Protocol: P-gp ATPase Activity Assay
-
Membrane Preparation: Isolate P-gp-rich membranes from a suitable source, such as a P-gp overexpressing cell line or insect cells infected with a baculovirus expressing P-gp.
-
Assay Setup: In a 96-well plate, combine the P-gp-rich membranes with varying concentrations of this compound or a control compound.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the effect of the compound on the basal and substrate-stimulated (e.g., in the presence of verapamil) P-gp ATPase activity.
Comparative Data:
| Compound | Effect on Basal ATPase Activity | Effect on Verapamil-Stimulated ATPase Activity | Probable Mechanism | Reference |
| This compound | Inhibition | Inhibition | May interact directly with the transporter, potentially at the substrate-binding site or an allosteric site.[1][2] | |
| Verapamil | Stimulation | N/A (used as the stimulator) | Substrate that is transported, stimulating ATP hydrolysis. |
Interpretation of Results:
This compound has been shown to inhibit the doxorubicin-stimulated ATPase activity of P-gp, suggesting a direct interaction with the transporter.[1][3] This inhibitory effect on ATP hydrolysis is consistent with its role as a P-gp inhibitor, as it would reduce the energy available for drug efflux. The noncompetitive nature of this inhibition with respect to doxorubicin and rhodamine 123 efflux suggests that this compound may bind to an allosteric site on P-gp, rather than directly competing with substrates at the primary binding site.
Reversal of Multidrug Resistance
The ultimate validation of a P-gp inhibitor is its ability to reverse multidrug resistance in cancer cells. This is typically assessed by measuring the cytotoxicity of a chemotherapeutic agent, which is a P-gp substrate, in the presence and absence of the inhibitor.
Experimental Protocol: Chemosensitization Assay
-
Cell Culture and Seeding: Culture P-gp overexpressing cells (e.g., MCF-7/DOX) and their parental sensitive counterparts (e.g., MCF-7) and seed them in 96-well plates.
-
Co-treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of this compound or verapamil.
-
Incubation: Incubate the cells for a period that allows for the cytotoxic effects of the drug to manifest (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method, such as the MTT assay.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the inhibitor. The reversal fold (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Comparative Data:
| Inhibitor | Chemotherapeutic Agent | Cell Line | Reversal Fold (RF) | Reference |
| This compound | Doxorubicin | A549, MCF-7 | ~2-fold | [4][5] |
| Verapamil | Doxorubicin | MCF-7/ADR | >10-fold |
Interpretation of Results:
This compound has been shown to enhance the cytotoxicity of doxorubicin in cell lines expressing multidrug resistance-associated proteins (MRPs), but not necessarily in cells solely overexpressing P-gp.[4][5] This suggests that this compound's chemosensitizing effects may be more pronounced in cancers where MRPs are the primary drivers of resistance. While it does exhibit P-gp inhibitory activity, its ability to reverse P-gp-mediated resistance may be less potent compared to verapamil. It is important to note that some studies have found that this compound does not significantly increase doxorubicin cytotoxicity in P-gp overexpressing cells.[6]
Visualizing the Validation Workflow
Caption: A logical workflow for the in vitro validation of a potential P-gp inhibitor like this compound.
The P-gp Efflux Mechanism and Inhibition
Caption: Simplified diagram of P-gp mediated drug efflux and its inhibition by this compound.
Conclusion
The available evidence from in vitro studies validates this compound as an inhibitor of P-glycoprotein. It demonstrably increases the intracellular accumulation of P-gp substrates and inhibits the transporter's ATPase activity. However, its potency appears to be lower than that of the classic P-gp inhibitor verapamil. Furthermore, its ability to reverse P-gp-mediated multidrug resistance in cancer cells is modest and may be more significant in the context of MRP-mediated resistance.
For researchers in drug development, this compound represents an interesting natural compound with the potential to be used as a chemosensitizer. Future research should focus on structure-activity relationship studies to potentially enhance its P-gp inhibitory potency and on in vivo studies to confirm its efficacy and safety in combination with chemotherapy.
References
-
Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC - NIH. Available at: [Link]
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Modulation of anticancer drug-induced P-glycoprotein expression by naringin - PubMed. Available at: [Link]
-
Reversal effects of genistein and this compound on either P-glycoprotein-... - ResearchGate. Available at: [Link]
-
Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC. Available at: [Link]
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Modulation of Anticancer Drug-Induced P-Glycoprotein Expression by Naringin. Available at: [Link]
-
8-Prenylthis compound is an inhibitor of multidrug resistance-associated transporters, P-glycoprotein and MRP1 - PubMed. Available at: [Link]
-
Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PubMed Central. Available at: [Link]
-
This compound enhances the anti-tumor effect of doxorubicin through selectively inhibiting the activity of multidrug resistance-associated proteins but not P-glycoprotein - PubMed. Available at: [Link]
-
This compound Enhances the Anti-Tumor Effect of Doxorubicin Through Selectively Inhibiting the Activity of Multidrug Resistance-Associated Proteins but not P-glycoprotein - ResearchGate. Available at: [Link]
-
Antioxidative and Analgesic Effects of Naringin through Selective Inhibition of Transient Receptor Potential Vanilloid Member 1 - PubMed Central. Available at: [Link]
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Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities. Available at: [Link]
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A Comparative Guide to Naringenin Extraction Methodologies for Researchers and Drug Development Professionals
Naringenin, a prominent flavanone predominantly found in citrus fruits, has garnered substantial interest within the scientific community for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The journey from raw plant material to a purified, bioactive compound hinges on the critical first step: extraction. The choice of extraction methodology not only dictates the yield and purity of the final product but also significantly impacts the overall efficiency, cost, and environmental footprint of the process.
This guide provides an in-depth, comparative analysis of various this compound extraction techniques, moving beyond a mere listing of protocols to delve into the scientific principles and practical considerations that underpin each method. By presenting supporting experimental data and explaining the causality behind procedural choices, this document aims to empower researchers, scientists, and drug development professionals to select and optimize the most appropriate extraction strategy for their specific research and development goals.
The Foundation: Understanding this compound and its Precursor
This compound often exists in nature as its glycoside form, naringin, which is composed of a this compound molecule linked to a disaccharide. The extraction process can either target naringin, which can then be hydrolyzed to yield this compound, or directly aim for this compound itself. The hydrolysis of naringin to this compound can be achieved through enzymatic (naringinase) or acidic methods. This guide will focus on the extraction of this compound, while acknowledging that many of the discussed methods are also applicable to its precursor, naringin.
Conventional Extraction Techniques: The Baseline
Traditional solvent-based methods have long been the cornerstone of natural product extraction. While often straightforward and requiring minimal specialized equipment, they come with notable drawbacks, including long extraction times and high solvent consumption.
Maceration
Maceration is a simple process involving the soaking of the plant material in a suitable solvent to facilitate the diffusion of the target compounds.
-
Mechanism of Action: The solvent penetrates the plant matrix, dissolving the soluble compounds, including this compound. The process relies on the concentration gradient between the plant material and the solvent.
-
Causality in Protocol: The choice of solvent is critical and is based on the polarity of this compound. Ethanol and methanol are commonly used due to their ability to effectively dissolve flavonoids. The duration of maceration is extended to allow for maximum diffusion, though this also increases the risk of extracting undesirable compounds.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that offers improved efficiency over simple maceration.
-
Mechanism of Action: This technique utilizes a specialized apparatus where fresh solvent is continuously cycled through the plant material. This repeated washing with a warm solvent enhances the extraction efficiency.
-
Causality in Protocol: The continuous flow of fresh solvent maintains a high concentration gradient, driving the extraction process forward. However, the prolonged exposure to heat can potentially lead to the thermal degradation of sensitive compounds like this compound.
Modern Extraction Techniques: Enhancing Efficiency and Sustainability
In recent years, a suite of advanced extraction techniques has emerged, offering significant improvements in terms of speed, yield, and environmental impact. These methods often employ energy sources like ultrasound and microwaves to accelerate the extraction process.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent.
-
Mechanism of Action: The primary phenomenon behind UAE is acoustic cavitation – the formation, growth, and implosion of microscopic bubbles in the solvent. This process generates localized high pressure and temperature, as well as micro-jets that bombard the plant material, leading to cell wall disruption and enhanced mass transfer.
-
Causality in Protocol: Key parameters such as ultrasonic frequency, power, temperature, and extraction time must be carefully optimized. For instance, an optimal temperature is crucial as excessive heat can lead to the degradation of this compound. Studies have shown that temperatures around 50-60°C can provide a better yield than higher temperatures. The choice of solvent remains important, with ethanol-water mixtures often demonstrating high efficiency.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material, leading to the rapid extraction of target compounds.
-
Mechanism of Action: Microwaves cause the polar molecules within the solvent and the plant material to rotate rapidly, generating heat. This internal heating creates a pressure gradient that ruptures the plant cell walls, releasing the desired compounds into the solvent.
-
Causality in Protocol: The microwave power and extraction time are critical parameters that need to be optimized to prevent overheating and degradation of this compound. The selection of a solvent with a high dielectric constant is beneficial for efficient heating.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.
-
Mechanism of Action: A supercritical fluid possesses properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled.
-
Causality in Protocol: Supercritical CO2 is non-toxic, non-flammable, and readily available. However, its non-polar nature often necessitates the use of a polar co-solvent, such as ethanol, to efficiently extract moderately polar compounds like this compound. The ability to tune the solvent properties allows for selective extraction.
Enzyme-Assisted Extraction (EAE)
EAE employs specific enzymes to break down the plant cell wall components, facilitating the release of intracellular compounds.
-
Mechanism of Action: Enzymes like cellulases and pectinases are used to hydrolyze the structural polysaccharides of the plant cell wall, such as cellulose and pectin. This enzymatic degradation increases the permeability of the cell wall, allowing for easier access of the solvent to the target compounds.
-
Causality in Protocol: EAE is performed under mild conditions of temperature and pH, which helps to preserve the integrity of thermolabile compounds like this compound. The choice of enzyme and the optimization of reaction conditions (pH, temperature, enzyme concentration) are crucial for achieving high extraction yields.
Quantitative Comparison of Extraction Methods
To provide a clear and objective comparison, the following table summarizes the performance of the discussed extraction methods based on key experimental data found in the literature.
| Extraction Method | Typical Yield | Purity (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Lower | Variable | 24 - 72 hours | High | Simple, low cost | Time-consuming, high solvent use, lower efficiency |
| Soxhlet Extraction | Moderate | Variable | 3 - 8 hours | High | Higher yield than maceration | Time-consuming, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 2.021 - 66.17 mg/g | ~88.20% | 10 - 30 minutes | Low to Moderate | Rapid, high efficiency, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Up to 27.96 mg/g (TFC) | Variable | 1 - 14 minutes | Low | Very rapid, high efficiency | Requires specialized equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | ~14.4 g/kg | High | ~45 minutes | Low (CO2) | Environmentally friendly, high selectivity | High initial investment, requires co-solvent for polar compounds |
| Enzyme-Assisted Extraction (EAE) | ~0.18 mg/g | High | ~10 minutes | Low | Mild conditions, high selectivity, green method | Cost of enzymes, requires specific pH and temperature control |
Experimental Protocols
To ensure the reproducibility of these findings, detailed step-by-step methodologies for key extraction techniques are provided below.
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on principles optimized for the extraction of flavonoids from plant materials.
Materials and Equipment:
-
Dried and powdered plant material (e.g., citrus peel)
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Beakers
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the dried plant powder and place it in a beaker.
-
Add 10 mL of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.
-
Place the beaker in an ultrasonic bath set to a frequency of 38 kHz and a temperature of 50°C.
-
Sonicate the mixture for 30 minutes.
-
After sonication, centrifuge the mixture at 3382 x g for 10 minutes to separate the solid residue.
-
Decant and filter the supernatant.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
Enzyme-Assisted Extraction (EAE) of this compound
This protocol is designed for the enzymatic hydrolysis of naringin to this compound and its subsequent extraction.
Materials and Equipment:
-
Plant material (e.g., grapefruit pulp)
-
Naringinase enzyme solution
-
20% Ethanol (v/v)
-
Incubator with agitation
-
Centrifuge
-
Filter paper
Procedure:
-
Weigh 0.2 grams of the plant material and place it in a suitable vessel.
-
Add 15 mL of 20% ethanol.
-
Add the naringinase enzyme solution at a concentration of 1000 U/g of the sample.
-
Incubate the mixture at 40°C with agitation at 50 rpm for 10 minutes.
-
Deactivate the enzyme by heating the mixture (e.g., boiling for 5-10 minutes).
-
Centrifuge the mixture at 1702 x g for 5 minutes.
-
Filter the supernatant to obtain the this compound-rich extract.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for conventional and modern this compound extraction methods.
Naringenin vs. Metformin: A Comparative Guide to Regulating Glucose Metabolism
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, particularly type 2 diabetes, necessitates a continuous exploration of novel therapeutic agents. While metformin, a biguanide, remains the first-line therapy, there is growing interest in naturally derived compounds that can modulate glucose homeostasis. Naringenin, a flavonoid abundant in citrus fruits, has emerged as a significant compound of interest due to its pleiotropic effects on metabolic pathways. This guide provides a detailed, objective comparison of this compound and metformin, focusing on their molecular mechanisms, supported by experimental data, to inform future research and drug development.
Section 1: Core Mechanisms of Action in Glucose Homeostasis
Both metformin and this compound favorably impact glucose metabolism, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy. However, their upstream activation pathways and the breadth of their molecular targets differ significantly.
Metformin: The Canonical AMPK Activator
Metformin's principal mechanism involves the mild and transient inhibition of mitochondrial respiratory chain complex I.[1][2] This action decreases hepatic ATP production, thereby increasing the cellular AMP:ATP ratio. This shift in cellular energy status allosterically activates AMPK.[3][4][5] Activated AMPK then orchestrates a metabolic switch from anabolic to catabolic processes to restore energy balance.
Key Downstream Effects of Metformin:
-
Suppression of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key gluconeogenic enzymes, reducing the liver's production of glucose, which is a major contributor to hyperglycemia in type 2 diabetes.[1][2][3]
-
Increased Peripheral Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell surface, enhancing glucose uptake from the bloodstream.[2][3]
-
Modulation of Lipid Metabolism: AMPK activation inhibits acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis, thereby promoting fatty acid oxidation and improving lipid profiles.[4][5]
Figure 1: Metformin's primary signaling pathway in glucose metabolism.
This compound: A Pleiotropic Metabolic Modulator
This compound's effects on glucose metabolism are multifaceted, extending beyond a single pathway. While it also activates AMPK, its actions are broader, encompassing insulin signaling enhancement, nuclear receptor modulation, and direct effects on carbohydrate digestion.[6][7][8]
Key Mechanisms of this compound:
-
AMPK Activation: this compound has been shown to increase AMPK phosphorylation and activation in both liver and muscle cells, contributing to increased glucose uptake and fatty acid oxidation.[6][7][9]
-
Insulin Signaling Enhancement: this compound can improve insulin sensitivity by enhancing the insulin signaling pathway. Studies show it can increase the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and Akt, key downstream mediators of insulin action.[10][11][12]
-
PPAR Agonism: this compound acts as an agonist for Peroxisome Proliferator-Activated Receptors, particularly PPARα and PPARγ.[13][14][15][16] These nuclear receptors are critical regulators of lipid metabolism and insulin sensitivity.
-
Inhibition of α-glucosidase: In the intestine, this compound can inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates.[17][18][19] This action delays carbohydrate absorption and helps lower postprandial blood glucose levels.[17][18]
Figure 2: The multi-target mechanisms of this compound in metabolic regulation.
Section 2: Comparative Performance: An Experimental Data Overview
The following table summarizes key experimental findings, offering a side-by-side comparison of the efficacy and mechanisms of metformin and this compound.
| Parameter | Metformin | This compound | Key Experimental Models | References |
| Primary Mechanism | Inhibition of Mitochondrial Complex I, leading to AMPK activation. | Pleiotropic: AMPK activation, PPAR agonism, enhances insulin signaling, inhibits α-glucosidase. | Hepatocytes, Myotubes, Diabetic animal models | [1][2][11] |
| AMPK Activation | Potent activator via increased AMP:ATP ratio. | Activates AMPK; upstream mechanism is less defined but demonstrated. | HepG2 cells, L6 myotubes, C57BL/6J mice | [6][9][20] |
| Hepatic Glucose Production | Strong inhibition of gluconeogenesis. | Inhibits gluconeogenesis, partly through AMPK activation. | Primary hepatocytes, High-fructose-fed rats | [3][8][21] |
| Muscle Glucose Uptake | Increases glucose uptake via AMPK-dependent GLUT4 translocation. | Increases glucose uptake via AMPK-dependent and enhanced insulin signaling pathways. | L6 myotubes, 3T3-L1 adipocytes | [2][7][11][22] |
| Insulin Signaling | Indirectly improves insulin sensitivity via AMPK. | Directly enhances the IRS/PI3K/Akt pathway. | Fructose-fed rats, High-fat diet-induced obese mice | [10][11][12] |
| Lipid Metabolism | Reduces lipogenesis via AMPK. | Modulates lipid metabolism via both AMPK and PPARα/γ agonism. | 3T3-L1 adipocytes, Huh7.5 cells | [5][14][16] |
| Postprandial Hyperglycemia | Minimal direct effect on carbohydrate absorption. | Reduces carbohydrate absorption by inhibiting intestinal α-glucosidase. | STZ-induced diabetic rats | [17][18][19] |
| Synergistic Potential | Combination therapy has shown remarkable improvement in glucose intolerance and dyslipidemia. | Shown to work synergistically with metformin. | High fructose-fed rats | [21][23][24] |
Section 3: Key Experimental Protocols for Compound Evaluation
Reproducible and standardized methodologies are critical for comparing therapeutic compounds. Below are protocols for essential assays in the study of glucose metabolism.
In Vitro Glucose Uptake Assay
This assay quantifies the rate of glucose transport into cultured cells, such as myotubes or adipocytes, providing a direct measure of a compound's effect on this critical process. The use of a radiolabeled glucose analog like 2-deoxy-D-[³H]glucose is a gold-standard method.[25]
Methodology:
-
Cell Seeding and Differentiation: Seed cells (e.g., L6 myoblasts or 3T3-L1 preadipocytes) in 6-well plates and culture until confluent. Induce differentiation into myotubes or mature adipocytes using appropriate differentiation media.
-
Serum Starvation: Prior to the assay, wash cells with PBS and incubate in serum-free medium for 3-4 hours to establish a basal state.
-
Compound Incubation: Treat cells with desired concentrations of this compound, metformin, vehicle control, or a positive control (e.g., 100 nM insulin) for a specified duration (e.g., 1-2 hours).
-
Glucose Uptake:
-
Wash cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES).
-
Add buffer containing 2-deoxy-D-[³H]glucose and incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by washing cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Normalization: Measure total protein concentration in parallel wells using a BCA assay. Normalize the radioactive counts (counts per minute) to the protein content to determine the rate of glucose uptake.
Figure 3: Standard workflow for a radiolabeled glucose uptake assay.
Western Blotting for Signaling Pathway Activation
This protocol is essential for determining how a compound affects key signaling proteins. Measuring the phosphorylation status of proteins like AMPK and Akt provides direct evidence of pathway activation.
Methodology:
-
Protein Extraction: Following cell or tissue treatment, lyse samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[26] Using BSA is often preferred for phospho-protein detection.[27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of the proteins of interest (e.g., phospho-AMPKα (Thr172), phospho-Akt (Ser473)) and their total protein counterparts.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software, normalizing the phosphorylated protein signal to the total protein signal for each sample.
Section 4: Conclusion and Future Perspectives
Metformin's robust efficacy in inhibiting hepatic glucose production via AMPK activation solidifies its role as a cornerstone of diabetes therapy.[28] Its mechanisms are well-defined and clinically validated.
This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to not only activate AMPK but also enhance insulin signaling, modulate PPARs, and reduce carbohydrate absorption suggests it may offer a broader spectrum of metabolic benefits.[8][11] This pleiotropic action could be particularly advantageous in the complex pathophysiology of metabolic syndrome.
The most promising avenue for future research lies in the potential for synergistic combination therapy. Studies have already demonstrated that co-administration of this compound and metformin can lead to more significant improvements in glucose intolerance and dyslipidemia than either compound alone.[21][23][24] This suggests that a combination could achieve superior glycemic control at lower doses, potentially minimizing side effects.
Future research should prioritize:
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are needed to validate the efficacy and safety of this compound in human subjects with insulin resistance and type 2 diabetes.
-
Bioavailability Studies: Formulations to improve the bioavailability of this compound are crucial for its translation into a viable therapeutic.
-
Combination Therapy Optimization: Further preclinical and clinical studies should explore optimal dosing and ratios for metformin-naringenin combination therapies to maximize synergistic effects.
References
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Bains, Y., & Gugliucci, A. (2017). This compound Increases Insulin Sensitivity and Metabolic Rate: A Case Study. Journal of Medicinal Food, 20(2), 217-221. [Link]
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Nam, D. E., Lee, S. H., Park, J. D., Kim, H., & Lee, Y. M. (2021). The effects of this compound and naringin on the glucose uptake and AMPK phosphorylation in high glucose treated HepG2 cells. Food Science and Biotechnology, 30(8), 1109-1118. [Link]
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Salehi, B., Fokou, P. V. T., Sharifi-Rad, M., Zucca, P., Pezzani, R., Rajabi, S., ... & Martins, N. (2019). Antidiabetic Properties of this compound: A Citrus Fruit Polyphenol. Biomolecules, 9(12), 807. [Link]
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Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585. [Link]
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Zhou, G., Myers, R., Li, Y., Chen, Y., Shen, X., Fenyk-Melody, J., ... & Moller, D. E. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. The Journal of clinical investigation, 108(8), 1167-1174. [Link]
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Viollet, B., Guigas, B., Sanz Garcia, N., Leclerc, J., Foretz, M., & Andreelli, F. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical science, 122(6), 253-270. [Link]
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Priscilla, D. H., Roy, D., Suresh, A., Kumar, V., & Thirumurugan, K. (2014). This compound inhibits α-glucosidase activity: a promising strategy for the regulation of postprandial hyperglycemia in high fat diet fed streptozotocin induced diabetic rats. Chemico-biological interactions, 210, 68-75. [Link]
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Agrawal, R., & Sharma, M. (2021). The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. Metabolites, 11(9), 624. [Link]
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Hawley, S. A., Gadalla, A. E., Olsen, G. S., & Hardie, D. G. (2002). The antidiabetic drug metformin activates the AMP-activated protein kinase cascade via an adenine nucleotide-independent mechanism. Diabetes, 51(8), 2420-2425. [Link]
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Foretz, M., Guigas, B., Bertrand, L., Pollak, M., & Viollet, B. (2014). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Diabetologia, 57(12), 2588-2595. [Link]
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Pu, P., Wang, X. A., Salim, M., Zhu, L. H., Wang, L., Chen, K. J., ... & Xiao, J. F. (2012). Naringin ameliorates metabolic syndrome by activating AMP-activated protein kinase in mice fed a high-fat diet. Archives of biochemistry and biophysics, 518(1), 61-70. [Link]
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Kannappan, S., & Anuradha, C. V. (2009). This compound enhances insulin-stimulated tyrosine phosphorylation and improves the cellular actions of insulin in a dietary model of metabolic syndrome. European journal of nutrition, 48(7), 415-424. [Link]
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Yoshida, H., Watanabe, H., Ishida, A., & Ueda, M. (2013). This compound Inhibits Adipogenesis and Reduces Insulin Sensitivity and Adiponectin Expression in Adipocytes. Journal of agricultural and food chemistry, 61(43), 10317-10323. [Link]
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Kim, M. S., Hur, H. J., Kim, H. J., & Lee, M. S. (2019). Naringin promotes fat browning mediated by UCP1 activation via the AMPK signaling pathway in 3T3-L1 adipocytes. Food & function, 10(11), 7131-7139. [Link]
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ResearchGate. (2014). This compound inhibits α-glucosidase activity: A promising strategy for the regulation of postprandial hyperglycemia in high fat diet fed streptozotocin induced diabetic rats. [Link]
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Ke, J. Y., Kliewer, S. A., & Ham, J. (2018). Naringin Activates AMPK Resulting in Altered Expression of SREBPs, PCSK9, and LDLR To Reduce Body Weight in Obese C57BL/6J Mice. Journal of agricultural and food chemistry, 66(36), 9413-9420. [Link]
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Shulman, G. I. (2020). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 41(6), bnaa023. [Link]
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Science and Technology of Food Industry. (2022). Inhibitory Effect of Naringin on α-Glucosidase and Its Mechanism. [Link]
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FAO AGRIS. (2022). Inhibitory Effect of Naringin on α-Glucosidase and Its Mechanism. [Link]
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Goldwasser, J., Cohen, P. Y., Yang, E., Balaguer, P., Yarmush, M. L., & Nahmias, Y. (2010). Transcriptional regulation of human and rat hepatic lipid metabolism by the grapefruit flavonoid this compound: role of PPARα, PPARγ and LXRα. PloS one, 5(8), e12399. [Link]
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Ke, J. Y., Banh, T., Hsiao, Y. H., Cole, R. M., Straub, J., & Ham, J. (2018). Naringin Activates AMPK Resulting in Altered Expression of SREBPs, PCSK9, and LDLR To Reduce Body Weight in Obese C57BL/6J Mice. Journal of agricultural and food chemistry, 66(36), 9413-9420. [Link]
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Zygmunt, K., Faubert, B., MacNeil, J., & Tsiani, E. (2010). This compound, a citrus flavonoid, increases muscle cell glucose uptake via AMPK. Biochemical and biophysical research communications, 398(2), 178-183. [Link]
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ResearchGate. (2010). This compound, a citrus flavonoid, increases muscle cell glucose uptake via AMPK. [Link]
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Imedpub. (2025). This compound: A Potential Flavonoid Phytochemical For Diabetes Management. [Link]
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Hsiao, Y. H., Hsieh, P. S., & Ham, J. (2019). This compound, a citrus flavanone, enhances browning and brown adipogenesis: Role of peroxisome proliferator-activated receptor gamma. Journal of nutritional biochemistry, 67, 140-150. [Link]
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Wang, D., Wang, Y., Liu, J., Li, S., & Li, H. (2016). Naringin Improves Neuronal Insulin Signaling, Brain Mitochondrial Function, and Cognitive Function in High-Fat Diet-Induced Obese Mice. Cellular and Molecular Neurobiology, 36(7), 1165-1175. [Link]
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Plant Archives. (2020). PREVENTIVE ROLE OF NARINGIN IN DIABETES MELLITUS AND ITS MECHANISM OF ACTION : A REVIEW. [Link]
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Goldwasser, J., Nahmias, Y., & Balaguer, P. (2011). This compound inhibits the assembly and long-term production of infectious hepatitis C virus particles through a PPAR-mediated mechanism. Journal of hepatology, 55(5), 963-971. [Link]
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ResearchGate. (2018). Metformin-like antidiabetic, cardio-protective and non-glycemic effects of this compound: Molecular and pharmacological insights. [Link]
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Lapa, C., Martins, C., & Pauli, J. R. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of visualized experiments : JoVE, (124), 55711. [Link]
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PLOS One. (2010). Transcriptional Regulation of Human and Rat Hepatic Lipid Metabolism by the Grapefruit Flavonoid this compound: Role of PPARα, PPARγ and LXRα. [Link]
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Rahimi-Madiseh, M., Mohammadi, M., & Naderi, M. (2020). Synergistic Effects of this compound and Metformin on Dyslipidemia and Glucose Regulation in High Fructose-Fed Rats. Journal of dietary supplements, 17(5), 555-568. [Link]
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SID. (2020). Synergistic Effects of this compound and Metformin on Dyslipidemia and Glucose Regulation in High Fructose-Fed Rats. [Link]
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MDPI. (2021). In Vitro Antidiabetic Activity Affecting Glucose Uptake in HepG2 Cells Following Their Exposure to Extracts of Lauridia tetragona (L.f.) R.H. Archer. [Link]
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CoLab. (2020). Synergistic Effects of this compound and Metformin on Dyslipidemia and Glucose Regulation in High Fructose-Fed Rats. [Link]
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ResearchGate. (2014). How to go about a Phospho-AMPK blot? [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Naringenin
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for managing naringenin waste. Our focus is on integrating safety, regulatory compliance, and environmental stewardship into your daily laboratory operations, ensuring that every protocol is a self-validating system of best practices.
Section 1: Hazard Assessment and Characterization of this compound
This compound is a naturally occurring flavanone predominantly found in citrus fruits, recognized for its antioxidant and anti-inflammatory properties.[1][2][3] While it is not classified as a dangerous good for transport by regulations such as ADR/RID, IMDG, and IATA, it is imperative to handle it as a chemical waste product within a laboratory setting.[4][5] This approach aligns with the precautionary principle that governs laboratory safety and ensures compliance with institutional and federal regulations.
The primary directive for this compound disposal is to manage it as a chemical waste stream destined for an approved treatment and disposal facility.[4][5] Under no circumstances should this compound or its solutions be discharged into sewer systems or drains.[4][6][7]
Table 1: this compound Identification and Hazard Summary
| Identifier | Information | Source |
| Chemical Name | (±)-Naringenin, 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | [4] |
| CAS Number | 67604-48-2 | [5] |
| Molecular Formula | C₁₅H₁₂O₅ | [4] |
| GHS Precautionary Statements (Summary) | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water. P501: Dispose of contents/container to an approved waste disposal plant. | [4][5] |
Section 2: Core Disposal Protocol: A Step-by-Step Workflow
The proper management of this compound waste begins the moment it is generated. Adherence to a structured workflow is critical for ensuring safety and compliance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Step 1: Waste Identification and Segregation
The first and most critical step is correct identification and segregation. This compound waste includes not only the pure, unused, or expired chemical but also any materials contaminated with it, such as gloves, weigh boats, pipette tips, and contaminated labware.
Causality: Segregating chemical waste prevents unintended and potentially dangerous reactions between incompatible substances.[8] It is the cornerstone of a safe laboratory waste management program as mandated by institutional Chemical Hygiene Plans (CHP).[10][11]
-
Action: Designate a specific waste stream for solid this compound and this compound-contaminated debris. This should be kept separate from general trash, sharps, biological waste, and other incompatible chemical waste streams like strong acids or bases.[12][13][14]
Step 2: Container Selection and Management
The integrity of your waste containment is paramount to preventing environmental release and personnel exposure.
Causality: Using a compatible, robust, and well-sealed container prevents leaks and spills.[8][12] The container material must not react with the chemical waste it holds.
-
Action: Use a designated, leak-proof hazardous waste container with a secure, tight-fitting lid.[4][8] While glass is acceptable, plastic containers are often preferred for their durability.[15] The container must be kept closed at all times except when actively adding waste.[15]
Step 3: Proper Labeling
Clear and accurate labeling is a strict regulatory requirement and a vital communication tool for safety.
Causality: Federal and state regulations mandate that hazardous waste containers are unambiguously labeled to inform personnel of the contents and associated hazards, ensuring proper handling and disposal.[8][9][15]
-
Action: Label the container clearly with the words "Hazardous Waste."[14] The label must also include the full chemical name ("this compound"), the approximate concentration if in solution, and the date when the first piece of waste was added (the "accumulation start date").[9][15]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation prior to collection.
Causality: SAAs are designated to ensure that hazardous waste is managed safely and remains under the control of laboratory personnel familiar with its properties, as stipulated by the EPA.[9][15] Storing waste near the point of generation minimizes the risks associated with transporting open or unsealed containers through the laboratory.[15]
-
Action: Store the labeled this compound waste container in a designated SAA.[9] This area should be away from sources of ignition and not interfere with normal lab operations.[4][16] Always use secondary containment, such as a spill tray, to capture any potential leaks from the primary container.[12][16]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals for disposal.
Causality: Hazardous waste must be disposed of by a licensed and approved facility to ensure it is managed in an environmentally sound manner and in compliance with all regulations.[4][17]
-
Action: Once the waste container is full, or has been accumulating for the maximum time allowed by your institution (often 12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][15] Do not allow waste to accumulate beyond the 55-gallon SAA limit.[15]
Caption: Workflow for the safe disposal of this compound waste.
Section 3: Emergency Procedures for Spills and Exposure
In the event of an accidental release, a swift and correct response is crucial to mitigate risks.
This compound Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and two pairs of nitrile gloves.[17]
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material to avoid creating dust.[4][5][7] Place the collected material and any contaminated cleaning equipment (e.g., vacuum filter) into a designated hazardous waste container.[4]
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the surface by washing it thoroughly with soap and water or a mild detergent.[17][18]
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, absorbent pads, contaminated PPE) must be placed in the hazardous waste container.[18][19]
First Aid for Personnel Exposure
-
Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water.[17] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][17] Seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[17] Seek immediate medical attention.
Section 4: Decontamination and Empty Container Management
Decontaminating Laboratory Equipment
Equipment that has been in contact with this compound must be thoroughly decontaminated before reuse or storage.
-
Procedure: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®, Liquinox®) and hot water, using a brush to remove all residue.[20] Follow with a thorough rinse with tap water and a final rinse with deionized or organic-free water.[20] Allow to air dry completely.
Managing Empty Containers
A container that previously held this compound is not considered general trash.
-
Procedure: The safest and most compliant practice is to manage the "empty" container as hazardous waste.[14] The container should be sealed, labeled as "Empty this compound Container," and collected by EHS. Some institutional guidelines may allow for disposal as regular trash if the container is triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[14] Always confirm your institution's specific policy with your EHS department.
Section 5: Waste Minimization Strategies
A core principle of modern laboratory management is the reduction of hazardous waste at its source.[16]
-
Source Reduction: Order only the quantity of this compound required for your immediate research needs.[9][15]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste generated.[9]
-
Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent the over-purchase of chemicals and the generation of waste from expired products.[12][15]
-
Substitution: When scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[9]
By integrating these procedures into your laboratory's standard operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the environment.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 7, 2026, from [Link]
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Protective Effects of this compound from Citrus sinensis (var. Valencia) Peels against CCl4-Induced Hepatic and Renal Injuries in Rats Assessed by Metabolomics, Histological and Biochemical Analyses. (2018). MDPI. Retrieved January 7, 2026, from [Link]
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Highly Efficient Hydrolysis of Hesperidin and Naringin and Synthesis of Their Aglycone Acetates Under Microwave Irradiation. (2025, January 13). MDPI. Retrieved January 7, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Naringenin
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Naringenin. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a comprehensive understanding of the risks and the rationale for the recommended protective measures. Our objective is to empower you with the knowledge to create a self-validating system of safety, building a culture of confidence and trust in your laboratory operations.
Hazard Identification: Understanding the Risks of this compound
This compound, a flavonoid commonly found in citrus fruits, is widely used in research for its potential biological activities, including antioxidant and anti-inflammatory properties[1][2]. While generally considered to have low toxicity, the concentrated, powdered form used in laboratory settings presents specific occupational hazards that must be mitigated. The primary routes of exposure are inhalation of airborne particles, direct skin contact, and eye contact.
According to Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [3]
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Respiratory tract irritation)
These classifications necessitate a structured approach to personal protective equipment to prevent unintended exposure.
| GHS Pictogram | Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk. Engineering controls, such as working within a certified chemical fume hood or using a ventilated balance enclosure when weighing powders, should always be the primary method for exposure reduction.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
Core PPE Requirements for this compound Operations
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powder | Lab Coat | Nitrile Gloves | Safety Goggles | N95/FFP2 Respirator (Required if outside a ventilated enclosure) |
| Preparing Solutions | Lab Coat | Nitrile Gloves | Safety Goggles | Not required if performed in a fume hood |
| Handling Solutions | Lab Coat | Nitrile Gloves | Safety Glasses | Not required |
| Spill Cleanup (Powder) | Lab Coat | Nitrile Gloves | Safety Goggles | N95/FFP2 Respirator |
Detailed PPE Specifications
-
Body Protection : A standard, long-sleeved laboratory coat is mandatory to protect against incidental skin contact[3].
-
Hand Protection : Chemically resistant nitrile gloves are required.[4] Always check gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[4]
-
Eye and Face Protection : To protect against airborne dust and potential splashes, tightly-fitting chemical safety goggles that meet EN 166 or ANSI Z87.1 standards are required.[5] Standard safety glasses are insufficient when handling the powder form. A face shield may be worn over goggles for added protection during bulk transfers.[6]
-
Respiratory Protection : Use of a NIOSH-approved N95 or equivalent (FFP2) particulate respirator is essential when handling this compound powder outside of a dedicated engineering control like a fume hood or ventilated enclosure.[5] This is critical to prevent respiratory tract irritation.
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a significant risk that is mitigated by a strict, repeatable procedure for putting on (donning) and taking off (doffing) PPE.
Caption: Follow a strict sequence for donning and doffing PPE to prevent contamination.
Operational Plan: Waste Disposal
All materials contaminated with this compound must be treated as hazardous chemical waste.[7] Adherence to your institution's specific waste management guidelines is mandatory.
| Waste Type | Container & Labeling | Disposal Procedure |
| Contaminated Solid Waste (Gloves, wipes, weigh paper, etc.) | Labeled Hazardous Waste Bag/Container. Label must include: "Hazardous Waste," "this compound," and associated hazard symbols. | Place items directly into the designated container. Do not allow to accumulate on benches. |
| Empty Product Containers | Original Container | A container that held this compound should be managed as hazardous waste. It may be triple-rinsed with a suitable solvent (e.g., ethanol); the rinseate must be collected and disposed of as hazardous liquid waste.[3][7] |
| Aqueous/Solvent Solutions | Labeled Hazardous Liquid Waste Container. Segregate halogenated and non-halogenated solvents as per institutional policy. | Collect all waste solutions in a compatible, sealed container stored in a secondary containment vessel. |
Key Principle : Never dispose of this compound or contaminated materials in standard trash or down the drain.[7] This is critical for environmental protection and regulatory compliance.
Emergency Response Protocols
Immediate and correct action following an exposure is vital. All personnel must be aware of the location and operation of emergency eyewash stations and safety showers.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or irritation persists, seek medical attention.
-
Spill : Evacuate non-essential personnel. Wearing the appropriate PPE (including respiratory protection), carefully sweep up the spilled solid material, avoiding dust generation.[5] Collect the material in a suitable, sealed container for hazardous waste disposal.[8]
By integrating these principles and procedures into your daily workflow, you establish a robust safety framework that protects yourself, your colleagues, and your research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
